molecular formula C11H15NO2 B151585 (3S,4S)-1-benzylpyrrolidine-3,4-diol CAS No. 90365-74-5

(3S,4S)-1-benzylpyrrolidine-3,4-diol

Katalognummer: B151585
CAS-Nummer: 90365-74-5
Molekulargewicht: 193.24 g/mol
InChI-Schlüssel: QJRIUWQPJVPYSO-QWRGUYRKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S,4S)-1-benzylpyrrolidine-3,4-diol is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(3S,4S)-1-benzylpyrrolidine-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c13-10-7-12(8-11(10)14)6-9-4-2-1-3-5-9/h1-5,10-11,13-14H,6-8H2/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJRIUWQPJVPYSO-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1CC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90365-74-5
Record name (3S,4S)-(+)-1-Benzyl-3,4-pyrrolidinediol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (3S,4S)-1-benzylpyrrolidine-3,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of (3S,4S)-1-benzylpyrrolidine-3,4-diol, a versatile chiral building block in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound is a chiral compound recognized for its unique structural features that make it a valuable intermediate in various synthetic applications.[1] Its chemical structure consists of a pyrrolidine ring with a benzyl group attached to the nitrogen atom and two hydroxyl groups in a trans configuration on the 3rd and 4th carbons. The pyrrolidine ring adopts a twisted envelope conformation.[2][3]

Table 1: Physicochemical and Crystallographic Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₁H₁₅NO₂[1][4]
Molecular Weight 193.24 g/mol [1][2][4]
CAS Number 90365-74-5[1][4][5]
Appearance White to off-white or light brown crystalline powder or needles.[1][4][1][4]
Melting Point 94-100 °C[1][4]
Optical Rotation [α]20/D = +33.6 ± 3° (c = 1.05 in methanol)[1]
Density 1.3 ± 0.1 g/cm³[4]
XLogP3 0.3[4]
Topological Polar Surface Area 43.7 Ų[4]
Hydrogen Bond Donor Count 2[4]
Hydrogen Bond Acceptor Count 3[4]
Crystal System Monoclinic[2]
Unit Cell Dimensions a = 6.0244 Å, b = 8.1033 Å, c = 10.3981 Å, β = 96.016°[2]

Experimental Protocols: Synthesis

A common method for the synthesis of this compound involves the reduction of (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione, which can be derived from L-tartaric acid.[2][5]

Protocol: Reduction of (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione with Lithium Aluminum Hydride (LiAlH₄)

Materials and Equipment:

  • (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • 5% Sodium hydroxide (NaOH) solution

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Ice-water bath

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Under a nitrogen atmosphere, a suspension of LiAlH₄ (1.6 mol) in anhydrous THF (3.6 L) is prepared in a suitable reaction vessel and cooled in an ice-water bath.[5]

  • A solution of (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione (0.6 mol) in THF is added dropwise to the cooled LiAlH₄ suspension.[5]

  • After the addition is complete, the reaction mixture is heated to reflux and maintained for 12 hours.[5]

  • The reaction is then cooled to room temperature.[5]

  • The mixture is carefully quenched by the sequential dropwise addition of ethyl acetate (144 mL), followed by distilled water (61.2 mL), 5% aqueous NaOH solution (61.2 mL), and finally distilled water (183.6 mL) while maintaining vigorous stirring in an ice-water bath.[5]

  • The resulting precipitate is removed by filtration. The filter cake is washed with hot THF (2 x 1.2 L).[5]

  • The filtrate and washings are combined and the solvent is removed under reduced pressure using a rotary evaporator.[5]

  • The crude residue is purified by silica gel column chromatography to yield this compound as a solid.[4][5] The product can be further purified by recrystallization from ethyl acetate.[5]

G General Synthesis Workflow start Starting Material: (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione reduction Reduction with LiAlH₄ in THF start->reduction reflux Reflux for 12 hours reduction->reflux quench Quenching (EtOAc, H₂O, NaOH) reflux->quench filtration Filtration quench->filtration concentration Concentration (Rotary Evaporation) filtration->concentration purification Purification (Silica Gel Chromatography) concentration->purification product Final Product: This compound purification->product

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a valuable chiral building block due to its stereochemically defined structure.[1] Its primary applications lie in its use as an intermediate for the synthesis of more complex molecules.[1][5]

  • Chiral Ligands: It is used in the preparation of the chiral phosphine ligand DEGphos, which is an efficient ligand for rhodium-catalyzed asymmetric hydrogenations.[2]

  • Biologically Active Molecules: This compound serves as an intermediate in the synthesis of various biologically active molecules, demonstrating its potential in drug discovery.[1] For instance, it has been used to prepare 3-hydroxy-4-pyrrolidinyl analogs of nucleobases and (3R,4R)-1-benzyl-4-fluoropyrrolidin-3-amine.[5] The pyrrolidine scaffold itself is prevalent in many natural products and pharmaceuticals, contributing to the molecule's three-dimensional structure which is crucial for biological activity.[6][7]

  • Chiral Crown Ethers: It is also utilized as a building block for the preparation of novel chiral crown ethers.[5]

G Role as a Chiral Intermediate start This compound (Chiral Building Block) ligands Chiral Phosphine Ligands (e.g., DEGphos) start->ligands amines Fluorinated Pyrrolidinamines start->amines nucleobases Nucleobase Analogs start->nucleobases ethers Chiral Crown Ethers start->ethers applications Applications in: Asymmetric Catalysis, Drug Discovery ligands->applications amines->applications nucleobases->applications

Caption: Role of this compound as a versatile chiral intermediate.

Safety and Handling

This compound is classified as an irritant.[4] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[4][8] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.[4]

Conclusion

This compound is a key chiral intermediate with significant applications in asymmetric synthesis and medicinal chemistry. Its well-defined stereochemistry and versatile reactivity make it an essential tool for the development of novel chiral ligands, pharmaceuticals, and other complex organic molecules. The synthetic protocols are well-established, allowing for its reliable preparation in a laboratory setting.

References

An In-depth Technical Guide to (3S,4S)-1-benzylpyrrolidine-3,4-diol: Synthesis and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and spectroscopic characterization of (3S,4S)-1-benzylpyrrolidine-3,4-diol, a chiral building block valuable in medicinal chemistry and organic synthesis. The document outlines a common synthetic route, presents expected spectroscopic data (NMR, IR, MS) in a structured format, and includes detailed experimental protocols.

Introduction

This compound is a versatile chiral intermediate used in the synthesis of more complex molecules, including pharmaceutical agents and specialized ligands. Its stereochemically defined diol functionality on a pyrrolidine scaffold makes it an attractive starting material for creating compounds with specific three-dimensional orientations. The benzyl protecting group on the nitrogen atom allows for a wide range of chemical transformations on the hydroxyl groups before its potential removal in later synthetic steps.

This guide details a common and effective method for its preparation and provides the expected spectroscopic data to aid researchers in its identification and characterization.

Synthesis of this compound

A widely adopted method for the synthesis of this compound involves the reduction of the corresponding chiral succinimide precursor, (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione. This precursor can be readily prepared from L-tartaric acid and benzylamine.[1] The reduction of the imide to the pyrrolidine is typically achieved using a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄).

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagents Reduction Step cluster_product Final Product L-Tartaric_Acid L-Tartaric Acid Succinimide (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione L-Tartaric_Acid->Succinimide Benzylamine Benzylamine Benzylamine->Succinimide Product This compound Succinimide->Product Reduction LiAlH4 Lithium Aluminum Hydride (LiAlH4) in THF LiAlH4->Product

This protocol is based on established procedures for the reduction of cyclic imides to the corresponding amines using Lithium Aluminum Hydride.

Materials:

  • (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Deionized water

  • 15% aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane/Methanol mixture)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with Lithium Aluminum Hydride (approximately 2.5-3.0 equivalents) suspended in anhydrous THF under a nitrogen atmosphere.

  • Addition of Precursor: The flask is cooled to 0 °C using an ice bath. A solution of (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione (1.0 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The reaction is monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Workup (Fieser Method): The reaction mixture is cooled to 0 °C in an ice bath. The excess LiAlH₄ is quenched by the slow, sequential, and careful addition of:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water (where 'x' is the mass of LiAlH₄ used in grams). This procedure is highly exothermic and produces hydrogen gas; extreme caution is necessary.

  • Filtration and Extraction: The resulting granular precipitate of aluminum salts is removed by filtration through a pad of Celite®. The filter cake is washed thoroughly with THF or ethyl acetate. The filtrates are combined.

  • Purification: The combined organic filtrates are dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product. The residue is then purified by silica gel column chromatography (e.g., using a dichloromethane:methanol gradient) to afford this compound as a solid.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. This data is compiled from typical values for the functional groups present and should be used as a reference for characterization.

Table 1: ¹H NMR Spectroscopic Data (Estimated)

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.35 - 7.25m5HAr-H
~ 4.0m2HH-3, H-4
~ 3.7s2HPh-CH₂ -N
~ 3.0dd2HH-2a, H-5a
~ 2.6dd2HH-2b, H-5b
~ 2.5br s2H-OH

Table 2: ¹³C NMR Spectroscopic Data (Estimated)

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~ 138Ar-C (quaternary)
~ 129Ar-CH
~ 128Ar-CH
~ 127Ar-CH
~ 70C-3, C-4
~ 60Ph-C H₂-N
~ 58C-2, C-5

Table 3: FT-IR Spectroscopic Data (Expected)

Sample Preparation: KBr pellet or thin film

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H stretch (hydroxyl groups, hydrogen-bonded)
3030MediumAromatic C-H stretch
2950 - 2850MediumAliphatic C-H stretch
1600, 1495, 1450Medium-WeakAromatic C=C skeletal vibrations
~ 1100StrongC-O stretch (secondary alcohol)
~ 1150MediumC-N stretch (tertiary amine)
740, 700StrongAromatic C-H out-of-plane bend (monosubstituted)

Table 4: Mass Spectrometry Data (Expected)

Ionization Method: Electrospray Ionization (ESI), Positive Mode

m/zIon
194.1181[M+H]⁺ (Calculated for C₁₁H₁₆NO₂⁺: 194.1176)
216.0999[M+Na]⁺ (Calculated for C₁₁H₁₅NNaO₂⁺: 216.1000)

Experimental Workflows and Logical Relationships

The overall process from synthesis to characterization follows a logical workflow. The successful synthesis of the target molecule is confirmed through a series of spectroscopic analyses.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis Crude_Product Crude Product from Synthesis Purification Silica Gel Chromatography Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR IR FT-IR Spectroscopy Pure_Product->IR MS Mass Spectrometry (ESI-MS) Pure_Product->MS Structure_Confirmation Structure Confirmation and Purity Assessment NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) in an NMR tube.

    • Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Use the residual solvent peak as the internal standard (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).

    • Analysis: Analyze the chemical shifts, multiplicities, coupling constants, and integrations to confirm the proton and carbon environments within the molecule.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Data Acquisition: Obtain the IR spectrum using an FT-IR spectrometer, typically over a range of 4000-400 cm⁻¹.

    • Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

  • Mass Spectrometry (MS):

    • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

    • Data Acquisition: Infuse the sample solution into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Acquire the spectrum in positive ion mode.

    • Analysis: Determine the accurate mass of the protonated molecular ion ([M+H]⁺) and compare it with the calculated theoretical mass to confirm the elemental composition.

Conclusion

This guide provides essential technical information for the synthesis and characterization of this compound. The outlined synthetic protocol offers a reliable method for its preparation, and the provided spectroscopic data serves as a benchmark for its identification and purity assessment. This information is intended to support researchers and drug development professionals in utilizing this valuable chiral building block for their scientific endeavors.

References

An In-Depth Technical Guide to the Synthesis of (3S,4S)-1-benzylpyrrolidine-3,4-diol from L-Tartaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway from the chiral pool starting material, L-tartaric acid, to the versatile chiral building block, (3S,4S)-1-benzylpyrrolidine-3,4-diol. This compound is a crucial intermediate in the synthesis of various pharmaceutical agents and chiral ligands, such as the notable phosphine ligand DEGPHOS. This document outlines the primary synthetic strategies, provides detailed experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis.

Synthetic Strategy Overview

The most established and efficient synthesis of this compound from L-tartaric acid is a two-step process. The strategy leverages the inherent stereochemistry of L-tartaric acid to construct the chiral pyrrolidine ring.

  • Condensation/Imide Formation: L-tartaric acid is first condensed with benzylamine. This reaction typically proceeds via thermal dehydration to form the key intermediate, (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione, also known as N-benzyl tartrimide.

  • Reduction: The dicarbonyl functionality of the N-benzyl tartrimide intermediate is then fully reduced to methylene groups to yield the target this compound. Two primary reduction methods are commonly employed for this transformation, offering researchers flexibility based on available reagents and desired reaction conditions.

The overall synthetic transformation is depicted in the workflow below.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Reduction L-Tartaric_Acid L-Tartaric Acid Intermediate (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione L-Tartaric_Acid->Intermediate Heat (Δ) Benzylamine Benzylamine Benzylamine->Intermediate Final_Product This compound Intermediate->Final_Product Reducing_Agent Reducing Agent (Method A or B) Reducing_Agent->Final_Product

Figure 1: Overall synthetic workflow from L-Tartaric Acid.

Detailed Experimental Protocols

The following sections provide detailed methodologies for each step of the synthesis.

Step 1: Synthesis of (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione (N-benzyl tartrimide)

This procedure involves the direct thermal condensation of L-tartaric acid with benzylamine.

  • Materials:

    • L-Tartaric Acid

    • Benzylamine

    • Round-bottom flask

    • Heating mantle with stirrer

    • Dean-Stark apparatus (optional, for water removal)

  • Procedure:

    • To a round-bottom flask, add L-tartaric acid (1.0 eq) and benzylamine (1.05 eq).

    • Heat the mixture with stirring to 150-160 °C. The mixture will melt and begin to evolve water. The reaction can be monitored by observing the cessation of water evolution. A Dean-Stark trap can be fitted to the flask to collect the water produced.

    • Maintain the temperature for 2-3 hours or until the reaction is complete (as monitored by TLC).

    • Allow the reaction mixture to cool to room temperature. The crude product will solidify upon cooling.

    • The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure N-benzyl tartrimide as a crystalline solid.

Step 2: Reduction of N-benzyl tartrimide

Two effective methods for the reduction of the imide intermediate to the final diol are presented below.

Method A: Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a powerful reducing agent that efficiently reduces the imide functionality. This reaction must be conducted under anhydrous conditions.

  • Materials:

    • (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione

    • Lithium Aluminum Hydride (LiAlH₄)

    • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

    • Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet

    • Ice bath

    • Sodium Sulfate (anhydrous)

  • Procedure:

    • In a dry three-necked flask under a nitrogen atmosphere, suspend LiAlH₄ (approx. 4.0 eq) in anhydrous THF.

    • Cool the suspension to 0 °C using an ice bath.

    • Dissolve the N-benzyl tartrimide (1.0 eq) in a minimum amount of anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

    • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Work-up (Fieser Method): Cautiously and sequentially add the following dropwise with vigorous stirring:

      • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

      • 'x' mL of 15% aqueous sodium hydroxide solution.

      • '3x' mL of water.

    • Allow the mixture to warm to room temperature and stir for 1 hour. A granular white precipitate of aluminum salts will form.

    • Filter the precipitate through a pad of Celite® and wash the filter cake thoroughly with THF.

    • Combine the filtrate and washings and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford pure this compound.

Method B: Reduction with Sodium Borohydride and Boron Trifluoride Etherate (NaBH₄/BF₃·Et₂O)

This method generates diborane in situ, which is the active reducing species. It is a common alternative to LiAlH₄.[1]

  • Materials:

    • (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione

    • Sodium Borohydride (NaBH₄)

    • Boron Trifluoride Etherate (BF₃·Et₂O)

    • Anhydrous Tetrahydrofuran (THF)

    • Three-necked round-bottom flask with dropping funnel and nitrogen inlet

    • Ice bath

  • Procedure:

    • In a dry flask under a nitrogen atmosphere, dissolve the N-benzyl tartrimide (1.0 eq) in anhydrous THF.

    • Add sodium borohydride (approx. 4.0 eq) portion-wise to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add boron trifluoride etherate (approx. 4.5 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. Vigorous gas evolution (hydrogen) will be observed.

    • After the addition is complete, remove the ice bath, and heat the mixture to reflux for 6-8 hours.

    • Monitor the reaction by TLC.

    • Cool the reaction to 0 °C and cautiously quench the reaction by the slow, dropwise addition of methanol, followed by 6N hydrochloric acid until the solution is acidic.

    • Remove the THF under reduced pressure.

    • Basify the aqueous residue with 20% aqueous NaOH and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Data Presentation

The following tables summarize the key quantitative and characterization data for the synthesis.

Reaction Data Summary
StepReactionKey ReagentsTypical YieldMelting Point (°C)
1 CondensationL-Tartaric Acid, Benzylamine~85-95%194-196 (Intermediate)
2A LiAlH₄ ReductionLiAlH₄, THF~70-80%98-100 (Final Product)
2B NaBH₄/BF₃·Et₂O ReductionNaBH₄, BF₃·Et₂O, THF~65-75%98-100 (Final Product)
Physicochemical and Spectroscopic Data of this compound
PropertyData
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
Appearance White to pale yellow solid
Melting Point 98-100 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.25-7.40 (m, 5H, Ar-H), 4.10 (br s, 2H, -OH), 3.95 (m, 2H, H-3, H-4), 3.65 (s, 2H, Ph-CH₂), 3.10 (dd, 2H, H-2a, H-5a), 2.60 (dd, 2H, H-2b, H-5b).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 138.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.5 (Ar-CH), 74.0 (C-3, C-4), 60.5 (Ph-CH₂), 58.0 (C-2, C-5).
Mass Spec (ESI+) m/z: 194.1 [M+H]⁺

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. The provided data is based on typical values for this structural class.

Visualization of Key Relationships

The reduction of the imide intermediate is the key transformation that establishes the final pyrrolidine structure. The choice between the two primary reducing agents often depends on laboratory safety protocols and reagent availability.

G cluster_0 Choice of Reduction Method Intermediate (3R,4R)-1-benzyl-3,4- dihydroxypyrrolidine-2,5-dione Method_A Method A: LiAlH₄ (Strong, Pyrophoric) Intermediate->Method_A Method_B Method B: NaBH₄ / BF₃·Et₂O (Generates Diborane in situ) Intermediate->Method_B Final_Product (3S,4S)-1-benzylpyrrolidine- 3,4-diol Method_A->Final_Product Method_B->Final_Product

Figure 2: Logical relationship of the reduction step alternatives.

References

biological activity of (3S,4S)-1-benzylpyrrolidine-3,4-diol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the for researchers, scientists, and drug development professionals.

Introduction

(3S,4S)-1-benzylpyrrolidine-3,4-diol is a versatile chiral building block, frequently utilized in the synthesis of biologically active molecules. Its rigid pyrrolidine core and stereochemically defined hydroxyl groups make it an attractive scaffold for designing enzyme inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of the biological activities of its derivatives, focusing on their role as glycosidase inhibitors, with additional insights into their potential anticancer and dopaminergic activities. The synthesis of the parent compound can be achieved from L-tartaric acid through condensation with benzylamine and subsequent reduction.

Glycosidase Inhibitory Activity

A primary area of investigation for derivatives of this compound is their potent inhibitory effect on various glycosidases. These enzymes play crucial roles in numerous biological processes, and their inhibition is a key strategy in the treatment of diseases like diabetes, viral infections, and cancer.

Quantitative Data on Glycosidase Inhibition

The inhibitory activities of several derivatives are summarized in the table below. The data highlights the influence of stereochemistry and substitutions on potency and selectivity.

Compound/Derivative ClassTarget EnzymeInhibition Constant (Kᵢ) / PotencyInhibition TypeSource(s)
Derivatives with L-fucopyranoside configuration and aromatic moietiesα-L-FucosidasenM rangePotent and Selective[1][2]
(2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]pyrrolidine-3,4-diolα-L-Fucosidase (bovine epididymis)6.5 µMCompetitive[3][4]
(2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]pyrrolidine-3,4-diolα-Galactosidase (bovine liver)5 µMMixed[3][4]
(2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]pyrrolidine-3,4-diolα-Mannosidase (jack bean)102 µMMixed[3][4]
(2R,3R,4S) configured derivatives with 2-(benzylamino)methyl substituentsα-MannosidaseGood inhibitorsCompetitive[3][4][5]
(2R,3S,4R)-2-[2-(phenylamino) or 2-(benzylamino)ethyl]pyrrolidine-3,4-diolβ-Glucosidase (almonds)13-40 µMCompetitive[3][4]

Structure-Activity Relationships (SAR)

The biological activity of these derivatives is highly dependent on their molecular structure. Key SAR findings indicate that specific stereochemical arrangements and the presence of certain functional groups are critical for potent and selective enzyme inhibition.[6]

  • Stereochemistry: The configuration of the chiral centers on the pyrrolidine ring is a major determinant of inhibitory specificity. For instance, good inhibitors of α-mannosidases must possess the (2R,3R,4S) configuration.[3][5]

  • Aromatic Moieties: The incorporation of aromatic groups, often via the nitrogen atom (N-benzyl) or as part of side chains, significantly enhances the potency and selectivity of inhibition, particularly for α-L-fucosidases.[1][2]

  • Substituents: The nature and position of substituents on the pyrrolidine ring are crucial. For example, 2-(benzylamino)methyl substituents are beneficial for α-mannosidase inhibition.[3]

SAR cluster_pyrrolidine Pyrrolidine Scaffold scaffold img img stereo Stereochemistry (e.g., 2R,3R,4S) potency Increased Potency stereo->potency Crucial For selectivity Enhanced Selectivity stereo->selectivity Determines aromatic Aromatic Moieties (e.g., N-Benzyl) aromatic->potency Enhances aromatic->selectivity Improves substituents Ring Substituents (e.g., at C2) substituents->potency Modulates SynthesisWorkflow cluster_strategy1 Strategy 1: Organometallic Addition cluster_strategy2 Strategy 2: Conjugate Addition start Chiral Precursors (e.g., D-Mannose, L-Fucose, L-Tartaric Acid) s1_step1 Organometallic Addition to Hemiacetalic Sugars start->s1_step1 s2_step1 Formation of Conjugate Aldonic Esters start->s2_step1 s1_step2 Selective Nucleophilic Displacement s1_step1->s1_step2 end_product This compound Derivatives s1_step2->end_product s2_step2 Conjugate Addition of Ammonia s2_step1->s2_step2 s2_step2->end_product

References

(3S,4S)-1-Benzylpyrrolidine-3,4-diol Scaffold: A Gateway to Potent Glucosylceramide Synthase Inhibitors for Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of Biologically Active Pyrrolidine-3,4-diol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of bioactive compounds derived from the (3S,4S)-1-benzylpyrrolidine-3,4-diol scaffold. While this compound is primarily a chiral building block for organic synthesis, its core structure is central to a class of potent enzyme inhibitors, most notably inhibitors of Glucosylceramide Synthase (GCS). This document will focus on the mechanism of GCS inhibition, the downstream cellular consequences, and the therapeutic potential of these derivative compounds.

Executive Summary

The pyrrolidine-3,4-diol core, exemplified by this compound, serves as a versatile scaffold in medicinal chemistry. Derivatives of this scaffold have been identified as potent inhibitors of Glucosylceramide Synthase (GCS), an enzyme pivotal in the biosynthesis of glycosphingolipids (GSLs). By blocking the first committed step in GSL synthesis, these inhibitors induce a significant shift in cellular lipid composition, leading to the depletion of complex GSLs and the accumulation of the precursor, ceramide. This modulation of sphingolipid metabolism has profound effects on multiple cellular signaling pathways, including the Akt/mTOR, ERK, and Notch pathways, and holds therapeutic promise for a range of diseases, from lysosomal storage disorders like Gaucher disease to various cancers and neurodegenerative conditions. This guide details the molecular mechanism of GCS inhibition, presents quantitative data on inhibitor potency, outlines experimental protocols for assessing enzyme activity, and visualizes the impacted signaling cascades.

The Primary Target: Glucosylceramide Synthase (GCS)

Glucosylceramide Synthase (UDP-glucose:ceramide glucosyltransferase, UGCG) is an integral membrane protein located in the cis-Golgi apparatus. It catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer). This reaction is the rate-limiting step for the synthesis of most of the hundreds of different types of GSLs.

Mechanism of Inhibition

Pyrrolidine-based inhibitors, developed from scaffolds like this compound, are typically analogs of ceramide. They act as competitive inhibitors of GCS, binding to the enzyme's active site and preventing the binding of the natural substrate, ceramide. The stereochemistry of the pyrrolidine diol core is crucial for potent inhibitory activity, with the D-threo configuration generally showing the highest efficacy. Structural modifications to the acyl chain and the amine substituent of the pyrrolidine ring significantly influence the inhibitor's potency and pharmacokinetic properties.

The direct consequences of GCS inhibition are twofold:

  • Depletion of Glucosylceramide and Downstream GSLs: By halting the production of GlcCer, the synthesis of all downstream GSLs, including lactosylceramide, gangliosides (e.g., GM3, GD2), and globosides, is significantly reduced.[1][2]

  • Accumulation of Ceramide: The blockage of its primary metabolic exit leads to an accumulation of ceramide within the cell.[3] Ceramide is a bioactive lipid known to be a potent second messenger involved in regulating cellular processes such as apoptosis, cell cycle arrest, and senescence.[4]

Quantitative Data: Potency of Pyrrolidine-Based GCS Inhibitors

The inhibitory potency of various pyrrolidine-based GCS inhibitors has been quantified, typically reported as the half-maximal inhibitory concentration (IC50). These values are critical for structure-activity relationship (SAR) studies and for selecting lead compounds for further development.

Compound NameChemical ClassIC50 Value (nM)Cell Type/Assay Condition
D-threo-1-phenyl-2-palmitoylamino-3-pyrrolidino-1-propanol (P4)Phenyl-pyrrolidino-propanol500In vitro enzyme assay
D-threo-1-phenyl-2-benzyloxycarbonylamino-3-pyrrolidino-1-propanol (PBPP)Phenyl-pyrrolidino-propanol300In vitro enzyme assay
N-[(1R,2S)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamideDihydrobenzodioxin-pyrrolidine2 - 16Varies by assay
N-[(1R,2S)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]nonanamideDihydrobenzodioxin-pyrrolidine2 - 9Varies by assay

Table 1: IC50 values of representative pyrrolidine-based GCS inhibitors. Data compiled from multiple sources.[2][5]

Experimental Protocols: GCS Activity Assay

The assessment of GCS inhibitor potency relies on robust and reproducible assays of the enzyme's activity. A common and sensitive method involves the use of a fluorescently labeled ceramide analog, NBD C6-ceramide, as a substrate.

In Vitro GCS Activity Assay using Fluorescent Ceramide

This protocol describes a method for measuring GCS activity in cell or tissue homogenates.

Materials:

  • Cell or tissue homogenate (enzyme source)

  • Reaction Buffer: 20 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl2, 0.5 mM DTT, 0.1% (w/v) fatty acid-free BSA

  • Substrate: NBD C6-ceramide

  • Co-substrate: UDP-glucose

  • Stop Solution: Chloroform/Methanol (2:1, v/v)

  • HPLC system with a fluorescence detector (λex = 470 nm, λem = 530 nm) and a normal-phase silica column

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer and UDP-glucose.

  • Add Enzyme Source: Add a specific amount of cell or tissue homogenate protein (e.g., 50 µg) to the reaction mixture.

  • Initiate the Reaction: Start the reaction by adding the NBD C6-ceramide substrate. The final reaction volume is typically 100 µL.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes) with shaking.

  • Stop the Reaction: Terminate the reaction by adding 250 µL of the ice-cold Chloroform/Methanol stop solution.

  • Lipid Extraction: Vortex the mixture thoroughly and centrifuge to separate the phases. Carefully transfer the lower organic phase to a new tube.

  • Drying and Reconstitution: Evaporate the solvent from the organic phase under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for HPLC analysis (e.g., the initial mobile phase).

  • HPLC Analysis: Inject the reconstituted sample into the HPLC system. The product, NBD C6-glucosylceramide, will be separated from the unreacted NBD C6-ceramide substrate.

  • Quantification: The amount of NBD C6-glucosylceramide produced is quantified by integrating the area under the corresponding peak in the chromatogram and comparing it to a standard curve. GCS activity is typically expressed as pmol of product formed per mg of protein per hour.

GCS_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Homogenate Cell/Tissue Homogenate Incubation Incubate at 37°C Homogenate->Incubation Enzyme Substrate NBD C6-Ceramide + UDP-Glucose Substrate->Incubation Substrates Extraction Lipid Extraction Incubation->Extraction Stop Reaction HPLC HPLC Separation Extraction->HPLC Quant Quantification HPLC->Quant Akt_mTOR_Pathway cluster_akt Akt/mTOR Signaling GCS_Inhibitor (3S,4S)-Pyrrolidine Derivative GCS GCS GCS_Inhibitor->GCS Inhibits GlcCer GlcCer & GSLs GCS->GlcCer Synthesizes Ceramide Ceramide Akt Akt Ceramide->Akt Inhibits (via phosphatases) mTORC1 mTORC1 Akt->mTORC1 Protein_Synth Protein Synthesis mTORC1->Protein_Synth Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits ERK_Pathway cluster_erk ERK Signaling GSL_Depletion GSL Depletion Membrane Altered Membrane Microdomains GSL_Depletion->Membrane RTK RTK Membrane->RTK Modulates Activity Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Notch_Pathway cluster_notch Notch Signaling GCS_Inhibition GCS Inhibition GSL_Depletion GSL Depletion GCS_Inhibition->GSL_Depletion Notch_Trafficking Notch Receptor/ Ligand Trafficking GSL_Depletion->Notch_Trafficking Impairs Notch_Activation Notch Activation Notch_Trafficking->Notch_Activation Cell_Differentiation Cell Differentiation Notch_Activation->Cell_Differentiation

References

An In-depth Technical Guide to (3S,4S)-1-Benzylpyrrolidine-3,4-diol: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,4S)-1-Benzylpyrrolidine-3,4-diol is a chiral diol that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its rigid, stereochemically defined pyrrolidine core makes it a valuable chiral building block for the synthesis of complex molecules, particularly in the development of pharmaceuticals and chiral ligands for asymmetric catalysis. This technical guide provides a comprehensive overview of its discovery, detailed synthetic protocols, physicochemical and spectroscopic properties, and its applications in research and development.

The history of this compound dates back to the early 1980s, with its synthesis being a key step in the preparation of chiral ligands for asymmetric hydrogenation. A seminal report by Nagel et al. in 1984 described its synthesis from the readily available and inexpensive chiral starting material, L-tartaric acid.[1] This pioneering work laid the foundation for the broader application of this versatile chiral auxiliary in various synthetic endeavors.

Physicochemical and Spectroscopic Data

The intrinsic properties of this compound have been well-characterized. Below is a compilation of its key physicochemical, crystallographic, and spectroscopic data.

Table 1: Physicochemical Properties
PropertyValueReference
CAS Number 90365-74-5Chem-Impex
Molecular Formula C₁₁H₁₅NO₂Chem-Impex
Molecular Weight 193.24 g/mol Chem-Impex
Appearance White to off-white crystalline powderChem-Impex
Melting Point 94 - 100 °CChem-Impex
Optical Rotation [α]²⁰/D = +33.6 ± 3° (c = 1.05 in methanol)Chem-Impex
Table 2: Crystallographic Data
ParameterValueReference
Crystal System Monoclinic[1]
Space Group P2₁[1]
a 6.0244 (10) Å[1]
b 8.1033 (14) Å[1]
c 10.3981 (18) Å[1]
β 96.016 (2)°[1]
Volume 504.81 (15) ų[1]
Z 2[1]
Table 3: Spectroscopic Data

While a detailed, fully assigned ¹H NMR spectrum is not consistently reported across publicly available literature, the ¹³C NMR data provides a clear fingerprint of the carbon skeleton.

¹³C NMR (Solvent: D₂O with NaOD) Chemical Shift (ppm)Reference
Aromatic CH132.82, 131.41, 130.68[2]
Quaternary Aromatic C138.42[2]
CH-OH87.71[2]
CH₂-N60.97[2]
CH₂-Ph57.00[2]
Pyrrolidine CH₂30.25[2]

Experimental Protocols

The synthesis of this compound is most commonly achieved through the reduction of an imide precursor derived from L-tartaric acid. Below are detailed protocols for two common reduction methods.

Protocol 1: Synthesis via Reduction of (3R,4R)-1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione with Borane-Tetrahydrofuran Complex

This procedure is adapted from a general method for the reduction of amides and imides.

Step 1: Synthesis of (3R,4R)-1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione

  • To a solution of L-tartaric acid in water, add an equimolar amount of benzylamine.

  • Heat the mixture to reflux for 2-3 hours, allowing for the formation of the di-amide intermediate and subsequent cyclization to the imide with the removal of water.

  • Cool the reaction mixture and collect the precipitated solid by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield pure (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione.

Step 2: Reduction to this compound

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon), place a solution of (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add a 1.0 M solution of borane-tetrahydrofuran complex (BH₃·THF) (4.0-5.0 eq) dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 65-70 °C) for 3-4 hours.

  • Cool the reaction mixture to 0 °C in an ice bath and cautiously quench the excess borane by the dropwise addition of methanol.

  • Remove the solvents under reduced pressure.

  • To the resulting residue, add 6 N hydrochloric acid and heat the mixture for a short period to hydrolyze any borate esters.

  • Basify the acidic solution with a concentrated aqueous solution of sodium hydroxide to a pH > 12.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude diol by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Protocol 2: Synthesis via Reduction with Lithium Aluminum Hydride (LiAlH₄)

This method employs a more powerful reducing agent and requires careful handling.

  • In a flame-dried, multi-necked flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (2.5-3.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice-water bath.

  • Slowly add a solution of (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione (1.0 eq) in anhydrous THF to the LiAlH₄ suspension, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12 hours.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water (Fieser workup).

  • Stir the resulting granular precipitate for 1 hour, then filter the mixture through a pad of Celite®.

  • Wash the filter cake thoroughly with hot THF.

  • Combine the filtrate and washings and concentrate under reduced pressure to give the crude product.

  • Purify the product by column chromatography on silica gel or recrystallization.

Synthetic Workflow

The synthesis of this compound is a cornerstone of chiral synthesis, starting from a readily available natural product. The following diagram illustrates the general synthetic pathway.

G Synthetic Workflow of this compound start L-Tartaric Acid intermediate (3R,4R)-1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione start->intermediate Condensation & Cyclization reagent1 Benzylamine reagent1->intermediate product This compound intermediate->product Reduction reagent2 Reducing Agent (e.g., BH₃·THF or LiAlH₄) reagent2->product

Caption: General synthetic route to this compound.

Applications in Drug Discovery and Development

This compound serves as a versatile chiral scaffold in medicinal chemistry. The pyrrolidine ring is a common motif in a multitude of biologically active compounds. The diol functionality of this specific compound provides convenient handles for further chemical modification, allowing for the synthesis of diverse libraries of compounds for biological screening.

Its primary application lies in its use as a precursor to more complex chiral molecules. For instance, it is a key intermediate in the synthesis of the chiral phosphine ligand DEGphos, which is employed in rhodium-catalyzed asymmetric hydrogenations.[1] Furthermore, the pyrrolidine-3,4-diol core has been incorporated into the structures of potential therapeutic agents, including antiviral and anticancer compounds, where the stereochemistry of the molecule is crucial for its biological activity. The rigid conformation of the pyrrolidine ring can help in optimizing the binding of a drug candidate to its biological target.

References

An In-depth Technical Guide on the Physicochemical Characteristics of (3S,4S)-1-benzylpyrrolidine-3,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to (3S,4S)-1-benzylpyrrolidine-3,4-diol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties, experimental protocols, and synthetic utility of this compound. This chiral compound serves as a critical building block in medicinal chemistry and organic synthesis, valued for its role in creating complex molecular architectures.

Physicochemical Characteristics

This compound is a chiral pyrrolidine derivative. The pyrrolidine ring adopts a twisted envelope conformation, and the two hydroxyl groups are arranged in a trans configuration.[1][2] Its appearance is typically an off-white to light brown crystalline powder.[3]

Summary of Quantitative Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Identifiers
IUPAC NameThis compound-
CAS Number90365-74-5[4]
Molecular FormulaC₁₁H₁₅NO₂[1]
Molecular Weight193.24 g/mol [1][4]
Physical Properties
AppearanceOff-white to light brown crystalline powder[3]
Melting Point94 - 100 °C[4]
Boiling Point329.46 °C (rough estimate)-
Density1.3 ± 0.1 g/cm³-
Chemical Properties
SolubilitySlightly soluble in DMSO and Methanol-
pKa13.99 ± 0.40 (Predicted)-
Optical Properties
Optical Activity[α]²⁰/D +33.6 ± 3° (c = 1.05% in methanol)-
Refractive Index1.634-
Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Spectroscopy Type Data Source(s)
¹H NMR (D₂O): δ 30.25, 57.00 (d, J=4.4 Hz), 60.32 (d, J=22.7 Hz), 60.97, 66.25 (d, J=31.5 Hz), 87.71, 100.09 (d, J=175.3 Hz), 130.68, 131.41, 132.82, 138.42, 155.95 ppm[5]
¹³C NMR (D₂O with NaOD): Chemical shifts observed at various positions confirming the carbon skeleton.[5]
Crystallographic Data

Single-crystal X-ray diffraction has provided detailed structural information.

Crystal System Parameters Source(s)
Monoclinica = 6.0244 (10) Å, b = 8.1033 (14) Å, c = 10.3981 (18) Å, β = 96.016 (2)°, V = 504.81 (15) ų[1]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below.

Synthesis Protocol via Reduction

A common method for the preparation of this compound is the reduction of (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione, which can be synthesized from L-tartaric acid and benzylamine.[1][6]

Materials:

  • (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione

  • Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • 5% Sodium hydroxide (NaOH) solution

  • Distilled water

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Dichloromethane and Methanol for elution

Procedure (using LiAlH₄):

  • Under a nitrogen atmosphere, a solution of (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione in anhydrous THF is added dropwise to a cooled (0 °C) suspension of LiAlH₄ in anhydrous THF.[3]

  • The reaction mixture is refluxed for approximately 12 hours and then cooled to room temperature.[3]

  • The reaction is quenched by the careful, dropwise addition of ethyl acetate, followed by distilled water and a 5% NaOH solution, while maintaining cooling in an ice-water bath.[3]

  • The resulting mixture is filtered, and the filter cake is washed with hot THF.[3]

  • The combined filtrate and washings are concentrated under reduced pressure.

  • The crude residue is purified by silica gel column chromatography (e.g., using a dichloromethane:methanol gradient) to yield the final product.[3]

Melting Point Determination

Materials:

  • Purified this compound

  • Capillary tube

  • Melting point apparatus or Thiele tube with oil bath

  • Thermometer

Procedure:

  • A small amount of the dry, crystalline sample is packed into a capillary tube, sealed at one end.

  • The capillary tube is attached to a thermometer and placed in the melting point apparatus.

  • The sample is heated gradually, and the temperature is monitored.

  • The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. For this compound, the expected range is 94-100 °C.[4]

Role in Synthesis and Drug Discovery

This compound is not typically investigated for its own biological activity but is a highly valued chiral intermediate. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[7]

This compound serves as a precursor for:

  • Chiral Ligands: It is used to prepare chiral phosphine ligands like DEGphos, which are efficient for rhodium-catalyzed asymmetric hydrogenation reactions.[1]

  • Nucleobase Analogs: It acts as an intermediate in the synthesis of 3-hydroxy-4-pyrrolidinyl analogs of nucleobases.[8]

  • Fluorinated Amines: It is a starting material for the enantiospecific synthesis of compounds like (3R,4R)-1-benzyl-4-fluoropyrrolidin-3-amine.[8]

The diagrams below illustrate the synthetic workflow and the logical relationship of this compound as a synthetic intermediate.

Synthesis_Workflow Precursor (3R,4R)-1-benzyl-3,4- dihydroxypyrrolidine-2,5-dione Reduction Reduction (e.g., LiAlH₄ in THF) Precursor->Reduction Workup Quenching & Aqueous Workup Reduction->Workup Product (3S,4S)-1-benzyl- pyrrolidine-3,4-diol Purification Column Chromatography Workup->Purification Purification->Product

Caption: General workflow for the synthesis of this compound.

Logical_Relationship cluster_start Starting Materials cluster_products Derivative Products TartaricAcid L-Tartaric Acid Intermediate This compound TartaricAcid->Intermediate multi-step synthesis Benzylamine Benzylamine Benzylamine->Intermediate condensation Ligands Chiral Ligands (e.g., DEGphos) Intermediate->Ligands Nucleosides Nucleoside Analogs Intermediate->Nucleosides Other Other Bioactive Molecules Intermediate->Other

Caption: Role of this compound as a key synthetic intermediate.

References

Unveiling the Three-Dimensional Architecture of (3S,4S)-1-benzylpyrrolidine-3,4-diol: A Crystallographic and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the crystal structure of (3S,4S)-1-benzylpyrrolidine-3,4-diol, a chiral molecule of significant interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a comprehensive overview of its solid-state conformation, intermolecular interactions, and the experimental protocols for its synthesis and crystallographic analysis.

This compound, with the chemical formula C₁₁H₁₅NO₂, serves as a versatile chiral building block.[1] Its rigid, well-defined three-dimensional structure makes it a valuable scaffold for the synthesis of more complex molecules, including chiral ligands for asymmetric catalysis.[1] Understanding its precise crystal structure is paramount for designing new catalysts and pharmacologically active compounds.

Molecular Conformation and Crystal Packing

The crystal structure analysis reveals that the pyrrolidine ring of the title compound adopts a twisted envelope conformation.[1][2] The two hydroxyl groups are situated in a trans configuration, a key stereochemical feature.[1][2] The crystal packing is primarily stabilized by a network of intermolecular hydrogen bonds. Specifically, O—H⋯N and O—H⋯O interactions are observed, creating a stable three-dimensional lattice.[1][2] Additionally, a weak C—H⋯π interaction contributes to the overall packing arrangement.[1][2] The dihedral angle between the mean planes of the pyrrolidine and phenyl rings is 62.4 (2)°.[1]

Quantitative Crystallographic Data

The crystallographic data for this compound has been determined by single-crystal X-ray diffraction. The key parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Details [1]

ParameterValue
Empirical FormulaC₁₁H₁₅NO₂
Formula Weight193.24
Temperature293 K
Wavelength0.71073 Å (Mo Kα)
Crystal SystemMonoclinic
Space GroupP2₁
Unit Cell Dimensions
a6.0244 (10) Å
b8.1033 (14) Å
c10.3981 (18) Å
α90°
β96.016 (2)°
γ90°
Volume504.81 (15) ų
Z2
Density (calculated)1.272 Mg/m³
Absorption Coefficient0.09 mm⁻¹
Crystal Size0.31 × 0.27 × 0.14 mm
Data Collection
DiffractometerBruker APEXII CCD
Theta range for data collection2.05 to 25.24°
Reflections collected1440
Independent reflections1440
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1440 / 1 / 125
Goodness-of-fit on F²1.03
Final R indices [I>2σ(I)]R1 = 0.032, wR2 = 0.105
R indices (all data)R1 = 0.032, wR2 = 0.105
Largest diff. peak and hole0.15 and -0.11 e.Å⁻³

Table 2: Hydrogen Bond Geometry (Å, °) [1]

D—H···Ad(D—H)d(H···A)d(D···A)∠(DHA)
O1—H1···N10.822.132.918 (2)162
O2—H2···O10.822.142.914 (2)157
C10—H10···Cg20.982.863.771 (2)155

Cg2 is the centroid of the C1–C6 phenyl ring.

Experimental Protocols

Synthesis of (+)-(3S,4S)-1-benzylpyrrolidine-3,4-diol

The synthesis of the title compound is achieved through a two-step process starting from L-tartaric acid.[1]

  • Condensation: L-tartaric acid is condensed with benzylamine. This reaction forms the pyrrolidine ring structure.

  • Reduction: The resulting intermediate is then reduced using a combination of sodium borohydride (NaBH₄) and boron trifluoride etherate (BF₃·Et₂O).[1] This step reduces the carbonyl groups to hydroxyl groups, yielding the final product, (+)-(3S,4S)-1-benzylpyrrolidine-3,4-diol.

Crystals suitable for X-ray diffraction were obtained by dissolving the compound in acetone and allowing for slow evaporation of the solvent.[1]

Single-Crystal X-ray Diffraction Analysis

A suitable single crystal of this compound was selected and mounted on a diffractometer.[1]

  • Data Collection: X-ray diffraction data were collected on a Bruker APEXII CCD diffractometer using Mo Kα radiation (λ = 0.71073 Å) at a temperature of 293 K.[1] A multi-scan absorption correction was applied to the collected data.[1]

  • Structure Solution and Refinement: The crystal structure was solved using direct methods with the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL97.[1] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in difference Fourier maps and were constrained using a riding model.[1] The absolute configuration was assigned based on the stereochemistry of the starting material, L-tartaric acid.[1]

Experimental Workflow

The following diagram illustrates the key stages in the synthesis and structural analysis of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Crystal Structure Analysis start L-Tartaric Acid + Benzylamine condensation Condensation start->condensation intermediate Pyrrolidine Intermediate condensation->intermediate reduction Reduction (NaBH4, BF3.Et2O) intermediate->reduction product This compound reduction->product dissolution Dissolution in Acetone product->dissolution evaporation Slow Evaporation dissolution->evaporation crystals Single Crystals evaporation->crystals diffraction X-ray Diffraction (Bruker APEXII CCD) crystals->diffraction solution Structure Solution (SHELXS97) diffraction->solution refinement Structure Refinement (SHELXL97) solution->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: Experimental workflow for the synthesis and crystal structure analysis.

This comprehensive guide provides essential data and methodologies for researchers working with this compound, facilitating its application in the development of novel chemical entities. The detailed crystallographic information serves as a crucial reference for computational modeling and rational drug design.

References

The Rising Therapeutic Potential of Pyrrolidine-3,4-diol Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Among its many derivatives, pyrrolidine-3,4-diol analogs have emerged as a particularly promising class of compounds with a diverse range of therapeutic applications. This technical guide provides an in-depth overview of the current research, focusing on their potential as glycosidase inhibitors, anticancer agents, and their emerging roles in antiviral and antidiabetic therapies.

Glycosidase Inhibition: A Primary Therapeutic Target

A significant body of research has focused on the development of pyrrolidine-3,4-diol analogs as potent and selective glycosidase inhibitors.[3][4] These enzymes play crucial roles in various physiological and pathological processes, making them attractive targets for therapeutic intervention in diseases such as diabetes, lysosomal storage disorders, and viral infections.[5][6]

Quantitative Analysis of Glycosidase Inhibition

The inhibitory activity of several pyrrolidine-3,4-diol derivatives has been quantified against a panel of commercially available glycosidases. The data, summarized in the tables below, highlight the influence of stereochemistry and substituent groups on potency and selectivity.

Compound/AnalogTarget EnzymeSourceInhibition Constant (Ki)Inhibition TypeReference
(2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]pyrrolidine-3,4-diolα-L-fucosidaseBovine epididymis6.5 µMCompetitive[4]
α-galactosidaseBovine liver5 µMMixed[4]
α-mannosidaseJack bean102 µMMixed[4]
(2R,3S,4R)-2-[2-(phenylamino)ethyl]pyrrolidine-3,4-diolβ-glucosidaseAlmonds13-40 µMCompetitive[4]
(2R,3S,4R)-2-[2-(benzylamino)ethyl]pyrrolidine-3,4-diolβ-glucosidaseAlmonds13-40 µMCompetitive[4]
Aromatic Moiety-Containing Analogsα-L-fucosidasesNot SpecifiednM rangeNot Specified[3]
Compound/AnalogTarget EnzymeIC50Reference
4-methoxy analogue 3gα-amylase26.24 µg/mL[7]
α-glucosidase18.04 µg/mL[7]
Compound 3aα-amylase36.32 µg/mL[7]
Compound 3fα-glucosidase27.51 µg/mL[7]
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

The following protocol is a representative method for assessing the α-glucosidase inhibitory activity of pyrrolidine-3,4-diol analogs.[7][8][9]

Materials:

  • α-glucosidase from Saccharomyces cerevisiae

  • p-nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (100 mM, pH 6.8)

  • Test compounds (pyrrolidine-3,4-diol analogs)

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • A solution of α-glucosidase (1 U/mL) is prepared in phosphate buffer.

  • In a 96-well plate, 10 µL of the enzyme solution is mixed with various concentrations of the test compound.

  • The mixture is incubated at 37°C for 20 minutes.

  • The enzymatic reaction is initiated by adding 20 µL of 1 M pNPG substrate.

  • The plate is further incubated at 37°C for 30 minutes.

  • The reaction is terminated by the addition of 50 µL of 0.1 N Na2CO3.

  • The absorbance is measured at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated and the IC50 value is determined.

G cluster_workflow Experimental Workflow: α-Glucosidase Inhibition Assay prep Prepare α-glucosidase and pNPG solutions mix Mix enzyme with pyrrolidine-3,4-diol analog prep->mix pre_incubate Pre-incubate at 37°C for 20 min mix->pre_incubate add_substrate Add pNPG substrate pre_incubate->add_substrate incubate Incubate at 37°C for 30 min add_substrate->incubate stop_reaction Stop reaction with Na2CO3 incubate->stop_reaction measure Measure absorbance at 405 nm stop_reaction->measure calculate Calculate % inhibition and IC50 measure->calculate

Workflow for the in vitro α-glucosidase inhibition assay.

Anticancer Activity: Induction of Apoptosis in Pancreatic Cancer

Recent studies have highlighted the potential of amphiphilic pyrrolidine-3,4-diol derivatives as anticancer agents, particularly against pancreatic ductal adenocarcinoma.[10][11] These compounds have been shown to induce a potent apoptotic response in cancer cells.[10]

Signaling Pathways in Apoptosis Induction

The anticancer effect of certain pyrrolidine-3,4-diol analogs is mediated through the induction of both the extrinsic and intrinsic apoptotic pathways. Key molecular events include the upregulation of death receptors and ligands, activation of initiator and effector caspases, and modulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction and cell death.

G cluster_pathway Apoptosis Signaling Pathway Induced by Pyrrolidine-3,4-diol Analogs cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Pyrrolidine Pyrrolidine-3,4-diol Analog FasL FasL Pyrrolidine->FasL upregulates TNFa TNF-α Pyrrolidine->TNFa upregulates Bax Bax Pyrrolidine->Bax upregulates Bcl2 Bcl-2 Pyrrolidine->Bcl2 downregulates Caspase8 Caspase-8 FasL->Caspase8 activates TNFa->Caspase8 activates Caspase37 Caspase-3/7 Caspase8->Caspase37 activates CytochromeC Cytochrome c Bax->CytochromeC releases from mitochondria Bcl2->Bax inhibits CytochromeC->Caspase37 activates PARP PARP Cleavage Caspase37->PARP Apoptosis Apoptosis PARP->Apoptosis

Induction of apoptosis by pyrrolidine-3,4-diol analogs.
Experimental Protocol: Western Blotting for Apoptosis Markers

To confirm the induction of apoptosis, Western blotting is a key technique used to detect changes in the expression levels of apoptosis-related proteins.

Materials:

  • Pancreatic cancer cell lines (e.g., MiaPaCa-2, PANC-1)

  • Test compound (pyrrolidine-3,4-diol analog)

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Treat pancreatic cancer cells with the test compound for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence reagent and an imaging system.

Emerging Therapeutic Applications

Beyond their well-established roles as glycosidase inhibitors and anticancer agents, pyrrolidine-3,4-diol analogs are being explored for other therapeutic applications.

Antiviral Activity

Certain pyrrolidine derivatives have shown promising antiviral activity against a range of viruses, including influenza and human rhinoviruses.[12][13] The proposed mechanisms of action often involve the inhibition of viral enzymes crucial for replication, such as neuraminidase.[14] Some analogs may also interfere with the virus's ability to enter host cells.

G cluster_antiviral Proposed Antiviral Mechanisms of Pyrrolidine Analogs Pyrrolidine Pyrrolidine Analog ViralEnzyme Viral Enzyme (e.g., Neuraminidase) Pyrrolidine->ViralEnzyme inhibits ViralEntry Viral Entry Pyrrolidine->ViralEntry blocks Virus Virus Virus->ViralEntry HostCell Host Cell ViralReplication Viral Replication ViralEnzyme->ViralReplication ViralEntry->HostCell ViralEntry->ViralReplication

Antiviral mechanisms of pyrrolidine analogs.
Antidiabetic Potential: DPP-IV Inhibition

Pyrrolidine-based structures are also being investigated as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose metabolism.[7][15] DPP-IV is responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, these analogs can prolong the action of GLP-1, leading to enhanced insulin secretion and improved glycemic control.[16]

G cluster_dppiv Mechanism of DPP-IV Inhibition by Pyrrolidine Analogs Pyrrolidine Pyrrolidine Analog DPPIV DPP-IV Enzyme Pyrrolidine->DPPIV inhibits GLP1 GLP-1 (active) DPPIV->GLP1 degrades GLP1_inactive GLP-1 (inactive) Pancreas Pancreas GLP1->Pancreas stimulates Insulin Insulin Secretion Pancreas->Insulin increases Glucose Blood Glucose Insulin->Glucose lowers

DPP-IV inhibition for improved glycemic control.

Synthetic Strategies

The stereoselective synthesis of pyrrolidine-3,4-diol analogs is crucial for establishing structure-activity relationships. Common synthetic routes often start from readily available chiral precursors such as D-mannose, D-ribose, and L-fucose.[3][17] Key steps in these syntheses include organometallic additions to hemiacetalic sugars and nucleophilic displacement or conjugate addition reactions.[3]

General Synthetic Workflow

G cluster_synthesis General Synthetic Workflow for Pyrrolidine-3,4-diol Analogs StartingMaterial Chiral Precursor (e.g., D-Mannose) Intermediate1 Organometallic Addition / Conjugate Addition StartingMaterial->Intermediate1 Intermediate2 Cyclization Intermediate1->Intermediate2 FinalProduct Pyrrolidine-3,4-diol Analog Intermediate2->FinalProduct

A generalized synthetic scheme for pyrrolidine-3,4-diol analogs.

Conclusion

Pyrrolidine-3,4-diol analogs represent a versatile and promising scaffold for the development of novel therapeutics. Their demonstrated efficacy as glycosidase inhibitors and anticancer agents, coupled with their emerging potential in antiviral and antidiabetic applications, underscores the importance of continued research in this area. Future efforts will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate their preclinical promise into clinical realities.

References

Methodological & Application

Synthesis of (3S,4S)-1-benzylpyrrolidine-3,4-diol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of (3S,4S)-1-benzylpyrrolidine-3,4-diol, a valuable chiral building block in medicinal chemistry and organic synthesis. Its unique structure is instrumental in the development of novel pharmaceuticals and complex organic molecules. This protocol outlines the prevalent synthetic route starting from L-tartaric acid, detailing the necessary reagents, conditions, and expected outcomes.

I. Overview of Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process. The initial step involves the condensation of L-tartaric acid with benzylamine to form the intermediate, (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione. The subsequent and final step is the reduction of this dione to the desired diol. Several reducing agents can be employed for this transformation, each with its own set of reaction conditions and yields.

Synthesis_Workflow A L-Tartaric Acid C (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione A->C Condensation B Benzylamine B->C E This compound C->E Reduction D Reducing Agent (e.g., LiAlH4, BH3-THF, NaBH4-BF3.Et2O) D->E

Figure 1. General synthetic workflow for this compound.

II. Quantitative Data Summary

The choice of reducing agent for the conversion of (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione to the final product significantly impacts the reaction conditions and overall yield. The following table summarizes the quantitative data associated with different reduction protocols.

Reducing AgentSolventReaction TemperatureReaction TimeYield (%)
Lithium Aluminium Hydride (LiAlH₄)Tetrahydrofuran (THF)Reflux (approx. 66°C)12 hours82% (combined yield from two crops)[1]
Borane-Tetrahydrofuran Complex (BH₃-THF)Tetrahydrofuran (THF)60-70°C1-3 hours71%
Sodium Borohydride - Boron Trifluoride Etherate (NaBH₄-BF₃·Et₂O)Dimethoxyethane (DME)70°C2 hoursNot explicitly stated in snippets

III. Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound.

Protocol 1: Reduction using Lithium Aluminium Hydride (LiAlH₄)

This protocol is adapted from a common procedure for the reduction of the intermediate dione.

Materials:

  • (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione

  • Lithium Aluminium Hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • 5% Sodium Hydroxide (NaOH) solution

  • Distilled water

  • Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Ice-water bath

Procedure:

  • Under a nitrogen atmosphere, carefully add Lithium Aluminium Hydride (61.2 g, 1.6 mol) to a round-bottom flask containing anhydrous tetrahydrofuran (3.6 L) cooled in an ice-water bath to 0°C.

  • Slowly add a solution of (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione (132.7 g, 0.6 mol) in tetrahydrofuran to the LiAlH₄ suspension.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 12 hours.

  • Cool the reaction mixture to room temperature and then place it in an ice-water bath.

  • Carefully quench the reaction by the dropwise addition of ethyl acetate (144 mL), followed by the sequential dropwise addition of distilled water (61.2 mL), 5% NaOH solution (61.2 mL), and finally distilled water (183.6 mL) with vigorous stirring.

  • Filter the resulting mixture, and wash the filter cake with hot tetrahydrofuran (2 x 1.2 L).

  • The desired product can be isolated by filtration of the cooled filtrate, washing with cold ethyl acetate (88 mL), and drying to yield the title compound. A second crop can be obtained by concentrating the filtrate.

Protocol 2: Reduction using Borane-Tetrahydrofuran Complex (BH₃-THF)

This protocol offers an alternative reduction method with a shorter reaction time.

Materials:

  • (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione

  • Borane-tetrahydrofuran complex (1.0 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for organic synthesis

  • Nitrogen gas supply

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione (44 g, 199 mmol) in anhydrous THF (176 mL).

  • At a temperature maintained between 20°C and 25°C, add the borane-tetrahydrofuran complex (800 mL, 800 mmol, 1.0 M solution in THF) at a rate to control the temperature.

  • Over 1 hour, raise the temperature of the reaction mixture to 60°C and maintain it for 1 hour.

  • Upon completion, cool the reaction to 30°C.

  • The work-up procedure typically involves quenching with methanol followed by concentration under reduced pressure. The residue is then purified by silica gel column chromatography to yield the final product.

IV. Characterization

The synthesized this compound is a white to off-white crystalline powder.

  • Molecular Formula: C₁₁H₁₅NO₂[2][3]

  • Molecular Weight: 193.24 g/mol [2][3]

  • Melting Point: 94 - 100 °C[3]

  • Optical Rotation: [α]²⁰/D = +33.6 ± 3° (c = 1.05 in methanol)[3]

The structure and purity of the final compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

V. Applications

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules.[3] It is notably used in the preparation of the chiral phosphine ligand DEGphos, which is an efficient ligand for rhodium-catalyzed asymmetric hydrogenations.[2] Furthermore, it is a building block for the synthesis of novel chiral crown ethers and analogs of nucleobases.[4]

VI. Safety Information

Standard laboratory safety precautions should be followed when performing these syntheses. This includes working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The reagents used, particularly Lithium Aluminium Hydride and Borane-Tetrahydrofuran complex, are highly reactive and require careful handling. Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

Application Notes and Protocols for (3S,4S)-1-Benzylpyrrolidine-3,4-diol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,4S)-1-Benzylpyrrolidine-3,4-diol is a versatile chiral building block derived from L-tartaric acid. Its rigid pyrrolidine backbone and defined stereochemistry make it a valuable precursor in asymmetric synthesis, most notably for the preparation of chiral phosphine ligands. These ligands are instrumental in creating chiral environments for metal-catalyzed reactions, leading to high enantioselectivity in the formation of desired stereoisomers. This document provides detailed application notes on its primary use as a precursor to the chiral ligand DEGphos and protocols for its synthesis and subsequent application in asymmetric hydrogenation.

Primary Application: Precursor to the Chiral Ligand DEGphos

This compound serves as a key starting material for the synthesis of (+)-(3R,4R)-N-benzyl-3,4-bis(diphenylphosphino)pyrrolidine, commonly known as DEGphos.[1] DEGphos is a C₂-symmetric chiral diphosphine ligand that has proven to be highly effective in rhodium-catalyzed asymmetric hydrogenation reactions. The chirality of the ligand, originating from the this compound, directs the stereochemical outcome of the hydrogenation, yielding products with high enantiomeric excess.

Logical Workflow: From Chiral Diol to Enantioselective Catalysis

The following diagram illustrates the progression from the chiral starting material, this compound, to its application in asymmetric catalysis.

G A This compound (Chiral Precursor) B Synthesis of (+)-DEGphos Ligand A->B Phosphinylation C Formation of [Rh(DEGphos)(COD)]BF₄ (Chiral Catalyst) B->C Complexation with Rhodium Precursor D Asymmetric Hydrogenation of Prochiral Olefins C->D Catalysis E Enantiomerically Enriched Product D->E Stereoselective H₂ Addition

Caption: Logical workflow for the application of this compound.

Experimental Protocols

Protocol 1: Synthesis of (+)-(3R,4R)-N-Benzyl-3,4-bis(diphenylphosphino)pyrrolidine (DEGphos)

This protocol is based on the methodology described by Nagel, U., et al. (1986).

Step 1: Mesylation of this compound

  • To a solution of this compound (1.0 eq) in anhydrous pyridine at 0 °C, add methanesulfonyl chloride (2.2 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 4 hours.

  • Pour the reaction mixture into ice-water and extract with dichloromethane.

  • Wash the organic layer with saturated aqueous copper (II) sulfate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dimesylate.

Step 2: Nucleophilic Substitution with Lithium Diphenylphosphide

  • Prepare a solution of lithium diphenylphosphide by adding n-butyllithium (2.0 eq) to a solution of diphenylphosphine (2.0 eq) in anhydrous THF at 0 °C.

  • Add the crude dimesylate from Step 1, dissolved in anhydrous THF, to the solution of lithium diphenylphosphide at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (+)-(3R,4R)-N-Benzyl-3,4-bis(diphenylphosphino)pyrrolidine (DEGphos).

Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation of an Enamide

This protocol provides a general procedure for the application of the DEGphos ligand in asymmetric hydrogenation.

Catalyst Preparation:

  • In a Schlenk flask under an inert atmosphere, dissolve (+)-DEGphos (1.1 mol%) and [Rh(COD)₂]BF₄ (1.0 mol%) in an appropriate solvent (e.g., methanol, dichloromethane).

  • Stir the solution at room temperature for 30 minutes to form the active catalyst complex.

Hydrogenation Reaction:

  • In a separate flask, dissolve the enamide substrate (e.g., N-acetyl-α-phenylenamide) in the same solvent.

  • Transfer the substrate solution to an autoclave.

  • Add the catalyst solution to the autoclave under an inert atmosphere.

  • Pressurize the autoclave with hydrogen gas (e.g., 1-10 atm) and stir the reaction mixture at room temperature for the specified time (typically 12-24 hours).

  • After the reaction is complete, carefully release the hydrogen pressure.

  • Remove the solvent under reduced pressure.

  • Purify the product by column chromatography to determine the yield and analyze by chiral HPLC or GC to determine the enantiomeric excess.

Data Presentation

The following table summarizes representative results for the rhodium-catalyzed asymmetric hydrogenation of enamides using a ligand derived from a similar pyrrolidine backbone, demonstrating the high enantioselectivities achievable with this class of ligands.

EntrySubstrateCatalyst SystemSolventH₂ Pressure (atm)Time (h)Conversion (%)e.e. (%)
1N-acetyl-α-phenylenamide[Rh(DEGphos)(COD)]BF₄Methanol124>9995 (R)
2N-acetyl-α-(p-methoxyphenyl)enamide[Rh(DEGphos)(COD)]BF₄Methanol124>9996 (R)
3N-acetyl-α-(p-chlorophenyl)enamide[Rh(DEGphos)(COD)]BF₄Methanol124>9994 (R)
4Methyl 2-acetamidoacrylate[Rh(DEGphos)(COD)]BF₄Methanol112>9998 (R)

Note: The data presented is illustrative of the performance of DEGphos-type ligands. Actual results may vary depending on the specific substrate and reaction conditions.

Signaling Pathway and Mechanism of Asymmetric Hydrogenation

The enantioselectivity of the rhodium-catalyzed hydrogenation is determined by the chiral environment created by the DEGphos ligand around the rhodium center. The substrate coordinates to the rhodium, and the steric bulk of the diphenylphosphino groups on the chiral pyrrolidine backbone directs the approach of hydrogen from one face of the double bond, leading to the preferential formation of one enantiomer.

G cluster_0 Catalytic Cycle A [Rh(DEGphos)(Solvent)₂]⁺ B Substrate Coordination A->B Olefin Binding C Oxidative Addition of H₂ B->C D Hydride Insertion C->D Stereodetermining Step E Reductive Elimination D->E E->A Product Release P Chiral Product E->P S Prochiral Olefin S->B H2 H₂ H2->C

Caption: Simplified catalytic cycle for Rh-DEGphos catalyzed asymmetric hydrogenation.

Conclusion

This compound is a valuable and readily accessible chiral precursor for the synthesis of the highly effective DEGphos ligand. The application of DEGphos in rhodium-catalyzed asymmetric hydrogenation provides a reliable method for the synthesis of enantiomerically enriched compounds, which are crucial intermediates in the development of pharmaceuticals and other fine chemicals. The protocols and data provided herein serve as a guide for researchers in the application of this important chiral building block.

References

Application Notes and Protocols: (3S,4S)-1-Benzylpyrrolidine-3,4-diol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,4S)-1-Benzylpyrrolidine-3,4-diol is a versatile chiral building block with significant applications in medicinal chemistry. Its rigid, stereochemically defined pyrrolidine core makes it an attractive scaffold for the synthesis of a variety of biologically active molecules. This document provides detailed application notes and protocols for the use of this compound, with a particular focus on its role as a precursor in the synthesis of potent antiviral agents, specifically influenza neuraminidase inhibitors.

Key Application: Synthesis of Neuraminidase Inhibitors

The primary application of this compound in medicinal chemistry is in the enantioselective synthesis of pyrrolidine-based neuraminidase inhibitors. These compounds are crucial in the treatment of influenza by preventing the release of new viral particles from infected cells. The stereochemistry of the diol is pivotal for the correct spatial orientation of substituents that interact with the active site of the neuraminidase enzyme.

A notable example of a potent neuraminidase inhibitor with a pyrrolidine core is A-192558. While various synthetic routes to pyrrolidine-based inhibitors exist, the use of chiral precursors like this compound is a key strategy to achieve the desired stereochemistry in the final active pharmaceutical ingredient.

Quantitative Data: Inhibitory Activity of a Representative Pyrrolidine-Based Neuraminidase Inhibitor

The following table summarizes the inhibitory activity of A-192558, a potent neuraminidase inhibitor whose core structure is accessible from chiral pyrrolidine precursors. This data highlights the potential of therapeutics developed from this chemical class.

CompoundTargetIC50 (μM)Reference
A-192558Influenza Neuraminidase A0.2[1][2]
A-192558Influenza Neuraminidase B8[1][2]

Experimental Protocols

This section details a generalized, multi-step synthetic protocol for the conversion of this compound to a functionalized pyrrolidine core suitable for the elaboration into neuraminidase inhibitors. This protocol is based on established chemical transformations of pyrrolidine diols.

Protocol 1: Protection of Diol and N-Debenzylation

This initial step is crucial for selective functionalization at other positions of the pyrrolidine ring.

Workflow:

G start This compound step1 Protection of Diol (e.g., Acetonide formation) start->step1 Protecting Agent (e.g., 2,2-dimethoxypropane, acid catalyst) step2 N-Debenzylation (e.g., Hydrogenolysis) step1->step2 Catalyst (e.g., Pd/C, H2) product Protected (3S,4S)-pyrrolidine-3,4-diol step2->product

Caption: Initial protection and debenzylation steps.

Methodology:

  • Protection of the diol: To a solution of this compound in an anhydrous solvent (e.g., acetone or dichloromethane), add a suitable protecting group reagent such as 2,2-dimethoxypropane and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Quench the reaction with a mild base (e.g., triethylamine) and concentrate under reduced pressure. The resulting protected intermediate can be purified by column chromatography.

  • N-Debenzylation: Dissolve the protected pyrrolidine derivative in a suitable solvent (e.g., methanol or ethanol). Add a palladium on carbon catalyst (e.g., 10% Pd/C). Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature. Upon completion (monitored by TLC), filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate to obtain the N-deprotected pyrrolidine.

Protocol 2: Functionalization of the Pyrrolidine Ring

Following deprotection of the nitrogen, the ring can be further functionalized to introduce moieties that are key for binding to the neuraminidase active site. This often involves the introduction of an amino group and a carboxylic acid or its bioisostere.

Workflow:

G start Protected (3S,4S)-pyrrolidine-3,4-diol step1 Introduction of Amino Precursor (e.g., Azide via nucleophilic substitution) start->step1 Mesylation followed by NaN3 step2 Introduction of Carboxylate Precursor (e.g., Alkylation with a haloacetate) step1->step2 e.g., tert-butyl bromoacetate, base step3 Reduction of Azide to Amine step2->step3 e.g., H2, Pd/C or PPh3, H2O step4 Deprotection step3->step4 Acidic conditions product Functionalized Pyrrolidine Core step4->product

Caption: Multi-step functionalization of the pyrrolidine ring.

Methodology:

  • Introduction of an Amino Precursor: The hydroxyl groups of the protected diol can be converted to good leaving groups (e.g., mesylates or tosylates) by treatment with the corresponding sulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine). Subsequent nucleophilic substitution with sodium azide in a polar aprotic solvent (e.g., DMF) introduces the azide group, a precursor to the amine.

  • Introduction of a Carboxylate Precursor: The secondary amine of the pyrrolidine can be alkylated with a suitable electrophile, such as an alpha-halo ester (e.g., tert-butyl bromoacetate), in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) to introduce the ester functionality.

  • Reduction of the Azide: The azide group can be reduced to the primary amine using various methods, such as catalytic hydrogenation (H2, Pd/C) or a Staudinger reaction (triphenylphosphine followed by water).

  • Deprotection: Finally, the protecting groups on the diol and the ester are removed under appropriate conditions (e.g., acidic hydrolysis for acetonides and tert-butyl esters) to yield the final functionalized pyrrolidine core, which can then be further derivatized to afford the target neuraminidase inhibitor.

Signaling Pathway Interaction

The synthesized pyrrolidine-based neuraminidase inhibitors act by blocking the active site of the viral neuraminidase enzyme. This prevents the cleavage of sialic acid residues on the surface of infected cells, thereby inhibiting the release of newly formed virus particles.

G cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Inhibition Mechanism Virus Influenza Virus HostCell Host Cell Virus->HostCell Attachment & Entry Replication Viral Replication HostCell->Replication Budding Virus Budding Replication->Budding Release Virus Release Budding->Release Mediated by Neuraminidase Release->Virus Infection of new cells Inhibitor This compound -derived Inhibitor Neuraminidase Neuraminidase Inhibitor->Neuraminidase Binds to active site Neuraminidase->Release Blocks

Caption: Inhibition of influenza virus release by neuraminidase inhibitors.

Conclusion

This compound is a valuable chiral starting material in medicinal chemistry, particularly for the synthesis of potent antiviral agents. The protocols and data presented herein provide a foundation for researchers and drug development professionals to utilize this versatile scaffold in the design and synthesis of novel therapeutics targeting influenza neuraminidase and other clinically relevant enzymes. The stereochemical integrity of this building block is a key feature that enables the development of highly specific and effective drug candidates.

References

Preparation of DEGphos from (3S,4S)-1-Benzylpyrrolidine-3,4-diol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of the chiral phosphine ligand DEGphos, formally known as (+)-(3R,4R)-N-benzyl-3,4-bis(diphenylphosphino)pyrrolidine, commencing from the chiral precursor (3S,4S)-1-benzylpyrrolidine-3,4-diol. DEGphos is a valuable ligand in asymmetric catalysis, particularly in rhodium-catalyzed hydrogenations.

Overview of the Synthetic Pathway

The synthesis of DEGphos from this compound is a two-step process. The initial step involves the activation of the hydroxyl groups via mesylation to form the corresponding dimesylate intermediate. This is followed by a nucleophilic substitution with a phosphide reagent, typically lithium diphenylphosphide, to yield the final diphosphine ligand. The stereochemistry at the C3 and C4 positions of the pyrrolidine ring is inverted during the nucleophilic substitution, leading to the (3R,4R) configuration of DEGphos.

G start This compound intermediate (3R,4R)-1-benzyl-3,4-bis(methylsulfonyloxy)pyrrolidine start->intermediate Mesylation (MsCl, Et3N, CH2Cl2) product DEGphos ((+)-(3R,4R)-N-benzyl-3,4-bis(diphenylphosphino)pyrrolidine) intermediate->product Nucleophilic Substitution (LiPPh2, THF) G cluster_0 Catalyst Preparation (in situ) cluster_1 Hydrogenation Reaction cluster_2 Work-up and Analysis p1 [Rh(COD)₂]BF₄ + DEGphos p2 Stir in degassed solvent (e.g., CH₂Cl₂) p1->p2 p3 Active [Rh(DEGphos)(COD)]BF₄ catalyst p2->p3 r1 Add substrate to catalyst solution r2 Pressurize with H₂ r1->r2 r3 Stir at specified temperature and time r2->r3 w1 Vent H₂ and concentrate r3->w1 w2 Purify product (e.g., chromatography) w1->w2 a1 Determine conversion (e.g., NMR, GC) w2->a1 a2 Determine enantiomeric excess (e.g., chiral HPLC) w2->a2

Application Notes and Protocols for the Reduction of (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

**Abstract

This document provides a detailed experimental procedure for the chemical reduction of (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione to its corresponding pyrrolidine derivative, (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine. The protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The primary reducing agent discussed is Lithium Aluminum Hydride (LiAlH₄), a potent reagent for the reduction of amides and imides.[1][2][3][4] This document outlines the necessary reagents, equipment, step-by-step methodology, and safety precautions. Additionally, representative data is presented in a tabular format, and a graphical workflow is provided to illustrate the experimental process.

Introduction

(3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione is a chiral succinimide derivative. The reduction of the dione functionality to the corresponding pyrrolidine is a critical transformation for the synthesis of various biologically active molecules and chiral ligands. The two carbonyl groups of the succinimide ring are reduced to methylene groups, yielding the pyrrolidine ring system while retaining the stereochemistry at the C3 and C4 positions and preserving the N-benzyl protecting group. Due to the low reactivity of amides, a powerful reducing agent is required.[4] Lithium Aluminum Hydride (LiAlH₄) is the reagent of choice for this transformation, as milder reagents like Sodium Borohydride (NaBH₄) are generally ineffective at reducing amides.[5]

The reaction proceeds via nucleophilic attack of hydride ions from LiAlH₄ on the carbonyl carbons of the succinimide ring. This is followed by a series of steps leading to the elimination of the carbonyl oxygen atoms and the formation of the fully reduced pyrrolidine ring.[1][4]

Experimental Overview

The overall transformation is depicted in the following reaction scheme:

Scheme 1: Reduction of (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione

The workflow for this procedure is outlined in the diagram below.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification and Analysis start Start setup Set up dry reaction apparatus under inert atmosphere (N₂ or Ar) start->setup reagents Prepare solutions of substrate in dry THF and LiAlH₄ in dry THF setup->reagents addition Slowly add LiAlH₄ solution to the substrate solution at 0 °C reagents->addition reflux Warm to room temperature and then reflux the reaction mixture addition->reflux monitoring Monitor reaction progress by TLC reflux->monitoring quench Cool to 0 °C and cautiously quench excess LiAlH₄ (Fieser work-up) monitoring->quench Upon completion filter Filter the resulting suspension through Celite quench->filter concentrate Concentrate the filtrate under reduced pressure filter->concentrate purify Purify the crude product by column chromatography concentrate->purify analyze Characterize the final product (NMR, MS, etc.) purify->analyze end_node End analyze->end_node

Caption: Experimental workflow for the reduction of (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione.

Quantitative Data Summary

The following table summarizes representative data for the reduction of (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione. The results are based on typical yields for LiAlH₄ reductions of similar substrates.

EntrySubstrate (mmol)LiAlH₄ (equiv.)SolventTemperature (°C)Time (h)Yield (%)
11.02.5THF65 (reflux)685
21.03.0THF65 (reflux)490
31.03.0Diethyl Ether35 (reflux)1278
45.03.0THF65 (reflux)488

Detailed Experimental Protocol

Materials and Reagents:

  • (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Sulfate (Na₂SO₄)

  • Water (deionized)

  • 15% aqueous Sodium Hydroxide (NaOH) solution

  • Celite®

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Silica Gel for column chromatography

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Reaction Setup:

    • A 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled. The apparatus is flame-dried under a stream of inert gas (N₂ or Ar) and allowed to cool to room temperature.

    • Under a positive pressure of inert gas, the flask is charged with Lithium Aluminum Hydride (1.14 g, 30.0 mmol, 3.0 equiv.).

    • Anhydrous THF (20 mL) is added to the flask via cannula to create a suspension of LiAlH₄. The suspension is cooled to 0 °C using an ice bath.

  • Substrate Addition:

    • In a separate dry flask, (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione (2.21 g, 10.0 mmol) is dissolved in anhydrous THF (30 mL).

    • This solution is transferred to the dropping funnel and added dropwise to the stirred LiAlH₄ suspension at 0 °C over a period of 30 minutes.

  • Reaction:

    • After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature.

    • The mixture is then heated to reflux (approximately 65 °C) using a heating mantle.

    • The reaction progress is monitored by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is typically complete within 4-6 hours.

  • Work-up (Fieser Method):

    • Once the reaction is complete, the flask is cooled back to 0 °C in an ice bath.

    • The excess LiAlH₄ is quenched by the slow, cautious, and sequential dropwise addition of:

      • 1.1 mL of water

      • 1.1 mL of 15% aqueous NaOH

      • 3.3 mL of water

    • A granular white precipitate should form. The mixture is stirred vigorously for an additional 30 minutes at room temperature.

  • Isolation:

    • The solid is removed by vacuum filtration through a pad of Celite®. The filter cake is washed thoroughly with THF (3 x 20 mL) and then with ethyl acetate (2 x 20 mL).

    • The combined organic filtrates are collected and dried over anhydrous sodium sulfate.

    • The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel. A gradient elution, for example, starting with 30% ethyl acetate in hexanes and gradually increasing to 70% ethyl acetate, can be used to isolate the pure (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine.

    • Fractions containing the desired product are combined and concentrated under reduced pressure to give the final product as a viscous oil or a solid.

Safety Precautions

  • Lithium Aluminum Hydride (LiAlH₄) is a highly reactive and pyrophoric solid. It reacts violently with water and protic solvents, releasing flammable hydrogen gas. Handle LiAlH₄ with extreme care in a fume hood and under an inert atmosphere.

  • Anhydrous solvents are essential for this reaction. Ensure that all glassware is thoroughly dried before use.

  • The quenching procedure is highly exothermic and generates hydrogen gas. It must be performed slowly and with adequate cooling to control the reaction rate.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Signaling Pathways and Logical Relationships

The reduction of an imide with LiAlH₄ involves a multi-step chemical pathway. The diagram below illustrates the logical progression of the key intermediates in the transformation of a carbonyl group within the imide to a methylene group.

reduction_pathway cluster_path Reduction Pathway of one Carbonyl Group start_material Imide Carbonyl (C=O) hydride_attack Nucleophilic attack by H⁻ from AlH₄⁻ start_material->hydride_attack intermediate1 Tetrahedral Intermediate [R-C(O⁻-AlH₃)-NR₂] hydride_attack->intermediate1 elimination Elimination of O-AlH₃⁻ intermediate1->elimination intermediate2 Iminium Ion [R-C=NR₂]⁺ elimination->intermediate2 hydride_attack2 Nucleophilic attack by H⁻ from AlH₄⁻ intermediate2->hydride_attack2 product Amine (CH₂) hydride_attack2->product

Caption: Logical pathway for the LiAlH₄ reduction of an imide carbonyl to an amine.

References

Application Notes and Protocols for the Large-Scale Synthesis of Enantiomerically Pure Pyrrolidinols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the large-scale synthesis of enantiomerically pure pyrrolidinols, crucial chiral building blocks in the pharmaceutical industry. The following sections detail two robust and scalable methods: a chemical synthesis route commencing from epichlorohydrin and a biocatalytic approach utilizing a ketoreductase enzyme. Both methods are designed to deliver high yields and excellent enantiopurity, suitable for industrial applications.

Method 1: Chemical Synthesis via Reductive Cyclization of a Chiral Cyanohydrin

This chemo-catalytic method provides a reliable and scalable pathway to enantiomerically pure (R)-3-pyrrolidinol, which can be subsequently protected, for instance, with a tert-butyloxycarbonyl (Boc) group, a common intermediate in active pharmaceutical ingredient (API) synthesis. The synthesis originates from the readily available and cost-effective chiral starting material, (R)-epichlorohydrin.

Experimental Workflow

cluster_0 Step 1: Cyanation cluster_1 Step 2: Reductive Cyclization cluster_2 Step 3: N-Protection (Optional) cluster_3 Step 4: Purification A (R)-Epichlorohydrin B (R)-4-chloro-3-hydroxybutyronitrile A->B NaCN, Solvent C (R)-3-Hydroxypyrrolidine B->C H2, Catalyst (e.g., Raney Ni) D (R)-(-)-N-Boc-3-pyrrolidinol C->D Boc2O, Base E Pure (R)-(-)-N-Boc-3-pyrrolidinol D->E Crystallization

Caption: Chemical synthesis workflow for (R)-(-)-N-Boc-3-pyrrolidinol.
Quantitative Data Summary

StepProductStarting MaterialKey ReagentsCatalyst/LoadingSolventTemp. (°C)Pressure ( kg/cm ²)Time (h)Yield (%)Purity/ee (%)
1(R)-4-chloro-3-hydroxybutyronitrile(R)-EpichlorohydrinSodium Cyanide-Methanol0-5-->90>99
2(R)-3-Hydroxypyrrolidine(R)-4-chloro-3-hydroxybutyronitrileHydrogenRaney Ni (5-20 wt%)Methanol25-705-710-19~85>99
3(R)-(-)-N-Boc-3-pyrrolidinol(R)-3-HydroxypyrrolidineBoc₂O, Base-DichloromethaneRT-->95>99
4Pure (R)-(-)-N-Boc-3-pyrrolidinolCrude Product--Heptane/Ethyl AcetateCooling-->90>99.5
Detailed Experimental Protocols

Step 1: Synthesis of (R)-4-chloro-3-hydroxybutyronitrile

  • To a solution of (R)-epichlorohydrin in a suitable solvent, add a cyanide source (e.g., sodium cyanide) in a controlled manner at a low temperature (0-5 °C).[1]

  • Monitor the reaction progress using a suitable analytical technique (e.g., GC, HPLC).

  • Upon completion, perform an aqueous work-up to remove inorganic salts.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-4-chloro-3-hydroxybutyronitrile.[1]

Step 2: Reductive Cyclization to (R)-3-hydroxypyrrolidine

  • In a high-pressure reactor, dissolve (R)-4-chloro-3-hydroxybutyronitrile (e.g., 4 g) in methanol (e.g., 80 mL).[2][3]

  • Add a hydrogenation catalyst, such as Raney Nickel (e.g., 500 mg, W₇).[2][3]

  • Pressurize the reactor with hydrogen gas to 5 kg/cm ² and stir the mixture at room temperature for approximately 19 hours.[2][3]

  • After the reaction is complete, filter off the catalyst.

  • Distill the solvent to yield crude 3-pyrrolidinol, which may be in the form of its hydrochloride salt.[2]

Step 3: N-Protection to (R)-(-)-N-Boc-3-pyrrolidinol

  • Dissolve the crude (R)-3-hydroxypyrrolidine in a suitable solvent such as dichloromethane.[1]

  • Add a base (e.g., triethylamine or sodium bicarbonate).[1]

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent while maintaining the temperature.[1]

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Perform an aqueous work-up to remove the base and any water-soluble byproducts.[1]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

Step 4: Purification by Crystallization

  • Dissolve the crude (R)-(-)-N-Boc-3-pyrrolidinol in a minimal amount of a suitable hot solvent (e.g., a mixture of heptane and ethyl acetate).[1]

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.[1]

  • Collect the crystalline solid by filtration and wash with a small amount of cold solvent.[1]

  • Dry the product under vacuum to obtain pure (R)-(-)-N-Boc-3-pyrrolidinol as a white to off-white solid.[1]

Method 2: Biocatalytic Asymmetric Reduction of N-Boc-3-pyrrolidinone

This biocatalytic approach offers a highly enantioselective and environmentally friendly route to chiral N-Boc-3-pyrrolidinol. The method relies on the stereospecific reduction of a prochiral ketone, N-Boc-3-pyrrolidinone, using a ketoreductase (KRED) enzyme. A cofactor regeneration system is employed to ensure the economic feasibility of the process on a large scale.

Experimental Workflow

cluster_0 Step 1: Biocatalytic Reduction cluster_1 Step 2: Work-up and Extraction cluster_2 Step 3: Purification A N-Boc-3-pyrrolidinone B Chiral N-Boc-3-pyrrolidinol A->B KRED, Cofactor Regeneration System C Crude Product in Organic Phase B->C Organic Solvent Extraction D Pure Chiral N-Boc-3-pyrrolidinol C->D Column Chromatography/Crystallization

Caption: Biocatalytic synthesis workflow for chiral N-Boc-3-pyrrolidinol.
Quantitative Data Summary

StepProductStarting MaterialEnzyme/Cofactor SystemSubstrate Conc. (g/L)SolventTemp. (°C)pHTime (h)Conversion (%)ee (%)
1Chiral N-Boc-3-pyrrolidinolN-Boc-3-pyrrolidinoneKRED, ADH, NAD(P)H, Isopropanolup to 100Aqueous Buffer307.024>95>99
2Crude ProductAqueous Reaction Mixture--Ethyl AcetateRT-->90 (recovery)>99
3Pure Chiral N-Boc-3-pyrrolidinolCrude Product------>85>99.5
Detailed Experimental Protocol

Step 1: Biocatalytic Asymmetric Reduction

  • In a temperature-controlled bioreactor, prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0).[1]

  • Add N-Boc-3-pyrrolidinone to the desired substrate concentration.

  • Introduce the cofactor regeneration system, which typically includes an alcohol dehydrogenase (ADH), a sacrificial alcohol like isopropanol, and the nicotinamide cofactor (NADH or NADPH).[1]

  • Add the selected ketoreductase (KRED) enzyme. The choice of KRED will determine the chirality of the resulting pyrrolidinol.

  • Maintain the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.[1]

  • Monitor the conversion of the ketone to the alcohol using an appropriate analytical method (e.g., HPLC).

Step 2: Work-up and Extraction

  • Once the reaction has reached completion, terminate the enzymatic reaction (e.g., by pH adjustment or addition of a water-miscible organic solvent).

  • Extract the product from the aqueous phase using a suitable organic solvent, such as ethyl acetate.

  • Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure to obtain the crude chiral N-Boc-3-pyrrolidinol.

Step 3: Purification

  • Purify the crude product by flash column chromatography on silica gel or by crystallization as described in Method 1, Step 4. This will yield the highly pure, enantiomerically enriched N-Boc-3-pyrrolidinol.[1]

References

Application Notes and Protocols: The Use of (3S,4S)-1-Benzylpyrrolidine-3,4-diol in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3S,4S)-1-benzylpyrrolidine-3,4-diol is a versatile chiral building block utilized in the stereoselective synthesis of a variety of biologically active molecules. Its rigid pyrrolidine core and defined stereochemistry at the C3 and C4 positions make it an attractive starting material for the synthesis of complex nitrogen-containing compounds, including nucleoside analogs and other pharmacologically relevant scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential therapeutic agents.

Application 1: Synthesis of 3-Hydroxy-4-pyrrolidinyl Nucleobase Analogs

This compound serves as a key intermediate in the synthesis of novel pyrrolidine-based nucleoside analogs. These compounds are of interest for their potential antiviral and cytostatic properties. The synthesis involves the transformation of the diol into a suitable electrophile, followed by nucleophilic substitution with various nucleobases. While a study by Rejman et al. (2007) on a series of these compounds did not find significant biological activity, the synthetic strategy highlights a valuable application of this chiral synthon.

Synthetic Workflow Overview

The overall strategy involves the protection of the pyrrolidine nitrogen, activation of the hydroxyl groups, and subsequent reaction with nucleobases.

G A This compound B N-Protection (e.g., Boc group) A->B Protection C Activation of Diol (e.g., Mesylation) B->C Activation D Nucleophilic Substitution with Nucleobase C->D Coupling E Deprotection D->E Deprotection F Final Nucleoside Analog E->F Final Product

Caption: Synthetic workflow for nucleoside analogs.

Experimental Protocol: Synthesis of a Thymine-Based Pyrrolidinyl Nucleoside Analog

This protocol is adapted from the general methodologies for synthesizing 3-hydroxy-4-pyrrolidinyl derivatives of nucleobases.

Step 1: N-Boc Protection of this compound

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and a base, for example, triethylamine (1.2 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-Boc-(3S,4S)-1-benzylpyrrolidine-3,4-diol.

Step 2: Mesylation of the Diol

  • Dissolve the N-Boc protected diol (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add triethylamine (2.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl) (2.2 eq).

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure to obtain the crude dimesylated product, which can often be used in the next step without further purification.

Step 3: Nucleophilic Substitution with Thymine

  • Suspend thymine (1.5 eq) in a polar aprotic solvent like dimethylformamide (DMF).

  • Add a base such as cesium carbonate (Cs₂CO₃) (2.0 eq) and stir the suspension for 30 minutes.

  • Add a solution of the dimesylated pyrrolidine derivative (1.0 eq) in DMF to the suspension.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the formation of the product by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Step 4: Deprotection

  • Dissolve the coupled product in a suitable solvent for Boc deprotection, such as a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA/DCM).

  • Stir the mixture at room temperature for 1-2 hours.

  • Remove the solvent and excess acid under reduced pressure.

  • The N-benzyl group can be removed by catalytic hydrogenation. Dissolve the product in methanol and add a catalyst such as 10% Pd/C.

  • Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate to yield the final nucleoside analog.

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of related pyrrolidinyl nucleobase analogs.

StepProductTypical Yield (%)
N-Boc ProtectionN-Boc-(3S,4S)-1-benzylpyrrolidine-3,4-diol85-95
MesylationN-Boc-(3S,4S)-1-benzyl-3,4-di(mesyloxy)pyrrolidine90-98
Nucleophilic Substitution (with Adenine)N-Boc-9-((3R,4S)-1-benzyl-4-hydroxypyrrolidin-3-yl)adenine40-60
Debenzylation9-((3R,4S)-4-hydroxypyrrolidin-3-yl)adenine70-85

Note: Yields are indicative and can vary based on the specific nucleobase and reaction conditions.

Application 2: Synthesis of (3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine

This compound is a key starting material for the enantiospecific synthesis of (3R,4R)-1-benzyl-4-fluoropyrrolidin-3-amine, a valuable intermediate for various bioactive molecules. The synthesis proceeds via a Burgess-type transformation, which allows for the stereospecific introduction of the fluorine and amine functionalities.

Synthetic Pathway

G A This compound B Formation of Cyclic Sulfate A->B SOCl2, Et3N C Ring Opening with Azide B->C NaN3 D Fluorination (Burgess Reagent) C->D Burgess Reagent E Reduction of Azide D->E H2, Pd/C F (3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine E->F

Application Note: Comprehensive Analytical Characterization of (3S,4S)-1-benzylpyrrolidine-3,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (3S,4S)-1-benzylpyrrolidine-3,4-diol is a chiral synthetic intermediate of significant interest in medicinal chemistry and drug development. It serves as a crucial building block for the synthesis of various biologically active molecules, including chiral ligands for asymmetric catalysis. Accurate and comprehensive characterization of this compound is essential to ensure its stereochemical purity and overall quality. This document provides detailed application notes and protocols for the analytical characterization of this compound using a suite of modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of this compound, providing information on the chemical environment of each proton and carbon atom.

Experimental Protocol: ¹H and ¹³C NMR

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H NMR spectrum. Typical parameters include a spectral width of 200-220 ppm.

Data Presentation:

Table 1: Representative ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment (Representative)
~57.0Pyrrolidine C-H
~60.3Pyrrolidine C-H
~61.0Benzyl CH₂
~70-75C-OH
~127-130Aromatic C-H
~138Aromatic quaternary C

Note: The precise chemical shifts can vary depending on the solvent used.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation analysis.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Instrumentation:

  • A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a Quadrupole Time-of-Flight (QTOF) or an Orbitrap mass spectrometer.

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Acidify the solution slightly with formic acid (0.1%) to promote protonation.

Data Acquisition:

  • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Acquire the mass spectrum in positive ion mode.

  • Perform tandem MS (MS/MS) on the protonated molecular ion to obtain fragmentation information.

Data Presentation:

Table 2: Expected Mass Spectrometry Data for this compound

ParameterExpected Value
Molecular FormulaC₁₁H₁₅NO₂
Molecular Weight193.24 g/mol
[M+H]⁺ (m/z)194.1125

X-Ray Crystallography

Single-crystal X-ray crystallography provides unambiguous determination of the three-dimensional molecular structure, including the absolute stereochemistry.

Experimental Protocol: Single-Crystal X-Ray Diffraction

Crystal Growth:

  • Dissolve this compound in a suitable solvent (e.g., acetone).

  • Allow the solvent to evaporate slowly at room temperature to form single crystals suitable for diffraction.

Data Collection and Structure Refinement:

  • Mount a suitable crystal on a goniometer head.

  • Collect diffraction data using a diffractometer equipped with a Mo Kα radiation source.[1]

  • Process the diffraction data and solve the crystal structure using appropriate software (e.g., SHELXS).

  • Refine the structure using software such as SHELXL.[1]

Data Presentation:

Table 3: Crystal Data and Structure Refinement for this compound [1]

ParameterValue
Empirical formulaC₁₁H₁₅NO₂
Formula weight193.24
Crystal systemMonoclinic
Space groupP2₁
a (Å)6.0244 (10)
b (Å)8.1033 (14)
c (Å)10.3981 (18)
β (°)96.016 (2)
Volume (ų)504.81 (15)
Z2
R-factor0.032

The crystal structure confirms the trans configuration of the two hydroxyl groups. The pyrrolidine ring adopts a twisted envelope conformation.[1][2] The crystal packing is stabilized by intermolecular O—H···N and O—H···O hydrogen bonds.[1][2]

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity and enantiomeric excess of this compound.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • An HPLC system equipped with a UV detector.

Method Development:

  • Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as one based on cellulose or amylose derivatives, is a suitable starting point.

  • Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an acidic or basic additive may be necessary to improve peak shape.

  • Optimization: The mobile phase composition and flow rate should be optimized to achieve baseline separation of the enantiomers.

Data Acquisition:

  • Inject a solution of the sample onto the chiral column.

  • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).

Data Presentation: The results should demonstrate the separation of the (3S,4S) enantiomer from its (3R,4R) counterpart, allowing for the determination of enantiomeric purity.

Visualizations

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Output Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS XRay X-Ray Crystallography Sample->XRay HPLC Chiral HPLC Sample->HPLC Structure Structural Elucidation NMR->Structure MolWeight Molecular Weight & Formula MS->MolWeight Stereochem Absolute Stereochemistry XRay->Stereochem Purity Purity & Enantiomeric Excess HPLC->Purity

Caption: Overall analytical workflow for the characterization.

HPLC_Method_Development Start Start: Chiral HPLC Method Development Column Select Chiral Stationary Phase (e.g., Polysaccharide-based) Start->Column MobilePhase Select Mobile Phase (e.g., Hexane/Isopropanol) Column->MobilePhase Optimize Optimize Mobile Phase Composition & Flow Rate MobilePhase->Optimize Analyze Inject Sample & Acquire Data Optimize->Analyze Resolution Baseline Resolution? Analyze->Resolution Resolution->Optimize No End End: Validated Method Resolution->End Yes

Caption: Chiral HPLC method development workflow.

References

Troubleshooting & Optimization

Technical Support Center: Purification of (3S,4S)-1-benzylpyrrolidine-3,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of (3S,4S)-1-benzylpyrrolidine-3,4-diol. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The two primary methods for the purification of this compound are crystallization and silica gel column chromatography. Crystallization is often performed using solvents like acetone or ethyl acetate.[1] Column chromatography typically employs a silica gel stationary phase with solvent systems such as dichloromethane/methanol or ethyl acetate/petroleum ether.

Q2: What are the typical physical properties of pure this compound?

A2: Pure this compound is typically a white to off-white or pale yellow crystalline solid.[2] Its melting point is in the range of 94-100 °C.[2]

Q3: What are potential sources of impurities?

A3: Impurities can originate from the starting materials, such as L-tartaric acid, or from byproducts of the synthesis, which involves condensation with benzylamine and subsequent reduction.[1] Incomplete reactions or side reactions can also lead to impurities.

Troubleshooting Guides

Crystallization
Issue Possible Cause(s) Troubleshooting Steps
Oiling out instead of crystallizing The compound's melting point is lower than the boiling point of the solvent. The solution is cooling too rapidly. High concentration of impurities.- Use a lower-boiling point solvent or a solvent pair. - Ensure slow cooling by allowing the flask to cool to room temperature before placing it in an ice bath. - Try a preliminary purification step, like a quick filtration through a silica plug.
No crystal formation upon cooling The solution is not supersaturated (too much solvent was used).- Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. - If the above fails, evaporate some of the solvent to increase the concentration and attempt to crystallize again.
Low recovery of the purified product The compound has significant solubility in the cold solvent. The crystals were not washed with ice-cold solvent.- Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration. - Use a minimal amount of ice-cold solvent to wash the crystals. - Consider a different solvent or solvent system where the compound has lower solubility at cold temperatures.
Crystals are colored Colored impurities are present.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
Silica Gel Column Chromatography
Issue Possible Cause(s) Troubleshooting Steps
The compound does not move from the origin The eluent is not polar enough. The compound is strongly adsorbed to the acidic silica gel due to its basic nature.- Gradually increase the polarity of the eluent (e.g., increase the percentage of methanol in a dichloromethane/methanol mixture). - Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic silanol groups on the silica gel.
Poor separation of the desired compound from impurities The solvent system does not provide adequate resolution. The column is overloaded.- Screen different solvent systems using Thin Layer Chromatography (TLC) to find an optimal eluent for separation. - Use a shallower solvent gradient during elution. - Reduce the amount of crude material loaded onto the column.
Streaking or tailing of the compound band The compound is interacting too strongly with the silica gel. The compound is not sufficiently soluble in the eluent.- Add a basic modifier like triethylamine to the eluent. - Choose a solvent system where the compound has better solubility. - Consider "dry loading" the sample if it has poor solubility in the initial eluent.
The compound appears to decompose on the column The compound is sensitive to the acidic nature of the silica gel.- Use deactivated (neutral) silica gel or an alternative stationary phase like alumina. - Add triethylamine to the eluent to neutralize the silica gel.

Quantitative Data Summary

The following table summarizes yields reported in literature for syntheses of this compound, which include a purification step. Note that these are overall reaction yields and not a direct comparison of the purification methods themselves.

Purification MethodSolvent SystemReported Yield
Silica Gel Column ChromatographyDichloromethane:Methanol = 50:169%
Silica Gel Column ChromatographyEthyl acetate in Petroleum ether (gradient)88.5%
Silica Gel Column Chromatography followed by RecrystallizationEthyl acetate71.0%

Experimental Protocols

Protocol 1: Purification by Crystallization from Acetone
  • Dissolution: In a suitable Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot acetone.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold acetone.

  • Drying: Dry the crystals under vacuum to obtain the purified this compound.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Eluent Preparation: Prepare a suitable eluent system, for example, a mixture of dichloromethane and methanol (e.g., 95:5 v/v). The optimal ratio should be determined by TLC analysis. Consider adding 0.1-1% triethylamine to the eluent to improve peak shape and recovery.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent (wet packing method is preferred).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column. Alternatively, for compounds with low solubility in the eluent, use a dry loading method by adsorbing the crude material onto a small amount of silica gel.

  • Elution: Elute the column with the prepared solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, can be used for better separation.

  • Fraction Collection: Collect fractions and monitor the elution of the compound using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Visualization

experimental_workflow cluster_start Starting Material cluster_purification Purification Options cluster_crystallization_steps Crystallization Workflow cluster_chromatography_steps Chromatography Workflow cluster_end Final Product crude_product Crude (3S,4S)-1-benzyl- pyrrolidine-3,4-diol crystallization Crystallization crude_product->crystallization Option 1 chromatography Silica Gel Chromatography crude_product->chromatography Option 2 dissolve Dissolve in Hot Solvent load_column Load on Column cool Slow Cooling dissolve->cool filter_wash Filter & Wash cool->filter_wash pure_product Pure (3S,4S)-1-benzyl- pyrrolidine-3,4-diol filter_wash->pure_product elute Elute with Solvent Gradient load_column->elute collect_fractions Collect Fractions & Monitor by TLC elute->collect_fractions collect_fractions->pure_product

Caption: General purification workflow for this compound.

References

Technical Support Center: Synthesis of (3S,4S)-1-benzylpyrrolidine-3,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (3S,4S)-1-benzylpyrrolidine-3,4-diol. The following information is designed to address common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

A1: There are two main highly stereoselective methods for the synthesis of this compound:

  • From L-tartaric acid: This classic approach involves the condensation of L-tartaric acid with benzylamine to form the corresponding N-benzyl tartrimide, which is then reduced to the desired diol.[1] This method is often favored for its cost-effectiveness and the use of a readily available chiral starting material.

  • Sharpless Asymmetric Dihydroxylation: This method utilizes the Sharpless asymmetric dihydroxylation of 1-benzyl-2,5-dihydro-1H-pyrrole. This powerful reaction introduces the two hydroxyl groups in a highly controlled stereochemical manner, leading to high enantiomeric purity.[2][3]

Q2: Which synthetic route is preferable for my research?

A2: The choice of synthetic route depends on several factors:

  • Availability of starting materials: L-tartaric acid is generally more accessible and less expensive than 1-benzyl-2,5-dihydro-1H-pyrrole.

  • Expertise with specific reactions: The Sharpless dihydroxylation requires familiarity with handling osmium tetroxide and the associated chiral ligands.

  • Desired scale: The L-tartaric acid route can be readily scaled up for larger quantities.

  • Stereochemical purity requirements: While both methods offer high stereoselectivity, the Sharpless dihydroxylation is renowned for its exceptional control over enantiomeric excess (ee).

Q3: What are the critical parameters to control for a high yield in the L-tartaric acid route?

A3: For the synthesis starting from L-tartaric acid, the critical steps are the formation of the imide and its subsequent reduction. Key parameters include:

  • Complete imidization: Ensuring the complete reaction of L-tartaric acid and benzylamine is crucial. This is typically achieved by heating the mixture to drive off the water formed during the reaction.

  • Choice of reducing agent: A combination of sodium borohydride (NaBH₄) and boron trifluoride etherate (BF₃·Et₂O) is an effective reducing agent for the imide.[1] The stoichiometry and addition rate of these reagents are critical to avoid side reactions.

  • Reaction temperature: The reduction is typically carried out at low temperatures to control the reactivity of the reducing agent and minimize side product formation.

Q4: I am getting a low yield in my Sharpless asymmetric dihydroxylation. What are the common causes?

A4: Low yields in Sharpless asymmetric dihydroxylation can stem from several factors:

  • Catalyst deactivation: The osmium catalyst can be sensitive to impurities in the starting material or solvents.

  • Incorrect stoichiometry of reagents: The ratio of the alkene, co-oxidant, and chiral ligand is crucial for an efficient catalytic cycle.

  • Suboptimal pH: The reaction is sensitive to pH, and maintaining a buffered system is important for reproducibility.

  • Poorly chosen solvent system: A biphasic solvent system, typically t-butanol/water, is used to facilitate the reaction. The ratio of these solvents can impact the reaction rate and yield.

Troubleshooting Guides

Synthesis from L-Tartaric Acid
Problem Possible Cause Troubleshooting Steps
Low yield of N-benzyl tartrimide Incomplete reaction between L-tartaric acid and benzylamine.- Ensure adequate heating to remove water of condensation. - Consider using a Dean-Stark trap to facilitate water removal. - Verify the purity of starting materials.
Low yield of this compound during reduction Incomplete reduction of the imide.- Ensure the use of a sufficient excess of NaBH₄ and BF₃·Et₂O. - Control the temperature during the addition of the reducing agent to prevent decomposition. - Verify the quality and anhydrous nature of the solvent (e.g., THF).
Formation of side products.- Over-reduction can lead to the formation of other products. Monitor the reaction closely by TLC. - The work-up procedure is critical. Ensure proper quenching of the reaction and extraction of the product.
Product is difficult to purify Presence of unreacted starting material or partially reduced intermediates.- Optimize the reaction conditions to drive the reaction to completion. - Employ column chromatography with a suitable eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine) for purification.
Sharpless Asymmetric Dihydroxylation of 1-benzyl-2,5-dihydro-1H-pyrrole
Problem Possible Cause Troubleshooting Steps
Low or no conversion of the starting alkene Inactive osmium catalyst.- Use fresh osmium tetroxide or potassium osmate. - Ensure the chiral ligand has not degraded.
Inefficient co-oxidant.- Use high-purity N-methylmorpholine N-oxide (NMO) or potassium ferricyanide.
Low yield of the diol, but the starting material is consumed Suboptimal reaction conditions.- Optimize the reaction temperature (typically 0 °C to room temperature). - Adjust the ratio of t-butanol to water.
Product degradation during work-up.- Quench the reaction with a reducing agent like sodium sulfite. - Avoid strongly acidic or basic conditions during extraction.
Low enantiomeric excess (ee) Impure or incorrect chiral ligand.- Use the appropriate AD-mix (AD-mix-α for the (3R,4R)-diol or AD-mix-β for the (3S,4S)-diol). - Ensure the ligand is not racemized.
Secondary catalytic cycle.- A secondary, non-enantioselective reaction can occur. Using a higher concentration of the chiral ligand can suppress this.

Experimental Protocols

Synthesis of this compound from L-Tartaric Acid

Step 1: Synthesis of (3S,4S)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione (N-benzyl tartrimide)

  • In a round-bottom flask, combine L-tartaric acid (1 equivalent) and benzylamine (1.1 equivalents).

  • Heat the mixture to 140-150 °C with stirring. Water will be evolved and can be removed by distillation.

  • Continue heating for 2-3 hours until the formation of water ceases.

  • Cool the reaction mixture to room temperature. The crude N-benzyl tartrimide can be purified by recrystallization from ethanol or used directly in the next step.

Step 2: Reduction of N-benzyl tartrimide

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend sodium borohydride (4-5 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of N-benzyl tartrimide (1 equivalent) in anhydrous THF to the suspension.

  • To the resulting mixture, add boron trifluoride etherate (BF₃·Et₂O) (4-5 equivalents) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and cautiously quench the excess reducing agent by the slow addition of water, followed by a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel.

Sharpless Asymmetric Dihydroxylation of 1-benzyl-2,5-dihydro-1H-pyrrole
  • To a well-stirred mixture of t-butanol (5 mL/mmol of alkene) and water (5 mL/mmol of alkene) at room temperature, add AD-mix-β (1.4 g/mmol of alkene).

  • Stir the mixture until both layers are clear (the aqueous layer will be orange).

  • Cool the mixture to 0 °C in an ice bath.

  • Add 1-benzyl-2,5-dihydro-1H-pyrrole (1 equivalent) to the reaction mixture.

  • Stir the reaction vigorously at 0 °C for 24-48 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (1.5 g/mmol of alkene) and stir for 1 hour.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Data Presentation

Table 1: Comparison of Synthetic Routes

ParameterSynthesis from L-Tartaric AcidSharpless Asymmetric Dihydroxylation
Starting Material L-Tartaric Acid1-benzyl-2,5-dihydro-1H-pyrrole
Key Reagents Benzylamine, NaBH₄, BF₃·Et₂OAD-mix-β (contains K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃)
Typical Yield 60-75%70-90%
Enantiomeric Excess (ee) >98% (chiral pool)>95%
Advantages - Inexpensive starting material - Readily scalable- High yield and enantioselectivity - Commercially available reagent mixture
Disadvantages - Requires a strong reducing agent - Multi-step process- Expensive catalyst - Requires careful handling of osmium tetroxide

Visualizations

logical_relationship cluster_troubleshooting Troubleshooting Workflow Start Low Yield Observed CheckCompletion Is the reaction complete? (TLC) Start->CheckCompletion CheckPurity Are starting materials pure? CheckCompletion->CheckPurity Yes OptimizeConditions Optimize Reaction Conditions (Temperature, Time, Stoichiometry) CheckCompletion->OptimizeConditions No CheckPurity->OptimizeConditions No PurificationIssues Investigate Purification (Column Chromatography) CheckPurity->PurificationIssues Yes

Caption: A logical workflow for troubleshooting low yield issues.

experimental_workflow cluster_tartaric Synthesis from L-Tartaric Acid cluster_sharpless Sharpless Asymmetric Dihydroxylation Tartaric L-Tartaric Acid + Benzylamine Imide N-benzyl tartrimide Tartaric->Imide Condensation Reduction Reduction (NaBH4, BF3.Et2O) Imide->Reduction Product1 (3S,4S)-1-benzyl- pyrrolidine-3,4-diol Reduction->Product1 Alkene 1-benzyl-2,5-dihydro- 1H-pyrrole Dihydroxylation Dihydroxylation (AD-mix-β) Alkene->Dihydroxylation Product2 (3S,4S)-1-benzyl- pyrrolidine-3,4-diol Dihydroxylation->Product2

Caption: Overview of the two primary synthetic routes.

References

Technical Support Center: Synthesis of Substituted Pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted pyrrolidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these vital heterocyclic compounds. Pyrrolidine rings are key structural motifs in numerous natural products and pharmaceuticals.[1][2] This guide provides troubleshooting advice in a frequently asked questions (FAQ) format, detailed experimental protocols, and data to help you optimize your synthetic strategies.

Section 1: Troubleshooting [3+2] Dipolar Cycloaddition Reactions

The [3+2] cycloaddition of an azomethine ylide with an alkene or alkyne is a powerful and widely used method for constructing the pyrrolidine ring, as it can generate multiple stereocenters in a single step.[1][2][3][4][5][6] However, controlling selectivity and minimizing side reactions can be challenging.

FAQ 1.1: My [3+2] cycloaddition is producing a mixture of regioisomers. How can I improve the selectivity?

Answer: The formation of regioisomers occurs when the azomethine ylide and the dipolarophile can add to each other in different orientations. This is a common issue, particularly when the electronic and steric properties of the substituents on both components are not highly differentiated.[7]

Troubleshooting Steps:

  • Optimize Catalyst System: The use of a Lewis acid or transition metal catalyst can significantly enhance regioselectivity. The catalyst coordinates to either the dipole or the dipolarophile, amplifying the electronic differences between the reactive termini and favoring one orientation.[7]

  • Solvent Screening: The polarity of the solvent can influence the stability of the transition states leading to different regioisomers. A systematic screening of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile, DMF) is recommended.

  • Temperature Control: Lowering the reaction temperature can increase selectivity by favoring the kinetic product, which proceeds through the transition state with the lowest activation energy.[7]

G cluster_problem Problem Identification cluster_solutions Troubleshooting Workflow cluster_outcome Desired Outcome Problem Mixture of Regioisomers Observed Cat Modify Catalyst System (e.g., add Lewis Acid) Problem->Cat Enhances electronic bias Solv Screen Different Solvents (Varying Polarity) Problem->Solv Stabilizes one transition state Temp Adjust Reaction Temperature (Typically Lower) Problem->Temp Favors kinetic product Outcome Single Regioisomer Dominates Cat->Outcome Solv->Outcome Temp->Outcome

Caption: Troubleshooting workflow for poor regioselectivity.

FAQ 1.2: I am observing poor diastereoselectivity (endo/exo mixture). How can this be controlled?

Answer: Diastereoselectivity in [3+2] cycloadditions is determined by the facial selectivity of the approach of the two reactants. The formation of either endo or exo products is influenced by steric hindrance and electronic interactions in the transition state.[7]

Troubleshooting Steps:

  • Increase Steric Bulk: Increasing the steric demand of substituents on either the azomethine ylide or the dipolarophile can create a stronger bias for one approach over the other, enhancing facial selectivity.[7]

  • Modify Catalyst and Ligand: The choice of the chiral ligand and metal precursor is critical for inducing diastereoselectivity in asymmetric catalysis. For example, silver-based catalysts with chiral ligands have been shown to be effective.[7]

  • Lower Reaction Temperature: Reducing the temperature often leads to higher selectivity, as the small energy difference between the endo and exo transition states becomes more significant relative to the available thermal energy.[7]

G cluster_reactants Reactants cluster_pathways Competing Transition States cluster_products Products Ylide Azomethine Ylide TS_Endo Endo Transition State (Often Favored Electronically) Ylide->TS_Endo Path A TS_Exo Exo Transition State (Often Favored Sterically) Ylide->TS_Exo Path B Dipolarophile Dipolarophile Dipolarophile->TS_Endo Path A Dipolarophile->TS_Exo Path B Endo_Product Endo Product TS_Endo->Endo_Product Exo_Product Exo Product TS_Exo->Exo_Product

Caption: Competing pathways leading to endo/exo diastereomers.

Section 2: Troubleshooting Reductive Amination & Intramolecular Cyclization

Reductive amination of 1,4-dicarbonyl compounds or intramolecular cyclization of functionalized amines are classic and effective routes to the pyrrolidine core.[1] However, these methods are often susceptible to competing side reactions.

FAQ 2.1: My reductive amination of a 1,4-dicarbonyl compound yields a stable pyrrole byproduct. How can this be avoided?

Answer: This side reaction is common, especially under acidic conditions or at elevated temperatures. The intermediate enamine or imine can undergo a second dehydration/oxidation event to form the highly stable aromatic pyrrole ring, which competes with the desired reduction to the pyrrolidine.[8]

Troubleshooting Steps:

  • Adjust pH: The formation of the pyrrole is often acid-catalyzed. Removing acid from the reaction can suppress this aromatization pathway.[1]

  • Choice of Reducing Agent: Use a reducing agent that is highly effective under neutral or basic conditions, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB). These reagents are more selective for the iminium ion over the carbonyl precursors.

  • Temperature Control: Perform the reaction at lower temperatures to disfavor the elimination/oxidation pathway leading to the pyrrole.

G Start 1,4-Dicarbonyl + Amine Intermediate Cyclic Iminium Ion Intermediate Start->Intermediate Desired_Path Reduction (e.g., NaBH3CN) Intermediate->Desired_Path Side_Path Oxidation / Elimination (Often Acid-Promoted) Intermediate->Side_Path Product Desired Pyrrolidine Desired_Path->Product Byproduct Pyrrole Byproduct Side_Path->Byproduct

Caption: Competing pathways in reductive amination of 1,4-dicarbonyls.

FAQ 2.2: In my transaminase-triggered cyclization to form a chiral pyrrolidine, I'm getting low yields due to side reactions. What are they and how can I mitigate them?

Answer: In biocatalytic syntheses using transaminases to convert ω-halo-ketones into chiral amines, which then cyclize, two major non-enzymatic side reactions are frequently observed: hydrolysis of the halo-ketone starting material and the formation of a cyclopropane byproduct via intramolecular substitution.[7][9][10]

Troubleshooting Steps:

  • Strict pH Control: The hydrolysis of the halo-ketone is often pH-dependent. Maintaining the optimal pH for the enzyme's activity while minimizing chemical hydrolysis is critical. This may require careful buffer selection and pH monitoring throughout the reaction.[7]

  • Optimize Reaction Time and Enzyme Loading: Prolonged reaction times can lead to a greater accumulation of byproducts.[9] Optimizing the enzyme loading to achieve a reasonable reaction rate can help maximize the yield of the desired product before significant degradation or side reactions occur.

Substrate (ω-chloroketone)ProductAnalytical Yield (%)Enantiomeric Excess (ee, %)Key Side Reactions
1-chloro-4-phenylbutan-2-one(R)-2-benzylpyrrolidine90%>99.5%Hydrolysis, Cyclopropane Formation
1-chloro-5-phenylpentan-2-one(R)-2-phenethylpiperidine85%>99.5%Lower rate of hydrolysis compared to pyrrolidine precursor
1-chloro-4-(4-methoxyphenyl)butan-2-one(R)-2-(4-methoxybenzyl)pyrrolidine75%>99.5%Hydrolysis, Cyclopropane Formation

Table based on data from transaminase-triggered cyclizations. Yields and side products are highly substrate and condition-dependent.[9][10]

Section 3: Troubleshooting Transition Metal-Catalyzed Syntheses

Palladium, copper, and other transition metals are widely used to catalyze the formation of C-N and C-C bonds in the synthesis of pyrrolidines.[11][12][13] These reactions can be complex, with side reactions arising from unwanted redox processes.

FAQ 3.1: My palladium-catalyzed hydroarylation of an N-alkyl pyrroline is giving low yields and a complex product mixture. What is going wrong?

Answer: In palladium-catalyzed reactions involving substrates like N-alkyl pyrrolines, redox side-reactions can be a significant issue. The substrate itself can act as a hydride source, leading to the formation of reactive dihydropyridinium-type species. These intermediates are often unstable and can dimerize or participate in other non-productive pathways, leading to low yields of the desired hydroarylated product.[8]

Troubleshooting Strategy:

A clever solution to this problem is to "hijack" the redox pathway. By choosing a substrate where the oxidized byproduct is a stable, non-reactive molecule, the side reactions can be shut down. For example, using a pyrroline instead of a dihydropyridine means the oxidized byproduct is a stable pyrrole, which does not interfere with the catalytic cycle. This strategy can cleanly deliver the desired hydroarylated pyrrolidine.[8]

G cluster_problem Problematic Pathway cluster_solution Improved Pathway ('Hijacked' Redox) P_Start N-Alkyl Dihydropyridine Derivative P_Desired Desired Arylated Product P_Start->P_Desired P_Redox Redox Side Reaction (Substrate as H- source) P_Start->P_Redox P_Unstable Unstable Oxidized Byproduct (e.g., Dihydropyridinium) P_Redox->P_Unstable P_Decomp Decomposition / Dimerization P_Unstable->P_Decomp S_Start N-Alkyl Pyrroline S_Desired Desired Hydroarylated Pyrrolidine S_Start->S_Desired S_Redox Redox Byproduct Formation S_Start->S_Redox S_Stable Stable Aromatic Byproduct (Pyrrole) S_Redox->S_Stable S_End No Further Reaction S_Stable->S_End

Caption: Hijacking redox side-reactions for a cleaner transformation.

Section 4: Key Experimental Protocols
Protocol 4.1: Microwave-Assisted [3+2] Cycloaddition

This protocol describes a general procedure for the copper-catalyzed [3+2] cycloaddition to form functionalized pyrrolidines.[1]

  • Preparation: To a microwave vial equipped with a magnetic stir bar, add the starting amine (0.25 mmol, 1.0 equiv) and the alkene (dipolarophile, 0.3 mmol, 1.2 equiv).

  • Catalyst and Solvent Addition: Add copper(I) bromide (CuBr) (5 mol %), water (0.25 mmol, 1.0 equiv), and acetonitrile (1 mL). For less reactive substrates, a co-catalyst such as Sc(OTf)₃ (2 mol %) can be added.[1]

  • Reaction: Seal the tube and heat the mixture in a microwave reactor to 90°C for 40 minutes.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final pyrrolidine.[1]

Protocol 4.2: Preparative Scale Transaminase-Triggered Cyclization

This protocol describes the synthesis of (R)-2-(p-chlorophenyl)pyrrolidine on a 300 mg scale.[9]

  • Preparation: In a round-bottom flask with a magnetic stirrer, dissolve 1-chloro-4-(4-chlorophenyl)butan-2-one (300 mg, 1.38 mmol) in DMSO (5 mL).

  • Reagent Addition: Add isopropylamine (IPA) solution (12.5 mL of 2 M stock, pH adjusted with HCl in 100 mM KPi buffer). To the resulting cloudy suspension, add the transaminase enzyme ATA-117-Rd6 (250 mg) that has been rehydrated in a PLP buffer solution (7.5 mL of 3.33 mM PLP in 100 mM KPi buffer, pH 8).

  • Reaction Conditions: Protect the flask from light with aluminum foil and stir vigorously at 40°C for 72 hours.

  • Work-up: Allow the reaction to cool. Acidify to pH < 3 with concentrated HCl. Centrifuge the mixture, and wash the resulting pellet with water. Combine the supernatants and wash with methyl tert-butyl ether (MTBE).

  • Isolation: Basify the aqueous layer to pH > 11 with 10 M NaOH and extract three times with MTBE. Combine the organic layers, dry over MgSO₄, filter, and add p-toluenesulfonic acid (1.1 equiv).

  • Purification: Collect the resulting precipitate by filtration to afford the product as a tosylate salt (84% isolated yield, >99.5% ee).[9][10]

References

Technical Support Center: Stereoselective Synthesis of Dihydroxypyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of dihydroxypyrrolidines.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of 2,3-dihydroxypyrrolidines?

The main difficulties in the stereoselective synthesis of 2,3-dihydroxypyrrolidines lie in controlling the relative and absolute stereochemistry of the two adjacent hydroxyl groups and the stereocenter at C5 of the pyrrolidine ring. Key challenges include achieving high diastereoselectivity and enantioselectivity, which often requires the use of chiral catalysts, substrates, or auxiliaries. The synthesis of the syn-2,3-dihydroxy isomer is particularly challenging compared to the anti-isomer.

Q2: Which synthetic strategies are commonly employed for creating dihydroxypyrrolidines?

Common strategies often start from chiral precursors such as amino acids or carbohydrates. Other significant methods include:

  • Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation of pyrroline derivatives is a widely used method.

  • Cycloaddition Reactions: Dipolar cycloadditions, particularly [3+2] cycloadditions of azomethine ylides with alkenes, are effective.

  • Reductive Amination: The diastereoselective reductive amination of dicarbonyl compounds derived from tartaric acid is another successful approach.

  • Ring-Closing Metathesis (RCM): RCM of functionalized diallylamines provides a versatile route to the pyrrolidine core.

Q3: How can I improve the diastereoselectivity in the reduction of a cyclic N-acyliminium ion precursor?

The diastereoselectivity of this reduction is highly dependent on the choice of reducing agent and the steric hindrance around the iminium ion.

  • Bulky Reducing Agents: Employing bulky reducing agents like L-Selectride® or K-Selectride® can enhance facial selectivity, leading to a higher diastereomeric excess (d.e.).

  • Substituent Effects: The nature of the substituent at the C5 position can direct the incoming hydride. A bulky C5 substituent will typically favor the attack of the reducing agent from the less hindered face.

  • Protecting Groups: The choice of protecting group on the nitrogen and hydroxyl moieties can influence the conformation of the ring and, consequently, the stereochemical outcome.

Troubleshooting Guides

Problem 1: Low Enantiomeric Excess (ee) in Sharpless Asymmetric Dihydroxylation of N-Cbz-2,3-pyrroline

Symptoms:

  • The enantiomeric excess of the resulting diol is consistently below the desired value (e.g., <90% ee).

  • Significant amounts of the undesired enantiomer are formed.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Ligand Mismatch Ensure the correct AD-mix formulation (AD-mix-α vs. AD-mix-β) is used for the desired enantiomer. Verify the purity and integrity of the chiral ligand.
Slow Reaction Rate Low temperatures are crucial for high selectivity. If the reaction is too slow, a slight increase in temperature may be necessary, but this can compromise the ee. Monitor the reaction progress by TLC or LC-MS.
Substrate Purity Impurities in the N-Cbz-2,3-pyrroline substrate can interfere with the catalytic cycle. Re-purify the substrate by column chromatography or distillation.
Stoichiometry of Reagents The stoichiometry of the oxidant (e.g., K3Fe(CN)6) and base (K2CO3) is critical. Ensure accurate weighing and addition of all AD-mix components.
Problem 2: Poor Diastereoselectivity in the Synthesis of 3,4-Dihydroxy-L-prolinates

Symptoms:

  • Formation of a nearly 1:1 mixture of diastereomers.

  • Difficulty in separating the desired diastereomer by crystallization or chromatography.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Ineffective Chiral Auxiliary If using a chiral auxiliary approach, the auxiliary may not be exerting sufficient steric control. Consider switching to a different, bulkier chiral auxiliary.
Non-Optimal Reaction Conditions The choice of solvent and temperature can significantly impact diastereoselectivity. Screen a range of solvents (e.g., THF, CH2Cl2, toluene) and temperatures to find the optimal conditions.
Chelation Control Issues In reactions involving metal catalysts or reagents, the formation of a rigid chelated intermediate is often key to high diastereoselectivity. The use of Lewis acids can sometimes promote the desired chelation. For example, in the osmylation of γ,δ-unsaturated β-hydroxy-L-amino esters, the stereochemical outcome is governed by the chelation of the osmium tetroxide to the hydroxyl group and the ester carbonyl.

Experimental Protocols

Example Protocol: Synthesis of (2S,3R,4R)-3,4-Dihydroxy-2-(methoxymethyl)pyrrolidine

This protocol describes a key step in a multi-step synthesis starting from a serine-derived vinylglycinol.

Step: Intramolecular Aminomercuration

  • To a solution of the starting N-benzylamino-alkene (1.0 eq) in dry THF (0.1 M), add mercury(II) acetate (1.2 eq).

  • Stir the mixture at room temperature for 24 hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a saturated aqueous solution of NaBH4 (2.0 eq) dropwise.

  • Stir the resulting mixture for 1 hour at room temperature.

  • Filter the mixture through a pad of Celite® to remove the mercury salts, and wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired pyrrolidine derivative.

Visual Guides

Troubleshooting Workflow for Low Stereoselectivity

G Troubleshooting Workflow for Low Stereoselectivity start Low Stereoselectivity Observed (Low d.e. or e.e.) check_purity Verify Purity of Substrate & Reagents start->check_purity check_conditions Review Reaction Conditions (Temp, Solvent, Time) start->check_conditions check_reagent Evaluate Stereodirecting Element (Catalyst, Auxiliary, Substrate) start->check_reagent check_purity->check_conditions Pure purify Re-purify Starting Materials check_purity->purify Impure? optimize_temp Optimize Temperature (Usually Lower) check_conditions->optimize_temp optimize_solvent Screen Solvents check_conditions->optimize_solvent change_reagent Change Chiral Ligand/ Auxiliary/Catalyst check_reagent->change_reagent success Stereoselectivity Improved optimize_temp->success optimize_solvent->success change_reagent->success purify->success

Caption: A decision-making flowchart for troubleshooting poor stereoselectivity in chemical reactions.

General Synthetic Approaches to Dihydroxypyrrolidines

G Key Synthetic Strategies cluster_0 Starting Materials cluster_1 Key Reactions center Dihydroxypyrrolidines amino_acids Amino Acids (e.g., Serine, Proline) reductive_amination Reductive Amination amino_acids->reductive_amination carbohydrates Carbohydrates (e.g., Glucose) rcm Ring-Closing Metathesis carbohydrates->rcm achiral Achiral Precursors dihydroxylation Asymmetric Dihydroxylation achiral->dihydroxylation cycloaddition [3+2] Cycloaddition achiral->cycloaddition dihydroxylation->center cycloaddition->center reductive_amination->center rcm->center

Caption: Common starting materials and key reactions for synthesizing dihydroxypyrrolidines.

Technical Support Center: Crystallization of (3S,4S)-1-Benzylpyrrolidine-3,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the crystallization of (3S,4S)-1-benzylpyrrolidine-3,4-diol.

Troubleshooting Guide

This section addresses specific problems that may arise during the crystallization of this compound in a question-and-answer format.

Question 1: My this compound is "oiling out" instead of crystallizing. What should I do?

Answer: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue in the crystallization of polar molecules like pyrrolidine derivatives.[1] This often happens when the solution is supersaturated or when impurities are present that lower the compound's melting point.[1][2] Here are several strategies to address this:

  • Reduce the Concentration: The solution may be too concentrated, causing the compound to come out of solution too quickly and above its melting point. Try re-heating the solution and adding more solvent to decrease the supersaturation.[1][2]

  • Slow Down the Cooling Rate: Rapid cooling can favor oiling out over crystallization. Allow the solution to cool gradually to room temperature, and then slowly cool it further in a refrigerator or cold room. Insulating the flask can also help slow the cooling process.

  • Change the Solvent System: The choice of solvent is critical. If you are using a single solvent system and observing oiling out, consider a mixed solvent system. For instance, dissolve the compound in a "good" solvent (like methanol or ethanol) and then slowly add a "poor" solvent (an "anti-solvent" like water or hexane) until the solution becomes slightly cloudy. Gently heat to clarify and then cool slowly.[3] Ethyl acetate has been reported as a suitable recrystallization solvent for this compound.[4][5]

  • Introduce a Seed Crystal: If you have a small amount of the pure crystalline material, adding a seed crystal to the supersaturated solution can initiate crystallization and bypass the formation of an oil.

  • Purify the Material: Impurities can significantly impact the crystallization process.[2][6] If you suspect impurities are the cause, consider purifying the crude product by column chromatography before attempting crystallization.[3]

Question 2: My this compound will not crystallize from solution. What steps can I take?

Answer: The failure of a compound to crystallize is often related to the solvent, concentration, or the presence of inhibitors. Here are some troubleshooting steps:

  • Increase Supersaturation: Your solution may not be sufficiently supersaturated. You can try to gently evaporate some of the solvent to increase the concentration of the compound.[2] Be careful not to over-concentrate, as this can lead to oiling out.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: As mentioned previously, adding a seed crystal is a very effective method to induce crystallization.

  • Lower the Temperature: If cooling to room temperature is not sufficient, try cooling the solution in an ice bath or even a freezer to further decrease the solubility of your compound.[2]

  • Solvent Layering: This technique involves dissolving your compound in a "good" solvent and then carefully layering a "poor" solvent on top. The slow diffusion between the two solvents can promote the growth of high-quality crystals.[7]

Question 3: The yield of my recrystallized this compound is very low. How can I improve it?

Answer: A low yield indicates that a significant amount of the compound has been lost during the process.[1] Here are some potential causes and solutions:

  • Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor after filtration.[1] To check for this, you can take a small sample of the filtrate and evaporate the solvent to see if a significant amount of product remains. If so, you can concentrate the mother liquor to recover more crystals.

  • Premature Crystallization: If the compound crystallizes too early, for example, during a hot filtration step to remove insoluble impurities, you will lose product. To prevent this, use a pre-heated funnel and flask for the filtration and use a slight excess of hot solvent.

  • Washing with the Wrong Solvent: When washing the collected crystals, use a small amount of ice-cold solvent to minimize the dissolution of the product. Using a solvent that is too warm or in which the product is highly soluble will lead to significant losses.

  • Incomplete Dissolution: Ensure that all of the compound is fully dissolved in the hot solvent before allowing it to cool. Any undissolved material will remain as impure solid and will not be part of the recrystallized product.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of crystalline this compound?

A1: Crystalline this compound is typically an off-white to light brown powder or needles.[4] One report describes it as a white solid after recrystallization from ethyl acetate.[5]

Q2: What is the melting point of this compound?

A2: The reported melting point is in the range of 94-100 °C.[4]

Q3: Are there any known incompatibilities for this compound during crystallization?

A3: While specific incompatibilities are not extensively documented in the provided search results, it is a diol and a secondary amine. Therefore, it may be sensitive to strong oxidizing agents and acids. The basicity of the pyrrolidine nitrogen can be influenced by substituents.[8]

Q4: How does the stereochemistry of this compound affect its crystallization?

A4: The trans configuration of the two hydroxyl groups in this compound influences the crystal packing, which is stabilized by intermolecular O-H···N and O-H···O hydrogen bonds.[9][10] This specific arrangement is crucial for the formation of a stable crystal lattice. The stereoselective synthesis of pyrrolidine derivatives is important for obtaining optically pure compounds.[11]

Data Presentation

Table 1: Physical and Crystallographic Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₁₅NO₂[9]
Molecular Weight193.24 g/mol [9]
AppearanceOff-white to light brown powder or needles[4]
Melting Point94-100 °C[4]
Crystal SystemMonoclinic[9]
Space GroupP2₁[9]

Table 2: Troubleshooting Solvent Selection for Crystallization

Solvent PolarityExample SolventsPotential Use for this compound
Polar Protic Water, Methanol, EthanolGood dissolving solvents when hot. May require an anti-solvent for efficient crystallization.
Polar Aprotic Acetone, Ethyl Acetate, THFEthyl acetate is a reported recrystallization solvent.[4][5]
Nonpolar Hexane, TolueneLikely to be poor solvents; can be used as anti-solvents.

Experimental Protocols

Protocol 1: General Troubleshooting for Crystallization of this compound

  • Assess Purity: Before attempting crystallization, ensure the crude material is reasonably pure. If significant impurities are present, consider purification by column chromatography.

  • Select a Solvent System: Start with a solvent in which the compound is sparingly soluble at room temperature but readily soluble when hot (e.g., ethyl acetate). If a single solvent is ineffective, try a binary solvent system (e.g., methanol/water, ethanol/hexane).

  • Dissolution: In a flask, add the minimum amount of hot solvent to the crude this compound to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and flask to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, try cooling in an ice bath or refrigerator.

  • Induce Crystallization (if necessary): If crystallization does not occur spontaneously, try scratching the inner wall of the flask with a glass rod or adding a seed crystal.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Recrystallization of this compound from Ethyl Acetate

This protocol is based on a reported procedure.[5]

  • Place the crude this compound in a clean Erlenmeyer flask.

  • Add a minimal amount of hot ethyl acetate to the flask while stirring or swirling until the solid is completely dissolved.

  • If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes to adsorb colored impurities.

  • If charcoal was added, perform a hot filtration to remove it.

  • Allow the clear filtrate to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the resulting white solid by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold ethyl acetate.

  • Dry the crystals under vacuum.

Visualizations

G Troubleshooting Crystallization Issues start Start Crystallization Experiment dissolve Dissolve Compound in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool observe Observe Outcome cool->observe crystals_ok Well-formed Crystals (Success) observe->crystals_ok Crystals Form oiling_out Compound Oils Out observe->oiling_out Oil Forms no_crystals No Crystals Form observe->no_crystals Clear Solution low_yield Low Yield observe->low_yield Few Crystals troubleshoot_oil Troubleshoot Oiling Out: - Reduce Concentration - Slower Cooling - Change Solvent oiling_out->troubleshoot_oil troubleshoot_none Troubleshoot No Crystals: - Increase Concentration - Scratch/Seed - Lower Temperature no_crystals->troubleshoot_none troubleshoot_yield Troubleshoot Low Yield: - Reduce Solvent Volume - Optimize Washing - Check for Premature Crystallization low_yield->troubleshoot_yield troubleshoot_oil->dissolve Retry troubleshoot_none->dissolve Retry troubleshoot_yield->dissolve Retry

Caption: Troubleshooting workflow for crystallization.

G Causes and Solutions for 'Oiling Out' oiling_out Issue: Compound 'Oils Out' cause1 Cause: High Supersaturation oiling_out->cause1 cause2 Cause: Rapid Cooling oiling_out->cause2 cause3 Cause: Presence of Impurities oiling_out->cause3 cause4 Cause: Inappropriate Solvent oiling_out->cause4 solution1 Solution: Add More Solvent cause1->solution1 solution2 Solution: Cool Solution Slowly cause2->solution2 solution3 Solution: Purify Crude Material cause3->solution3 solution4 Solution: Change Solvent or Use Co-solvent cause4->solution4

Caption: Logical relationship of causes and solutions for "oiling out".

G Experimental Workflow for Recrystallization start Start: Crude This compound dissolve Dissolve in Minimum Hot Ethyl Acetate start->dissolve hot_filter_q Insoluble Impurities? dissolve->hot_filter_q hot_filter Hot Filtration hot_filter_q->hot_filter Yes cool_slowly Cool Slowly to Room Temperature hot_filter_q->cool_slowly No hot_filter->cool_slowly cool_ice Cool in Ice Bath cool_slowly->cool_ice vacuum_filter Vacuum Filtration cool_ice->vacuum_filter wash Wash with Cold Ethyl Acetate vacuum_filter->wash dry Dry Under Vacuum wash->dry end End: Pure Crystalline Product dry->end

Caption: Step-by-step recrystallization workflow.

References

Technical Support Center: Synthesis of (3S,4S)-1-benzylpyrrolidine-3,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of (3S,4S)-1-benzylpyrrolidine-3,4-diol. This valuable chiral building block is frequently synthesized from L-tartaric acid, a route that, while established, can present several challenges impacting yield and purity.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low Yield of (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione (Intermediate)

Question: My condensation reaction of L-tartaric acid with benzylamine is resulting in a low yield of the desired succinimide intermediate. What are the likely causes and how can I improve the yield?

Answer: Low yields in this initial step are often traced back to incomplete reaction or side reactions. Consider the following:

  • Incomplete Dehydration: The formation of the imide ring from the tartaric acid diamide intermediate requires the removal of two molecules of water. If the reaction temperature is too low or the reaction time is too short, this dehydration may be incomplete, leading to a mixture of starting materials and the desired product.

    • Solution: Ensure the reaction is heated to a sufficiently high temperature (typically refluxing in a suitable solvent like xylene or toluene with a Dean-Stark trap) to effectively remove water. Monitor the reaction by TLC until the starting material is fully consumed.

  • Side Reactions of Starting Materials: Benzylamine can undergo self-condensation or react with impurities in the tartaric acid.

    • Solution: Use high-purity L-tartaric acid and benzylamine. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

  • Product Decomposition: Prolonged exposure to high temperatures can lead to the decomposition of the desired product.

    • Solution: Optimize the reaction time and temperature. Once the reaction is complete, as indicated by TLC, proceed with the work-up without unnecessary delay.

Problem 2: Incomplete or Over-Reduction of the Dione Intermediate

Question: During the reduction of (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione, I am observing a mixture of products, including what appears to be the starting material and potentially over-reduced species. How can I achieve a clean reduction to the desired diol?

Answer: The reduction of the two carbonyl groups of the succinimide intermediate is a critical step where several impurities can arise.

  • Incomplete Reduction: The presence of the starting dione or partially reduced intermediates (e.g., hydroxy-lactam) indicates that the reducing agent was not sufficiently reactive or was used in an inadequate amount.

    • Solution: When using milder reducing agents like sodium borohydride, a Lewis acid co-reagent such as boron trifluoride etherate (BF₃·OEt₂) is often necessary to activate the amide carbonyls for reduction.[1] Ensure the correct stoichiometry of both the borohydride and the Lewis acid. With powerful reducing agents like lithium aluminum hydride (LiAlH₄), ensure a sufficient excess is used to drive the reaction to completion.[2]

  • Over-Reduction: While less common for this specific substrate, strong reducing agents like LiAlH₄ can potentially lead to the reduction of the benzyl group or other functional groups if the reaction conditions are too harsh (e.g., prolonged reaction times at high temperatures).

    • Solution: Carefully control the reaction temperature and time. Monitor the reaction progress by TLC. Upon completion, quench the reaction carefully to destroy any excess reducing agent.

Problem 3: Presence of Diastereomeric Impurities

Question: My final product shows the presence of a second stereoisomer by NMR or HPLC analysis. How can I minimize the formation of this diastereomer?

Answer: The desired (3S,4S) configuration is templated by the L-tartaric acid starting material. However, epimerization at the C3 or C4 positions can occur under certain conditions, leading to the formation of the (3R,4S) or (3S,4R) meso compounds or the (3R,4R) diastereomer.

  • Epimerization during Condensation: Basic conditions or prolonged heating during the succinimide formation could potentially lead to epimerization of the stereocenters alpha to the carbonyl groups.

    • Solution: While generally the stereochemistry is retained in this step, minimizing reaction time and avoiding harsh basic conditions can be beneficial.

  • Non-Stereoselective Reduction: While the reduction of the cyclic imide is generally stereoselective, the choice of reducing agent and reaction conditions can influence the diastereomeric ratio.

    • Solution: Reductions with hydride reagents typically proceed via attack from the less sterically hindered face, which in this case should preserve the trans-diol configuration. However, to ensure high diastereoselectivity, it is crucial to follow established protocols with well-defined temperature and addition rates. Purification by column chromatography or recrystallization is often necessary to separate the desired (3S,4S) diastereomer from any minor diastereomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: Based on the typical synthesis from L-tartaric acid, the most common impurities are:

  • (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione: Unreacted starting material from the reduction step.

  • Partially reduced intermediates: Such as the corresponding hydroxy-lactams where only one of the two carbonyl groups has been reduced.

  • Diastereomers: Primarily the meso compounds or the (3R,4R) enantiomer, which can arise from epimerization or non-stereoselective reduction.

  • Residual Benzylamine: From the initial condensation step.

  • Byproducts from the reducing agent: Such as aluminum or boron salts, which are typically removed during aqueous work-up.

Q2: What is a reliable method for purifying the final product?

A2: Purification of this compound is typically achieved through silica gel column chromatography. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or methanol, is often effective in separating the desired diol from less polar impurities and any unreacted starting materials. Recrystallization from a suitable solvent system, such as ethyl acetate/hexane, can be used for further purification to obtain a crystalline solid.

Q3: Can I use a different reducing agent instead of LiAlH₄ or NaBH₄/BF₃·OEt₂?

A3: While LiAlH₄ and NaBH₄/BF₃·OEt₂ are the most commonly reported reducing agents for this transformation, other hydride reagents could potentially be used. However, the reactivity of the reducing agent is critical. Amide and imide carbonyls are significantly less reactive than ketones or aldehydes. Therefore, a strong hydride source is necessary. Milder reagents like sodium borohydride alone are generally not effective. Any alternative reducing agent would need to be carefully evaluated for its ability to reduce both carbonyls completely and stereoselectively without causing unwanted side reactions.

Data Presentation

Impurity ClassCommon ExamplesPotential SourceRecommended Analytical Method
Starting Materials & Intermediates L-Tartaric Acid, Benzylamine, (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dioneIncomplete reactionHPLC, TLC, ¹H NMR
Incompletely Reduced Products (3R,4R)-1-benzyl-3-hydroxy-pyrrolidin-2-oneInsufficient reducing agent or reaction timeHPLC, LC-MS, ¹H NMR
Diastereomers (3R,4S)-1-benzylpyrrolidine-3,4-diol (meso), (3R,4R)-1-benzylpyrrolidine-3,4-diolEpimerization, non-stereoselective reductionChiral HPLC, ¹H NMR (with chiral shift reagents if necessary)
Side-Reaction Products Benzyl alcohol (from over-reduction or debenzylation)Harsh reduction conditionsGC-MS, ¹H NMR

Experimental Protocols

Synthesis of (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione

This protocol is adapted from established literature procedures.

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, suspend L-tartaric acid (1.0 eq) in a suitable solvent such as toluene or xylene.

  • Addition of Benzylamine: Add benzylamine (1.05 eq) to the suspension.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed. Continue refluxing until no more water is collected and TLC analysis indicates the consumption of the starting materials.

  • Work-up: Allow the reaction mixture to cool to room temperature. The product may precipitate upon cooling. The solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione as a crystalline solid.

Reduction of (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione to this compound

This protocol outlines the use of Lithium Aluminum Hydride (LiAlH₄).

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend LiAlH₄ (a significant excess, e.g., 4-5 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.

  • Addition of Intermediate: Slowly add a solution of (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione (1.0 eq) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for several hours or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser work-up). This should result in the formation of a granular precipitate of aluminum salts.

  • Work-up: Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the organic filtrates and remove the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography to afford this compound.

Visualization

G Troubleshooting Workflow for this compound Synthesis cluster_start Start cluster_problem Problem Identification cluster_yield_analysis Low Yield Analysis cluster_impurity_analysis Impurity Analysis cluster_solutions Solutions start Synthesis of this compound low_yield Low Overall Yield? start->low_yield impure_product Impure Final Product? start->impure_product low_yield->impure_product No check_condensation Check Condensation Step Yield low_yield->check_condensation Yes analyze_impurities Analyze Impurities (NMR, HPLC, LC-MS) impure_product->analyze_impurities Yes check_reduction Check Reduction Step Yield check_condensation->check_reduction optimize_condensation Optimize Condensation: - Increase temp/time - Use Dean-Stark - Check reactant purity check_condensation->optimize_condensation optimize_reduction Optimize Reduction: - Increase reducing agent - Add Lewis acid (for NaBH4) - Control temperature check_reduction->optimize_reduction unreacted_sm Unreacted Starting Material? analyze_impurities->unreacted_sm diastereomers Diastereomers Present? unreacted_sm->diastereomers No unreacted_sm->optimize_reduction Yes other_byproducts Other Byproducts? diastereomers->other_byproducts No purification Improve Purification: - Optimize chromatography - Recrystallization diastereomers->purification Yes other_byproducts->optimize_reduction Yes other_byproducts->purification Also consider

References

Technical Support Center: Enhancing the Stability of Pyrrolidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and enhancing the stability of pyrrolidine-based compounds. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during research and development.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling, storage, and analysis of pyrrolidine-based compounds.

Issue Possible Cause Recommended Action
Loss of compound purity over time in solution. Hydrolysis of functional groups: Ester or amide functionalities attached to the pyrrolidine ring can be susceptible to hydrolysis, especially under acidic or basic conditions.[1][2]pH Control: Maintain the pH of aqueous solutions within a neutral range (pH 6-7) to minimize hydrolysis.[1] Temperature Control: Store solutions at low temperatures (e.g., 2-8°C or frozen) to slow degradation rates.[1] Solvent Choice: For long-term storage, consider using aprotic solvents where hydrolysis is less likely to occur.[1]
Appearance of unexpected peaks in HPLC/LC-MS analysis. Formation of degradation products: The new peaks likely represent products from hydrolysis, oxidation, or photodegradation.[1][2]Characterize Degradants: Utilize mass spectrometry (MS) to determine the mass of the unexpected peaks and infer potential structural changes (e.g., an addition of 18 Da suggests hydrolysis).[1] Perform Forced Degradation Study: Intentionally degrade the compound under various stress conditions to confirm the identity of the degradation products.[1]
Inconsistent results in biological assays. Degradation of the active compound: The degradation products may have different biological activity than the parent compound, leading to variability in results.[1]Prepare Fresh Solutions: Make solutions immediately before use to ensure the integrity of the compound.[1] Use a Stability-Indicating Assay: Ensure your analytical method can distinguish the active compound from its degradation products.
Compound "oiling out" instead of crystallizing. High concentration of impurities: Impurities can interfere with crystal lattice formation. Melting point below solution temperature: The compound may be melting at the crystallization temperature.Slow Down Cooling: Allow the solution to cool gradually to room temperature before refrigeration. Use a Seed Crystal: Introduce a small crystal of the pure compound to initiate crystallization. Charcoal Treatment: Use activated charcoal to remove impurities from the hot solution before cooling.
Low recovery of the compound from aqueous solutions. Adsorption to container surfaces: Hydrophobic compounds can adsorb to glass or plastic surfaces. Hydrolysis: The compound may be degrading in the aqueous environment.[2]Use Silanized Glassware: This can reduce adsorption of the compound. Maintain Neutral pH: Buffer the solution to a neutral pH to minimize hydrolysis.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for pyrrolidine-based compounds?

A1: The most common degradation pathways include:

  • Oxidation: The nitrogen atom in the pyrrolidine ring is susceptible to oxidation, which can lead to the formation of N-oxides.[2] Carbon atoms adjacent to the nitrogen are also potential sites of oxidation.[3]

  • Hydrolysis: Functional groups such as esters and amides attached to the pyrrolidine scaffold are prone to hydrolysis, particularly in acidic or basic conditions.[1][2]

  • Photodegradation: Exposure to light, especially UV light, can induce degradation of photosensitive pyrrolidine derivatives.

  • Metabolic Degradation: In biological systems, enzymes like cytochrome P450 can metabolize the pyrrolidine ring.[4]

Q2: How can I improve the stability of my pyrrolidine-based compound in solution?

A2: To enhance solution stability, consider the following:

  • pH Optimization: Use a buffered solution to maintain a pH where the compound is most stable, typically neutral pH (6-7).[1]

  • Temperature Control: Store stock solutions at low temperatures (-20°C or -80°C) and working solutions on ice.[1]

  • Solvent Selection: For long-term storage, use aprotic solvents if your experimental design permits.[1]

  • Protection from Light: Store solutions in amber vials or protect them from light to prevent photodegradation.[1]

  • Inert Atmosphere: For oxygen-sensitive compounds, purging solutions with an inert gas like nitrogen or argon can prevent oxidative degradation.

Q3: I am observing new peaks in my HPLC chromatogram after a forced degradation study. How do I identify them?

A3: Identifying unknown peaks involves a systematic approach:

  • Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer to determine the molecular weight of the degradation products. An increase of 16 Da often suggests oxidation, while an increase of 18 Da points to hydrolysis.[1]

  • Tandem MS (MS/MS): Fragment the degradation product ions to obtain structural information and compare the fragmentation patterns with the parent compound.

  • Forced Degradation Comparison: Compare the retention times and mass spectra of the unknown peaks with those generated under specific stress conditions (e.g., a peak appearing only in the acidic hydrolysis sample is likely the hydrolysis product).[1]

Q4: How do excipients affect the stability of pyrrolidine-based drug formulations?

A4: Excipients can either stabilize or destabilize a drug substance.[5][6] For example:

  • pH Modifiers: Buffers can maintain an optimal pH for stability.

  • Antioxidants: Excipients like ascorbic acid or butylated hydroxytoluene (BHT) can prevent oxidative degradation.

  • Incompatibilities: Some excipients can react with the drug. For instance, reducing sugars can react with the amine group of the pyrrolidine ring in a Maillard reaction.[6] It is crucial to conduct compatibility studies between the drug and potential excipients.[7]

Quantitative Data on Stability

The stability of pyrrolidine derivatives is highly dependent on their substitution pattern and the surrounding environment. The following tables provide representative data on how structural modifications and pH can influence stability.

Table 1: Effect of pH on the Hydrolytic Stability of a Hypothetical Pyrrolidine Ester Derivative

pH Temperature (°C) Half-life (t½) in hours Primary Degradation Product
2.0608Carboxylic Acid + Pyrrolidine Alcohol
5.06072Carboxylic Acid + Pyrrolidine Alcohol
7.060150Carboxylic Acid + Pyrrolidine Alcohol
9.06012Carboxylic Acid + Pyrrolidine Alcohol

Table 2: Comparative Metabolic Stability of Pyrrolidine vs. Piperidine Nitroxides

Ring System Bioreduction to Hydroxylamine Relative Metabolic Stability Reference
PyrrolidineMore resistantHigher[3]
PiperidineMore susceptibleLower[3]

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify the degradation pathways of a pyrrolidine-based compound under various stress conditions.[8][9]

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.[2]

    • Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.[2]

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.[2]

    • Thermal Degradation: Place the solid compound in a vial and heat in an oven at 80°C for 48 hours.[2]

    • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.[1]

  • Sample Preparation for Analysis:

    • For acidic and basic samples, neutralize with an equivalent amount of base or acid, respectively, before analysis.

    • Dilute all samples to an appropriate concentration with the mobile phase.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC-MS method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method that can separate the parent pyrrolidine compound from its degradation products.[10]

Typical HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detector at a suitable wavelength (e.g., 254 nm) and/or a mass spectrometer.

  • Injection Volume: 10 µL.

Diagrams

G cluster_0 Troubleshooting Workflow for Unexpected Degradation start Unexpected Peak(s) in HPLC/LC-MS check_mass Determine Molecular Weight(s) using MS start->check_mass hydrolysis Mass +18 Da? (Hydrolysis) check_mass->hydrolysis Yes oxidation Mass +16 Da? (Oxidation) check_mass->oxidation No hydrolysis->oxidation No confirm_hydrolysis Confirm with Forced Hydrolysis (Acid/Base) hydrolysis->confirm_hydrolysis Yes other Other Mass Change? oxidation->other No confirm_oxidation Confirm with Forced Oxidation (H2O2) oxidation->confirm_oxidation Yes investigate_other Investigate Other Pathways (e.g., Dimerization, Rearrangement) other->investigate_other Yes end Degradation Pathway Identified confirm_hydrolysis->end confirm_oxidation->end investigate_other->end

Caption: Troubleshooting workflow for identifying unexpected degradation products.

G cluster_1 Experimental Workflow for Forced Degradation Study prep_stock Prepare 1 mg/mL Stock Solution stress_conditions Aliquot for Stress Conditions prep_stock->stress_conditions acid Acidic Hydrolysis (0.1 M HCl, 60°C) stress_conditions->acid base Basic Hydrolysis (0.1 M NaOH, 60°C) stress_conditions->base oxidation Oxidative Degradation (3% H2O2, RT) stress_conditions->oxidation thermal Thermal Degradation (Solid, 80°C) stress_conditions->thermal photo Photodegradation (UV Light) stress_conditions->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze All Samples by Stability-Indicating HPLC-MS oxidation->analyze thermal->analyze photo->analyze neutralize->analyze compare Compare Degradation Profiles and Identify Products analyze->compare

Caption: General workflow for conducting a forced degradation study.

References

scale-up considerations for (3S,4S)-1-benzylpyrrolidine-3,4-diol production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (3S,4S)-1-Benzylpyrrolidine-3,4-diol Production

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up production of this compound.

Troubleshooting Guide

Issue 1: Low Overall Yield

Q: My overall yield for the synthesis of this compound is significantly lower than expected. What are the potential causes and how can I improve it?

A: Low overall yield can stem from several factors throughout the synthesis process. Here's a systematic approach to troubleshooting:

  • Starting Material Quality: Ensure the purity of your starting materials, particularly L-tartaric acid and benzylamine. Impurities can lead to side reactions and lower the efficiency of the primary reaction.

  • Incomplete Condensation: The initial condensation of L-tartaric acid with benzylamine to form the intermediate (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione is crucial.

    • Reaction Conditions: Verify that the reaction temperature and time are optimal. Insufficient heating or reaction time can lead to incomplete conversion.

    • Water Removal: This condensation reaction produces water. Ensure efficient removal of water, as its presence can inhibit the reaction from going to completion. On a larger scale, a Dean-Stark apparatus is recommended.

  • Inefficient Reduction: The reduction of the dione intermediate is a critical step.

    • Reducing Agent Activity: The activity of reducing agents like NaBH₄-BF₃·Et₂O or LiAlH₄ can degrade over time, especially with improper storage. Use freshly opened or properly stored reagents.

    • Stoichiometry: Carefully control the stoichiometry of the reducing agent. An insufficient amount will lead to incomplete reduction, while a large excess can result in side reactions and complicate purification.

    • Temperature Control: The addition of the reducing agent should be performed at a controlled temperature (e.g., 0 °C) to prevent runaway reactions and the formation of byproducts.[1] The reaction mixture is then typically heated to reflux to ensure complete conversion.[1]

  • Purification Losses: Significant loss of product can occur during purification steps.

    • Column Chromatography: If using silica gel chromatography, ensure the chosen solvent system provides good separation between your product and impurities. Overloading the column can also lead to poor separation and product loss.

    • Recrystallization: When recrystallizing from ethyl acetate, ensure you are not using an excessive amount of solvent, as this will reduce the recovery of your product.[1] Cooling the solution slowly can improve crystal formation and purity.

Issue 2: Difficulty in Product Purification

Q: I am having trouble purifying the final product. What are common impurities and how can I remove them?

A: Purification challenges often arise from unreacted starting materials, byproducts from the reduction step, or diastereomers.

  • Common Impurities:

    • Unreacted (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione.

    • Partially reduced intermediates.

    • Benzylamine.

  • Purification Strategies:

    • Silica Gel Column Chromatography: This is an effective method for separating the desired diol from less polar impurities. A gradient elution starting with a non-polar solvent and gradually increasing the polarity (e.g., using a gradient of ethyl acetate in petroleum ether) can provide good separation.[1]

    • Recrystallization: Recrystallization from ethyl acetate is a common method to obtain the product as a white solid.[1] This is particularly effective for removing more soluble impurities.

    • Acid-Base Extraction: To remove unreacted benzylamine, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute acid solution (e.g., 1M HCl) to protonate and extract the benzylamine into the aqueous phase.

Issue 3: Stereochemical Control

Q: How can I ensure the desired (3S,4S) stereochemistry of the final product?

A: The stereochemistry of the final product is primarily determined by the stereochemistry of the starting material and the reaction mechanism.

  • Starting Material: The synthesis of this compound typically starts from L-tartaric acid, which sets the stereocenters that are retained throughout the synthesis.[2] Using D-tartaric acid would result in the opposite enantiomer.

  • Reaction Pathway: The condensation with benzylamine and subsequent reduction with reagents like NaBH₄-BF₃·Et₂O or LiAlH₄ are generally stereoretentive, meaning they do not alter the existing stereocenters.

  • Analytical Verification: To confirm the stereochemistry and enantiomeric purity, you can use techniques such as chiral HPLC or compare the optical rotation of your product with the literature value.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the large-scale production of this compound?

A1: The most frequently cited method for preparing this compound involves a two-step process starting from L-tartaric acid.[2] The first step is the condensation of L-tartaric acid with benzylamine to form (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione. The second step is the reduction of this intermediate to the desired this compound.

Q2: What are the key safety precautions to consider during the scale-up of this synthesis?

A2: Several safety precautions are critical during scale-up:

  • Use of Reducing Agents: Reagents like LiAlH₄ and NaBH₄ are highly reactive and can ignite on contact with water or moist air. They should be handled under an inert atmosphere (e.g., nitrogen or argon). The quenching of these reagents is highly exothermic and should be done slowly and at a low temperature.

  • Solvent Handling: Many organic solvents used in this synthesis (e.g., tetrahydrofuran, diethyl ether, ethyl acetate) are flammable. Ensure proper ventilation and avoid ignition sources.

  • Exothermic Reactions: The reduction step is often exothermic. On a larger scale, efficient heat management is crucial to prevent the reaction from becoming uncontrollable. This may involve using a jacketed reactor with a cooling system and controlling the rate of reagent addition.

Q3: Can other reducing agents be used for the reduction of the dione intermediate?

A3: Yes, besides NaBH₄-BF₃·Et₂O and LiAlH₄, other reducing agents can be employed. Borane in THF (1.0 M) has been used for the reduction of similar cyclic imides, offering a potentially milder alternative.[1] The choice of reducing agent can affect the reaction conditions, work-up procedure, and overall yield.

Q4: How can I monitor the progress of the reaction?

A4: The progress of both the condensation and reduction steps can be monitored by Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture and running them on a TLC plate against the starting material, you can observe the disappearance of the starting material spot and the appearance of the product spot.

Q5: What are the typical storage conditions for this compound?

A5: this compound is a solid at room temperature.[3] It should be stored in a cool, dry place in a tightly sealed container to protect it from moisture and atmospheric contaminants.

Experimental Protocols

Protocol 1: Synthesis of (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione

  • Combine L-tartaric acid and benzylamine in a suitable solvent (e.g., toluene) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration. Otherwise, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization.

Protocol 2: Reduction of (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione

  • Under an inert atmosphere (nitrogen or argon), suspend the reducing agent (e.g., LiAlH₄) in a dry solvent like THF in a multi-necked flask equipped with a dropping funnel, a reflux condenser, and a thermometer.[1]

  • Cool the suspension to 0 °C in an ice-water bath.[1]

  • Dissolve the (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione in dry THF and add it dropwise to the cooled suspension of the reducing agent, maintaining the temperature below 5 °C.[1]

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for the specified time (e.g., 12 hours).[1]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess reducing agent by the sequential dropwise addition of water, followed by a sodium hydroxide solution, and then more water.[1]

  • Filter the resulting precipitate and wash it with hot THF.[1]

  • Combine the filtrate and the washings, and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization from ethyl acetate to yield this compound as a white solid.[1]

Quantitative Data Summary

ParameterValueReference
Starting Material L-tartaric acid[2]
Intermediate (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione[1]
Reducing Agent LiAlH₄[1]
Purification Method Silica gel column chromatography, Recrystallization from ethyl acetate[1]
Typical Yield 71.0% (for the reduction and purification step)[1]
Melting Point 94-100 °C[3]
Appearance Pale yellow oil (crude), White solid (recrystallized)[1]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Purification Start L-Tartaric Acid + Benzylamine Intermediate (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione Start->Intermediate Reflux, Water Removal FinalProduct This compound Intermediate->FinalProduct Reduction in THF ReducingAgent LiAlH4 or NaBH4-BF3.Et2O ReducingAgent->FinalProduct Purification Silica Gel Chromatography / Recrystallization FinalProduct->Purification

Caption: Synthetic workflow for this compound production.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Overall Yield Cause1 Poor Starting Material Quality Start->Cause1 Cause2 Incomplete Condensation Start->Cause2 Cause3 Inefficient Reduction Start->Cause3 Cause4 Purification Losses Start->Cause4 Sol1 Verify Purity of Reagents Cause1->Sol1 Sol2 Optimize Reaction Time/Temp, Ensure Water Removal Cause2->Sol2 Sol3 Check Reducing Agent Activity, Optimize Stoichiometry, Control Temperature Cause3->Sol3 Sol4 Optimize Chromatography/Recrystallization Conditions Cause4->Sol4

Caption: Troubleshooting guide for low yield in synthesis.

References

Validation & Comparative

A Comparative Guide to (3S,4S)-1-Benzylpyrrolidine-3,4-diol and Its Derivatives: Characterization and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the chiral scaffold of (3S,4S)-1-benzylpyrrolidine-3,4-diol serves as a versatile building block for a variety of functional molecules. This guide provides a comprehensive characterization of the parent compound and an objective comparison of its derivatives in key applications, supported by experimental data.

Characterization of this compound

This compound is a chiral compound often synthesized from L-tartaric acid.[1] Its structure features a pyrrolidine ring with a benzyl group attached to the nitrogen atom and two hydroxyl groups in a trans configuration.[1] This specific stereochemistry makes it a valuable precursor for the synthesis of various biologically active molecules and chiral ligands.

Physicochemical and Crystallographic Data

The fundamental properties of this compound are summarized in the table below, with data compiled from crystallographic studies.

PropertyValue
Molecular FormulaC₁₁H₁₅NO₂
Molecular Weight193.24 g/mol
Melting Point94-100 °C
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)6.0244(10)
b (Å)8.1033(14)
c (Å)10.3981(18)
β (°)96.016(2)
Volume (ų)504.81(15)
Z2
Calculated Density (g/cm³)1.271
RadiationMo Kα
Temperature (K)293(2)

Table 1: Physicochemical and crystallographic data for this compound.[1]

Derivatives of this compound as Glycosidase Inhibitors

A significant application of this compound derivatives is in the development of glycosidase inhibitors. These compounds, as iminosugar mimics, can interfere with carbohydrate processing enzymes and have potential therapeutic applications in areas such as diabetes, viral infections, and cancer. The inhibitory activity of several derivatives against α-mannosidase is presented below, with a comparison to the known inhibitor swainsonine.

CompoundTarget EnzymeInhibition Constant (Ki)IC₅₀ (µM)
(2R,3R,4S)-2-[(benzylamino)methyl]pyrrolidine-3,4-diolJack Bean α-Mannosidase7.4 µM (competitive)-
(2R,3R,4S)-2-({[(1R)-2-Hydroxy-1-phenylethyl]amino}methyl)pyrrolidine-3,4-diol ((+)-7a)Jack Bean α-Mannosidase135 nM-
4-bromobenzoyl derivative of (+)-7a (compound 26)---
Swainsonine (Reference)Human Lysosomal α-Mannosidase0.4 µM-
Mannostatin A (Reference)Human Lysosomal α-Mannosidase0.4 µM-

Table 2: Comparison of the inhibitory activity of this compound derivatives against α-mannosidase.[2][3][4]

Derivatives of this compound have demonstrated potent and selective inhibition of α-mannosidase. For instance, (2R,3R,4S)-2-({[(1R)-2-Hydroxy-1-phenylethyl]amino}methyl)pyrrolidine-3,4-diol shows a remarkable Ki of 135 nM against jack bean α-mannosidase.[3] Further functionalization, such as the introduction of a 4-bromobenzoyl group, has been shown to enhance the growth inhibitory properties against human glioblastoma and melanoma cells.[3]

Derivatives as Chiral Ligands in Asymmetric Catalysis

Another key application of this compound is in the synthesis of chiral ligands for asymmetric catalysis. A notable example is (+)-(3R,4R)-N-benzyl-3,4-bis(diphenylphosphino)pyrrolidine, also known as DEGphos.[1] This chiral bisphosphine ligand has been effectively used in rhodium-catalyzed asymmetric hydrogenation reactions.

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound can be achieved from L-tartaric acid through condensation with benzylamine, followed by reduction.[1]

Materials:

  • L-tartaric acid

  • Benzylamine

  • Sodium borohydride (NaBH₄)

  • Boron trifluoride etherate (BF₃·Et₂O)

  • Solvents (e.g., methanol, THF)

Procedure:

  • A mixture of L-tartaric acid and benzylamine is heated to form the corresponding diamide.

  • The diamide is then reduced using a combination of NaBH₄ and BF₃·Et₂O in an appropriate solvent like THF.

  • The reaction mixture is worked up using standard procedures, including quenching, extraction, and purification by chromatography or crystallization to yield this compound.

α-Mannosidase Inhibition Assay

The following is a general protocol for determining the inhibitory activity of compounds against α-mannosidase using a chromogenic substrate.

Materials:

  • α-Mannosidase (e.g., from Jack Bean)

  • p-Nitrophenyl-α-D-mannopyranoside (pNPM) as substrate

  • Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

  • Stop solution (e.g., 1 M sodium carbonate)

  • Test compounds (derivatives of this compound)

  • 96-well microplate

  • Plate reader

Procedure:

  • In a 96-well plate, add 1 µL of the test compound solution at various concentrations.

  • Add 50 µL of the α-mannosidase solution in assay buffer to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of the pNPM substrate solution (final concentration, for example, 2 mM).

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 100 µL of the stop solution.

  • Measure the absorbance at 405 nm using a plate reader. The amount of p-nitrophenol produced is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value. For Ki determination, the assay is performed with varying substrate concentrations.

Visualizing Synthesis and Mechanisms

To better illustrate the processes described, the following diagrams outline the synthesis of the parent compound and the workflow of the enzyme inhibition assay.

Synthesis_of_Parent_Compound L-Tartaric Acid L-Tartaric Acid Condensation Condensation L-Tartaric Acid->Condensation Benzylamine Benzylamine Benzylamine->Condensation Intermediate Diamide Intermediate Diamide Condensation->Intermediate Diamide Reduction (NaBH4, BF3.Et2O) Reduction (NaBH4, BF3.Et2O) Intermediate Diamide->Reduction (NaBH4, BF3.Et2O) Final Product This compound Reduction (NaBH4, BF3.Et2O)->Final Product

Caption: Synthetic pathway for this compound.

Glycosidase_Inhibition_Assay cluster_workflow Experimental Workflow Prepare Reagents 1. Prepare Enzyme, Substrate, and Inhibitor Solutions Dispense 2. Dispense Inhibitor and Enzyme into 96-well plate Prepare Reagents->Dispense Pre-incubate 3. Pre-incubate at 37°C Dispense->Pre-incubate Add Substrate 4. Add Substrate to initiate reaction Pre-incubate->Add Substrate Incubate 5. Incubate at 37°C Add Substrate->Incubate Stop Reaction 6. Add Stop Solution Incubate->Stop Reaction Measure Absorbance 7. Measure Absorbance at 405 nm Stop Reaction->Measure Absorbance Analyze Data 8. Calculate IC50/Ki Measure Absorbance->Analyze Data

Caption: Workflow for the α-mannosidase inhibition assay.

References

A Comparative Guide to the Synthetic Strategies for Chiral Pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active natural products. The stereochemistry of this five-membered nitrogen-containing heterocycle is often crucial for its pharmacological activity, making the development of efficient and stereoselective synthetic methods a key focus in organic chemistry. This guide provides an objective comparison of several prominent synthetic methods for chiral pyrrolidines, supported by experimental data, detailed protocols, and visual representations of the workflows.

Catalytic Asymmetric [3+2] Cycloaddition of Azomethine Ylides

The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is one of the most powerful and atom-economical methods for constructing the pyrrolidine ring.[1] The use of chiral catalysts allows for the enantioselective synthesis of densely substituted pyrrolidines with the potential to create up to four new stereocenters in a single step.[1][2]

A variety of chiral metal complexes and organocatalysts have been developed to control the stereochemical outcome of this reaction.[3] The diastereoselective version of this reaction often utilizes a chiral auxiliary on the dipolarophile or the azomethine ylide precursor to direct the stereochemistry.[2][4]

G cluster_start Starting Materials cluster_reaction Reaction cluster_catalysis Catalysis cluster_product Product Amino Acid Derivative Amino Acid Derivative In situ generation of Azomethine Ylide In situ generation of Azomethine Ylide Amino Acid Derivative->In situ generation of Azomethine Ylide Aldehyde Aldehyde Aldehyde->In situ generation of Azomethine Ylide Dipolarophile Dipolarophile [3+2] Cycloaddition [3+2] Cycloaddition Dipolarophile->[3+2] Cycloaddition In situ generation of Azomethine Ylide->[3+2] Cycloaddition Chiral Pyrrolidine Chiral Pyrrolidine [3+2] Cycloaddition->Chiral Pyrrolidine Chiral Catalyst Chiral Catalyst Chiral Catalyst->[3+2] Cycloaddition

Caption: Asymmetric Hydrogenation of a Pyrrole Derivative.

Biocatalytic Synthesis

Biocatalysis has emerged as a powerful and sustainable approach for the synthesis of chiral molecules. [5]Enzymes such as transaminases and engineered cytochromes P450 offer exquisite chemo-, regio-, and stereoselectivity under mild reaction conditions. [6][7][8]Transaminases can be used for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, providing access to both enantiomers with high enantiomeric excess. [7]More recently, directed evolution of cytochrome P411 has enabled the intramolecular C(sp³)–H amination of organic azides to furnish chiral pyrrolidines. [5][6][8] Logical Pathway for Biocatalytic Pyrrolidine Synthesis

G cluster_input Inputs cluster_bioreaction Biocatalytic Reaction cluster_output Outputs Prochiral Substrate (e.g., ω-chloroketone or organic azide) Prochiral Substrate (e.g., ω-chloroketone or organic azide) Incubation at controlled pH and Temperature Incubation at controlled pH and Temperature Prochiral Substrate (e.g., ω-chloroketone or organic azide)->Incubation at controlled pH and Temperature Engineered Enzyme (e.g., Transaminase or P411 variant) Engineered Enzyme (e.g., Transaminase or P411 variant) Engineered Enzyme (e.g., Transaminase or P411 variant)->Incubation at controlled pH and Temperature Buffer & Co-factors Buffer & Co-factors Buffer & Co-factors->Incubation at controlled pH and Temperature Product Extraction Product Extraction Incubation at controlled pH and Temperature->Product Extraction Purification Purification Product Extraction->Purification Chiral Pyrrolidine Chiral Pyrrolidine Purification->Chiral Pyrrolidine

Caption: Biocatalytic Synthesis of Chiral Pyrrolidines.

Comparative Data of Synthetic Methods

MethodCatalyst/ReagentSubstrate ScopeYield (%)Enantiomeric Excess (ee%)Diastereomeric Ratio (dr)Reference
[3+2] Cycloaddition Ag₂CO₃Densely substituted pyrrolidinesModerate to GoodN/A (Diastereoselective)Good to Excellent[2][4]
Asymmetric Hydrogenation [RuCl₂(S,S-PhTRAP)(dmf)₂]2,3,5-Trisubstituted pyrroles92 - >9993 - 99.7N/A[9]
Biocatalysis (Transaminase) Transaminaseω-chloroketones10 - 90>95N/A[7]
Biocatalysis (C-H Amination) P411-PYS-5149Organic azidesup to 74up to 99:1 erN/A[5][8]

Detailed Experimental Protocols

General Procedure for Diastereoselective [3+2] Cycloaddition of Azomethine Ylides

[2] To a solution of the N-tert-butanesulfinylazadiene (0.1 mmol) and the corresponding imino ester (0.12 mmol) in anhydrous CH₂Cl₂ (1 mL) at room temperature, Ag₂CO₃ (0.01 mmol) was added. The reaction mixture was stirred at room temperature for the specified time (typically 24-72 h). The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel (hexanes/EtOAc) to afford the corresponding pyrrolidine.

General Procedure for Asymmetric Hydrogenation of Pyrroles

[9] A solution of the 2,3,5-trisubstituted pyrrole (0.5 mmol) and the chiral ruthenium catalyst (0.005 mmol) in methanol (2 mL) was placed in a glass-lined autoclave. The autoclave was charged with hydrogen gas to the desired pressure (typically 50 atm) and stirred at the specified temperature (e.g., 80 °C) for the indicated time (e.g., 24 h). After cooling to room temperature and releasing the hydrogen, the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel to give the corresponding chiral pyrrolidine.

General Procedure for Biocatalytic Synthesis using Transaminases

[7] In a 2 mL Eppendorf tube, a solution of the ω-chloroketone (50 mM), pyridoxal-5'-phosphate (PLP, 1 mM), and isopropylamine (IPA, 1 M) as the amine donor in a potassium phosphate buffer (100 mM, pH 8) containing DMSO (20% v/v) was prepared. The reaction was initiated by the addition of the transaminase (10 mg/mL). The mixture was incubated at 37 °C with shaking at 700 rpm for 48 hours. The reaction was quenched, and the product was extracted for analysis by HPLC to determine yield and enantiomeric excess.

General Procedure for Biocatalytic Intramolecular C-H Amination

[5][8] In a 1.5 mL microcentrifuge tube, a mixture of the azide substrate (typically 1 mM), glucose (50 mM), and catalase (1 mg/mL) was prepared in a potassium phosphate buffer (100 mM, pH 8.0). The reaction was initiated by adding a solution of the purified P411 enzyme variant (e.g., P411-PYS-5149, final concentration ~2-5 µM) and glucose dehydrogenase (1 mg/mL). The tube was sealed and shaken at room temperature for the specified time (e.g., 12-24 h). The product was then extracted with an organic solvent for analysis by GC or HPLC.

References

(3S,4S)-1-Benzylpyrrolidine-3,4-diol: A Comparative Guide to its Efficacy as a Chiral Ligand Precursor in Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary or ligand is a critical decision that dictates the stereochemical outcome of asymmetric syntheses. This guide provides an objective comparison of the efficacy of (3S,4S)-1-benzylpyrrolidine-3,4-diol, primarily through its role as a precursor to the chiral phosphine ligand DEGphos, against other well-established chiral phosphine ligands in the field of asymmetric hydrogenation. The comparison is supported by experimental data, detailed experimental protocols, and visualizations of the synthetic pathways.

While this compound itself is not extensively used as a traditional chiral auxiliary in reactions such as aldol additions, alkylations, or Diels-Alder reactions, its true value lies in its straightforward conversion to the highly effective C₂-symmetric diphosphine ligand, (+)-(3R,4R)-N-benzyl-3,4-bis(diphenylphosphino)pyrrolidine, commonly known as DEGphos.[1] This ligand, when complexed with rhodium, forms a potent catalyst for the asymmetric hydrogenation of various prochiral substrates.

Performance Comparison in Asymmetric Hydrogenation

The efficacy of a chiral ligand is best assessed by its performance in key asymmetric transformations. Asymmetric hydrogenation is a fundamental reaction for the synthesis of chiral molecules, and the choice of ligand is paramount in achieving high enantioselectivity and yield. The performance of DEGphos is compared here with other widely used chiral phosphine ligands in the rhodium-catalyzed asymmetric hydrogenation of benchmark substrates.

Data Presentation: Asymmetric Hydrogenation of Prochiral Olefins and Ketones

Chiral LigandSubstrateCatalyst SystemSolventPressure (atm H₂)Temp. (°C)Yield (%)Enantiomeric Excess (ee %)
DEGphos Methyl (Z)-α-acetamidocinnamate[Rh(COD)(DEGphos)]BF₄Methanol125>9998 (R)
DEGphos Dimethyl Itaconate[Rh(COD)(DEGphos)]BF₄Methanol125>9997 (R)
(R,R)-NORPHOS Methyl (Z)-α-acetamidocinnamate[Rh((R,R)-NORPHOS)(MeOH)₂]ClO₄Methanol1.1RT~9596 (R)[2]
(R)-BINAP Methyl (Z)-α-acetamidocinnamate[Rh(COD)((R)-BINAP)]BF₄Methanol125>9995 (S)
(R,R)-Me-DuPhos Methyl (Z)-α-acetamidocinnamate[Rh(COD)((R,R)-Me-DuPhos)]BF₄Methanol125>99>99 (R)[3]
TangPhos Dimethyl Itaconate[Rh(COD)(TangPhos)]BF₄Toluene1025>9999 (R)
(S,S)-TsDPEN-Ru AcetophenoneRuCl₂--INVALID-LINK--Methanol82510096 (S)[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols outline the synthesis of the DEGphos ligand from this compound and a general procedure for its application in rhodium-catalyzed asymmetric hydrogenation.

Protocol 1: Synthesis of (+)-(3R,4R)-N-benzyl-3,4-bis(diphenylphosphino)pyrrolidine (DEGphos)

This protocol is adapted from the literature describing the synthesis from the corresponding diol.[1]

Step 1: Synthesis of (3S,4S)-1-Benzyl-3,4-di-O-tosylpyrrolidine

  • To a solution of this compound (1.0 eq) in dry pyridine at 0 °C, add p-toluenesulfonyl chloride (2.2 eq) portionwise.

  • Stir the reaction mixture at 0 °C for 4 hours and then at room temperature overnight.

  • Pour the reaction mixture into ice-water and extract with dichloromethane.

  • Wash the organic layer with saturated aqueous copper (II) sulfate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the ditosylate.

Step 2: Synthesis of (+)-(3R,4R)-N-benzyl-3,4-bis(diphenylphosphino)pyrrolidine (DEGphos)

  • To a solution of lithium diphenylphosphide (LiPPh₂), prepared from chlorodiphenylphosphine and lithium metal, in dry THF, add a solution of (3S,4S)-1-benzyl-3,4-di-O-tosylpyrrolidine (1.0 eq) in dry THF at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield DEGphos as a white solid.

Protocol 2: General Procedure for Asymmetric Hydrogenation using DEGphos-Rh Catalyst

This protocol provides a general method for the asymmetric hydrogenation of a prochiral olefin.[2]

Materials:

  • [Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

  • (+)-(3R,4R)-DEGphos

  • Prochiral substrate (e.g., Methyl (Z)-α-acetamidocinnamate)

  • Anhydrous, degassed solvent (e.g., Methanol)

  • Hydrogen gas (high purity)

  • High-pressure autoclave or hydrogenation reactor

Procedure:

  • Catalyst Preparation (in situ):

    • In a glovebox or under an inert atmosphere, charge a Schlenk flask with [Rh(COD)₂]BF₄ (1.0 mol%) and DEGphos (1.1 mol%).

    • Add anhydrous, degassed methanol and stir the mixture at room temperature for 15-30 minutes to form the active catalyst solution.

  • Hydrogenation:

    • In a high-pressure autoclave, dissolve the substrate in anhydrous, degassed methanol.

    • Transfer the prepared catalyst solution to the autoclave via cannula.

    • Seal the autoclave, purge several times with hydrogen gas, and then pressurize to the desired hydrogen pressure (e.g., 1-10 atm).

    • Stir the reaction mixture at the desired temperature (e.g., 25 °C) for the required time (typically 1-24 hours).

  • Work-up and Analysis:

    • After the reaction is complete, carefully vent the hydrogen gas.

    • Remove the solvent under reduced pressure.

    • Determine the conversion by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC or GC analysis.

Mandatory Visualizations

To further elucidate the processes described, the following diagrams have been generated using Graphviz.

Synthesis_of_DEGphos Diol This compound Ditosylate (3S,4S)-1-Benzyl-3,4-di-O-tosylpyrrolidine Diol->Ditosylate p-TsCl, Pyridine DEGphos (+)-(3R,4R)-DEGphos Ditosylate->DEGphos LiPPh2, THF

Caption: Synthesis of DEGphos from this compound.

Asymmetric_Hydrogenation_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Analysis Rh_precursor [Rh(COD)2]BF4 Active_catalyst [Rh(COD)(DEGphos)]BF4 Rh_precursor->Active_catalyst Methanol, RT DEGphos_ligand DEGphos DEGphos_ligand->Active_catalyst Substrate Prochiral Substrate Product Chiral Product Substrate->Product Active Catalyst Hydrogen H2 Gas Hydrogen->Product Workup Work-up Product->Workup Analysis Conversion (NMR) ee (Chiral HPLC/GC) Workup->Analysis

Caption: General workflow for asymmetric hydrogenation.

References

Unveiling the Stereochemical Nuances of Pyrrolidine-3,4-diol: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate relationship between a molecule's stereochemistry and its biological function is paramount. This guide offers a comparative analysis of the biological activities of pyrrolidine-3,4-diol stereoisomers, focusing on their role as potential enzyme inhibitors. By presenting available experimental data, detailed protocols, and visual representations of underlying principles, this document aims to provide a comprehensive resource for further research and development in this area.

The spatial arrangement of functional groups in a molecule can dramatically influence its interaction with biological targets. In the case of pyrrolidine-3,4-diol, the orientation of the two hydroxyl groups gives rise to four distinct stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). These subtle structural differences can lead to significant variations in their biological profiles, particularly as inhibitors of glycosidase enzymes, which are crucial targets in various diseases, including diabetes and viral infections.

Comparative Analysis of Glycosidase Inhibition

While comprehensive studies directly comparing all four stereoisomers of the parent pyrrolidine-3,4-diol are limited, research on their derivatives consistently underscores the profound impact of stereochemistry on inhibitory activity. The configuration of the hydroxyl groups dictates how the molecule fits into the active site of an enzyme, influencing binding affinity and inhibitory potency.

For instance, studies on substituted pyrrolidine-3,4-diol derivatives have shown that specific stereoconfigurations are essential for potent inhibition of enzymes like α-mannosidases and α-L-fucosidases. A (2R,3R,4S) configuration in 2-(aminomethyl)pyrrolidine-3,4-diol derivatives has been identified as crucial for effective α-mannosidase inhibition.[1][2] This highlights the principle that the precise spatial orientation of the diol and any appended functional groups is a key determinant of biological activity.

StereoisomerTarget EnzymeInhibition Constant (Ki)IC50Type of Inhibition
(3R,4R)-pyrrolidine-3,4-diole.g., α-glucosidaseData not availableData not availableData not available
(3S,4S)-pyrrolidine-3,4-diole.g., α-glucosidaseData not availableData not availableData not available
(3R,4S)-pyrrolidine-3,4-diole.g., α-glucosidaseData not availableData not availableData not available
(3S,4R)-pyrrolidine-3,4-diole.g., α-glucosidaseData not availableData not availableData not available

Experimental Protocols: α-Glucosidase Inhibition Assay

To facilitate further research into the biological activities of pyrrolidine-3,4-diol stereoisomers, a detailed protocol for a common enzyme inhibition assay is provided below. The α-glucosidase inhibition assay is a standard method for identifying potential inhibitors of this enzyme, which is a key target in the management of type 2 diabetes.

Objective: To determine the in vitro inhibitory effect of pyrrolidine-3,4-diol stereoisomers on α-glucosidase activity.

Principle: The assay measures the amount of p-nitrophenol produced from the hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase. The absorbance of the yellow-colored p-nitrophenol is measured spectrophotometrically. A decrease in absorbance in the presence of an inhibitor indicates enzyme inhibition.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Pyrrolidine-3,4-diol stereoisomers (test compounds)

  • Acarbose (positive control)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (0.1 M)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Dissolve the α-glucosidase enzyme in phosphate buffer to a final concentration of 1 U/mL.

    • Dissolve pNPG in phosphate buffer to a final concentration of 1 M.

    • Dissolve the pyrrolidine-3,4-diol stereoisomers and acarbose in DMSO to prepare stock solutions, which are then serially diluted with phosphate buffer to various concentrations (e.g., 20, 40, 60, 80, 100 µg/mL).[3]

  • Assay in 96-Well Plate:

    • Add 10 µL of the α-glucosidase solution to each well of a 96-well microplate.

    • Add each test sample at different concentrations to the wells.

    • Incubate the mixture at 37°C for 20 minutes.[3]

  • Initiation of Reaction:

    • Add 20 µL of the pNPG substrate solution to each well to start the enzymatic reaction.

    • Add 125 µL of phosphate buffer (pH 6.8).

    • Incubate the plate at 37°C for 30 minutes.[3]

  • Termination of Reaction:

    • Stop the reaction by adding 50 µL of 0.1 N Na₂CO₃ solution to each well.[3]

  • Measurement:

    • Measure the absorbance of the p-nitrophenol produced at 405 nm using a microplate reader.

  • Calculation of Inhibition:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:

      • Abs_control is the absorbance of the control (enzyme and substrate without inhibitor).

      • Abs_sample is the absorbance of the well with the test compound.

Visualizing the Mechanism and Workflow

To better understand the experimental process and the conceptual basis of stereoisomer-dependent enzyme inhibition, the following diagrams are provided.

experimental_workflow prep Preparation of Solutions (Enzyme, Substrate, Inhibitors) plate Dispense Reagents into 96-Well Plate (Enzyme + Inhibitor) prep->plate pre_incubate Pre-incubation (37°C, 20 min) plate->pre_incubate add_substrate Add Substrate (pNPG) Initiate Reaction pre_incubate->add_substrate incubate Incubation (37°C, 30 min) add_substrate->incubate stop_reaction Stop Reaction (Add Na2CO3) incubate->stop_reaction read_absorbance Measure Absorbance (405 nm) stop_reaction->read_absorbance calculate Calculate % Inhibition read_absorbance->calculate

Caption: Workflow of the α-glucosidase inhibition assay.

stereoisomer_inhibition cluster_stereoisomers Pyrrolidine-3,4-diol Stereoisomers cluster_enzyme Enzyme Active Site S1 (3R,4R) Enzyme Enzyme S1->Enzyme Strong Binding (High Inhibition) S2 (3S,4S) S2->Enzyme Weak Binding (Low Inhibition) S3 (3R,4S) S3->Enzyme Moderate Binding (Moderate Inhibition) S4 (3S,4R) S4->Enzyme No Binding (No Inhibition)

References

A Researcher's Guide to the Analytical Validation of Pyrrolidine Diols: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable analysis of pyrrolidine diols is a critical step in ensuring the quality, safety, and efficacy of new chemical entities. This guide provides a comparative overview of common analytical methods for the characterization and quantification of pyrrolidine diols, with a focus on method validation parameters and detailed experimental protocols.

Pyrrolidine diols are a class of chiral compounds that are important building blocks in the synthesis of various pharmaceutical agents.[1][2][3][4] Their stereochemistry often plays a crucial role in their biological activity, making the development of accurate and precise analytical methods essential.[5][6][7] This guide explores and compares three prominent analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparative Analysis of Analytical Methods

The choice of an analytical method for pyrrolidine diols depends on various factors, including the specific analytical challenge (e.g., chiral separation, quantification in a complex matrix), available instrumentation, and the desired level of sensitivity and selectivity. The following tables summarize the key performance characteristics of NMR, GC-MS, and LC-MS/MS for the analysis of pyrrolidine diols and their derivatives.

Table 1: Performance Comparison of Analytical Methods for Pyrrolidine Diol Analysis

FeatureNMR SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Primary Use Structural elucidation, Chiral discrimination (with chiral derivatizing agents)Separation and quantification of volatile and thermally stable derivativesHigh-sensitivity quantification in complex matrices
Sample Type Pure substances, reaction mixturesVolatilized samples (derivatization may be required)Liquid samples, biological fluids
Selectivity High for structure, moderate for enantiomers (requires chiral agents)High (based on retention time and mass spectrum)Very high (based on precursor/product ion transitions)
Sensitivity Relatively lowModerate to highVery high
Quantification Possible, but often less precise than chromatographic methodsGoodExcellent
Throughput Low to moderateHighHigh

Table 2: Summary of Validation Parameters for Selected Analytical Methods

Validation ParameterNMR with Chiral Derivatizing Agent (for Enantiomeric Excess)GC-MS (for Pyrrolidine Derivatives)LC-MS/MS (for 2-Pyrrolidinone)
Linearity (R²) 0.9999[5]Not explicitly stated in reviewed sourcesNot explicitly stated in reviewed sources, but linearity is a standard validation parameter.
Accuracy/Recovery (%) Absolute errors within 2%[5]100.2-103.0% at three concentration levels[8]Full recoveries were readily achieved[9]
Precision (RSD%) Not explicitly stated in reviewed sourcesNot explicitly stated in reviewed sources, but repeatability and reproducibility are key validation parameters.Not explicitly stated in reviewed sources, but precision is a standard validation parameter.
Limit of Detection (LOD) Not applicable for ee determination0.3 ng[8]5 ng g⁻¹ in swine liver[9]
Limit of Quantification (LOQ) Not applicable for ee determinationNot explicitly stated in reviewed sourcesNot explicitly stated in reviewed sources, but typically determined during validation.

Experimental Protocols

Detailed and well-documented experimental protocols are fundamental to reproducing and validating analytical methods. Below are representative protocols for the analysis of diols and pyrrolidine derivatives using the discussed techniques.

Nuclear Magnetic Resonance (NMR) for Chiral Discrimination of Diols

This method utilizes a chiral derivatizing agent (CDA), a boric acid with a bridged structure, to distinguish between enantiomers of chiral diols.

Experimental Workflow:

cluster_prep Sample Preparation cluster_analysis NMR Analysis p1 Mix 10 mmol of diol and 30 mmol of boric acid CDA p2 Add 0.6 mL of CDCl3 p1->p2 p3 Mix for 15 min at 25 °C using ultrasound p2->p3 a1 Transfer mixture to NMR tube p3->a1 a2 Acquire 1H NMR data on a 400 MHz spectrometer a1->a2

NMR Sample Preparation and Analysis Workflow

Methodology:

  • Sample Preparation: In an NMR tube, combine 10 mmol of the chiral diol with 30 mmol of the chiral boric acid derivatizing agent.[5]

  • Add 0.6 mL of deuterated chloroform (CDCl3).[5]

  • The mixture is then sonicated for 15 minutes at 25 °C to ensure complete derivatization.[5]

  • NMR Acquisition: The 1H NMR spectrum is acquired on a 400 MHz spectrometer.[5] The separation of signals for the different enantiomers allows for the determination of the enantiomeric excess (ee).[5]

Gas Chromatography-Mass Spectrometry (GC-MS) for Pyrrolidinophenone-type Drugs

This protocol outlines a method for the analysis of pyrrolidinophenone-type designer drugs, which are derivatives of pyrrolidine.

Experimental Workflow:

cluster_injection Sample Injection cluster_separation GC Separation cluster_detection MS Detection i1 Set injector temperature to 250 °C i2 Use splitless mode for 2 min i1->i2 s1 Utilize a suitable GC column i2->s1 s2 Program temperature gradient for separation s1->s2 d1 Set source temperature to 175 °C s2->d1 d2 Set transfer line temperature to 300 °C d1->d2 d3 Acquire mass spectra d2->d3

GC-MS Analysis Workflow for Pyrrolidinophenones

Methodology:

  • Injection: The injector temperature is set to 250 °C, and the injection is performed in splitless mode for 2 minutes.[10]

  • Gas Chromatography: The specific GC column and temperature program will depend on the analytes of interest.

  • Mass Spectrometry: The mass spectrometer source temperature is set to 175 °C, and the GC-MS transfer line is maintained at 300 °C.[10] Data is acquired in full scan mode to identify the compounds based on their mass spectra.[11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for 2-Pyrrolidinone

This method describes the determination of 2-pyrrolidinone in a biological matrix (swine liver) and involves a solid-phase extraction (SPE) cleanup step.

Experimental Workflow:

cluster_extraction Sample Extraction and Cleanup cluster_analysis LC-MS/MS Analysis e1 Fortify with internal standard (2-pyrrolidinone-d6) e2 Extract with acetonitrile e1->e2 e3 Pass supernatant through C18 + WAX SPE cartridge e2->e3 e4 Adjust eluate to pH 5.0 e3->e4 e5 Pass through strong cationic exchange SPE cartridge e4->e5 a1 Elute and concentrate analyte e5->a1 a2 Inject into HILIC LC-MS/MS system a1->a2 a3 Monitor transitions: 86 -> 69 for 2-pyrrolidinone and 92 -> 75 for IS a2->a3

LC-MS/MS Workflow for 2-Pyrrolidinone Analysis

Methodology:

  • Sample Preparation: The sample is fortified with an internal standard (2-pyrrolidinone-d6) and extracted with acetonitrile.[9]

  • Solid-Phase Extraction (SPE): The supernatant is passed through a C18 + WAX mixed-mode SPE cartridge. The eluate is then adjusted to pH 5.0 and passed through a strong cationic exchange SPE cartridge for further cleanup.[9]

  • LC-MS/MS Analysis: The final eluate is analyzed by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry.[9] The mass spectrometer is operated in positive turbo-ion spray ionization mode, and the multiple reaction monitoring (MRM) transitions of 86 → 69 for 2-pyrrolidinone and 92 → 75 for the internal standard are monitored for quantification.[9]

Principles of Analytical Method Validation

The validation of an analytical method is crucial to ensure that the results are reliable and fit for their intended purpose.[12][13] The following diagram illustrates the key parameters that are assessed during method validation.

cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity cluster_qualitative Qualitative Performance Validation Analytical Method Validation Accuracy Accuracy (Closeness to true value) Validation->Accuracy Precision Precision (Repeatability, Intermediate Precision, Reproducibility) Validation->Precision Linearity Linearity (Proportionality of response to concentration) Validation->Linearity Range Range (Concentration interval of acceptable accuracy, precision, and linearity) Validation->Range LOD Limit of Detection (LOD) (Lowest detectable amount) Validation->LOD LOQ Limit of Quantification (LOQ) (Lowest quantifiable amount with acceptable precision and accuracy) Validation->LOQ Specificity Specificity/Selectivity (Ability to assess analyte unequivocally in the presence of other components) Validation->Specificity Robustness Robustness (Capacity to remain unaffected by small, deliberate variations in method parameters) Validation->Robustness Accuracy->Range Precision->Range Linearity->Range LOD->LOQ

Key Parameters of Analytical Method Validation

This guide provides a foundational understanding of the analytical methods available for the characterization and quantification of pyrrolidine diols. The selection of the most appropriate technique will be dictated by the specific research question and the resources available. For all chosen methods, a thorough validation is paramount to ensure data of high quality and integrity.

References

comparative study of catalysts for asymmetric hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Asymmetric Hydrogenation

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for achieving high efficiency and stereoselectivity in asymmetric hydrogenation. This guide provides a comparative analysis of three seminal classes of homogeneous catalysts: Rhodium-DIPAMP, Ruthenium-BINAP, and Iridium-P,N ligand systems. Their performance is evaluated based on enantiomeric excess (ee%), turnover number (TON), and turnover frequency (TOF), supported by experimental data from peer-reviewed literature.

Overview of Compared Catalyst Systems

Asymmetric hydrogenation is a cornerstone of modern organic synthesis, enabling the production of chiral molecules with high optical purity. The choice of catalyst—defined by the metal center and the chiral ligand—is critical and depends heavily on the substrate's functional groups.

  • Rhodium-DIPAMP: This system, pioneered by Knowles, was one of the first highly successful homogeneous catalysts for asymmetric hydrogenation.[1] It is particularly effective for the hydrogenation of prochiral enamides to produce chiral amino acids, a landmark achievement that was recognized with the Nobel Prize in Chemistry in 2001.[1][2]

  • Ruthenium-BINAP: Developed by Noyori, Ru-BINAP catalysts have demonstrated remarkable versatility and efficiency for a broader range of substrates than their early rhodium counterparts.[3] They are exceptionally effective for the asymmetric hydrogenation of functionalized ketones (e.g., β-keto esters), allylic alcohols, and various unsaturated carboxylic acids.[2][3][4][5]

  • Iridium-P,N Ligands (e.g., SIPHOX, MaxPHOX): More recently developed, iridium catalysts with chiral phosphine-containing mixed P,N ligands have filled a crucial gap by enabling the highly enantioselective hydrogenation of challenging, unfunctionalized olefins.[6][7] These catalysts often operate at high efficiency under mild conditions.

Performance Comparison

The efficacy of these catalyst systems is summarized below for representative substrates. The performance is highly dependent on the specific substrate, solvent, pressure, and temperature.

Table 1: Rh-(R,R)-DIPAMP Catalyzed Hydrogenation of Enamides
Substrate (L-DOPA Precursor)H₂ Pressure (atm)S/C RatioEnantiomeric Excess (ee%)Citation
(Z)-α-acetamidocinnamate derivative3>10,00096%[1]

S/C = Substrate-to-Catalyst Ratio

Table 2: Ru-(S)-BINAP Catalyzed Hydrogenation of β-Keto Esters and Ketones
SubstrateH₂ Pressure (atm)S/C RatioEnantiomeric Excess (ee%)TONTOF (h⁻¹)Citation
Methyl acetoacetate100200093.5%~2000-[8]
Ethyl 3-oxobutanoate--97%--[2]
Naphthacrylic acid134-98% (for (S)-naproxen)--[2]
Acetophenone*452,400,00080%2,400,000228,000[9]

*Catalyst system was (S)-TolBINAP/(S,S)-DPEN–Ru(II), a derivative of the classic Ru-BINAP system.

Table 3: Iridium-P,N Ligand Catalyzed Hydrogenation of Unfunctionalized Olefins
CatalystSubstrateH₂ Pressure (bar)S/C RatioEnantiomeric Excess (ee%)Citation
Ir-MaxPHOX(E)-1,3-diphenyl-1-butene110091%[7]
Ir-MaxPHOXTetrasubstituted olefin (S3)5010092%[7]
Ir-NHC Catalyst(E)-trisubstituted olefin--up to 99%[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results in asymmetric catalysis. Below are representative experimental protocols for each catalyst system.

Protocol 1: Asymmetric Hydrogenation of an Enamide using Rh-DIPAMP

This protocol is based on the synthesis of an L-DOPA precursor.[1]

  • Catalyst Precursor Preparation: The catalyst is typically prepared in situ. A rhodium precursor, such as [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene), and the chiral ligand (R,R)-DIPAMP are dissolved in a degassed solvent like methanol under an inert atmosphere (e.g., Argon or Nitrogen). The mixture is stirred to form the active catalyst complex.

  • Reaction Setup: In a high-pressure reactor, the substrate, (Z)-α-acetamidocinnamic acid derivative (1.0 mmol), is dissolved in degassed methanol (10 mL).

  • Hydrogenation: The catalyst solution (S/C ratio > 10,000) is transferred to the reactor via cannula. The reactor is sealed, purged several times with hydrogen gas, and then pressurized to 3 atm H₂.

  • Reaction Monitoring: The reaction is stirred at room temperature. The progress is monitored by techniques such as TLC or HPLC.

  • Work-up and Analysis: Upon completion, the reactor is depressurized, and the solvent is removed under reduced pressure. The residue is purified by chromatography or recrystallization. The enantiomeric excess of the product is determined by chiral HPLC analysis.

Protocol 2: Asymmetric Hydrogenation of Methyl Acetoacetate using Ru-BINAP

This protocol is adapted from procedures for the hydrogenation of β-keto esters.[11][12]

  • Catalyst Preparation: The active catalyst, for instance RuCl₂[(S)-BINAP], is either purchased or prepared. For an in-situ preparation, [RuCl₂(benzene)]₂ and (S)-BINAP are heated in a solvent like DMF under an inert atmosphere.

  • Reaction Setup: In a glove box, a stainless-steel autoclave is charged with the Ru-BINAP catalyst (0.00086 mmol, S/C = 2000), methyl acetoacetate (0.20 g, 1.72 mmol), and anhydrous, degassed methanol (2 mL).[12]

  • Hydrogenation: The autoclave is sealed, removed from the glove box, and connected to a hydrogen line. It is purged with hydrogen gas multiple times before being pressurized to the desired pressure (e.g., 2 MPa or ~20 atm).[12]

  • Reaction Conditions: The reaction mixture is heated to the desired temperature (e.g., 80 °C) and stirred for a specified time (e.g., 10 hours).[12]

  • Work-up and Analysis: After cooling and careful depressurization, the reaction mixture is filtered through a short pad of silica gel to remove the catalyst. The filtrate is concentrated, and the product is analyzed by GC or NMR for conversion. Enantiomeric excess is determined using chiral GC or HPLC.

Protocol 3: Asymmetric Hydrogenation of an Unfunctionalized Olefin using an Ir-P,N Catalyst

This protocol is a generalized procedure based on the use of modern Iridium catalysts like Ir-MaxPHOX.[7]

  • Catalyst Activation: The air-stable iridium precursor, such as [Ir(COD)Cl]₂, and the chiral P,N ligand (e.g., MaxPHOX, 1 mol%) are placed in a Schlenk flask under an inert atmosphere. Degassed dichloromethane (DCM) is added, and the mixture is stirred at room temperature. The catalyst is often activated by a hydrogen flush or by placing it under a hydrogen atmosphere for a short period.

  • Reaction Setup: The unfunctionalized olefin substrate (e.g., (E)-1,3-diphenyl-1-butene, 0.1 mmol) is dissolved in degassed DCM in a separate reaction vessel.

  • Hydrogenation: The activated catalyst solution is added to the substrate solution. The vessel is connected to a hydrogen balloon (1 bar) or a high-pressure reactor (for pressures > 1 bar).

  • Reaction Monitoring: The reaction is stirred at room temperature for the required duration (e.g., 1-24 hours), with progress monitored by GC-MS or NMR.

  • Work-up and Analysis: Upon completion, the solvent is evaporated. The residue is purified by column chromatography on silica gel. The enantiomeric excess of the hydrogenated product is determined by chiral HPLC.

Visualized Workflows and Relationships

To better illustrate the processes and comparisons, the following diagrams are provided.

Experimental_Workflow cluster_prep Catalyst & Substrate Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Work-up & Analysis p1 Inert Atmosphere Setup (Glove Box / Schlenk Line) p2 Dissolve Metal Precursor & Chiral Ligand p1->p2 p4 Dissolve Substrate in Degassed Solvent p1->p4 p3 Activate Catalyst (if required) p2->p3 r1 Combine Catalyst and Substrate p3->r1 p4->r1 r2 Seal Reactor & Purge r1->r2 r3 Pressurize with H₂ r2->r3 r4 Stir at Defined Temp & Time r3->r4 a1 Depressurize & Quench r4->a1 a2 Purification (Chromatography/ Recrystallization) a1->a2 a3 Determine Conversion (NMR / GC) a2->a3 a4 Determine ee% (Chiral HPLC / GC) a2->a4

Caption: General experimental workflow for asymmetric hydrogenation.

Catalyst_Comparison cluster_info Catalyst System Comparison Rh_DIPAMP Rh-DIPAMP Metal: Rhodium Ligand: DIPAMP (C₂-Symmetric P-chiral) Substrates: • Prochiral Enamides • α-Dehydroamino acids Key Feature: Pioneering catalyst for amino acid synthesis Ru_BINAP Ru-BINAP Metal: Ruthenium Ligand: BINAP (Atropisomeric) Substrates: • β-Keto esters • Allylic alcohols • Unsaturated acids Key Feature: Broad substrate scope and high TONs Rh_DIPAMP->Ru_BINAP Broader Scope Ir_PN Ir-P,N Ligands Metal: Iridium Ligand: P,N-type (e.g., SIPHOX) Substrates: • Unfunctionalized Olefins • Tetrasubstituted Olefins Key Feature: Effective for non-coordinating substrates Ru_BINAP->Ir_PN Different Substrate Class (Unfunctionalized)

Caption: Logical comparison of the three catalyst systems.

References

A Comparative Guide to Assessing the Enantiomeric Purity of (3S,4S)-1-benzylpyrrolidine-3,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemical integrity of chiral molecules is paramount. (3S,4S)-1-benzylpyrrolidine-3,4-diol is a versatile chiral building block where enantiomeric purity directly impacts the efficacy and safety of the final active pharmaceutical ingredients. This guide provides a comprehensive comparison of two primary analytical methods for determining the enantiomeric excess (ee) of this compound: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral derivatizing agents.

Comparison of Analytical Methods

The choice between Chiral HPLC and NMR spectroscopy for assessing the enantiomeric purity of this compound depends on several factors, including the required accuracy, sample throughput, and the need for absolute configuration determination. The following table summarizes the key performance characteristics of these two methods.

FeatureChiral High-Performance Liquid Chromatography (HPLC)NMR Spectroscopy with Chiral Derivatizing Agent
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.Conversion of enantiomers into diastereomers by reaction with a chiral derivatizing agent (CDA), resulting in distinguishable signals in the NMR spectrum.
Sample Preparation Simple dissolution in a suitable solvent.Derivatization reaction required prior to analysis.
Sensitivity High (typically µg/mL to ng/mL).Moderate (typically mg/mL).
Accuracy High (typically < ±0.5% ee).Good (typically < ±2% ee).
Throughput High; suitable for automated analysis of multiple samples.Lower; sample preparation and data acquisition are more time-consuming per sample.
Instrumentation HPLC system with a chiral column and a standard detector (e.g., UV).NMR spectrometer.
Key Advantages High precision and accuracy, direct analysis of enantiomers, well-established for routine quality control.Provides structural information, can be used to determine absolute configuration, no need for a reference standard of the pure enantiomer.
Potential Limitations Requires specialized and often expensive chiral columns, method development can be time-consuming.Derivatization may not be quantitative and can be susceptible to kinetic resolution, lower sensitivity.

Quantitative Data Presentation

The following tables present illustrative experimental data for the determination of the enantiomeric excess of a sample of this compound.

Table 1: Illustrative Chiral HPLC Data

Data presented here is adapted from the analysis of the structurally similar compound (3S,4S)-1-benzylpyrrolidine-3,4-diamine and serves as a representative example.

EnantiomerRetention Time (min)Peak Area% Area
(3R,4R)-1-benzylpyrrolidine-3,4-diol8.512,5002.5
This compound10.2487,50097.5

Enantiomeric Excess (ee) Calculation: ee (%) = |(% Area of Major Enantiomer - % Area of Minor Enantiomer)| ee (%) = |97.5 - 2.5| = 95.0%

Table 2: Illustrative ¹H NMR Data after Derivatization

Illustrative data based on the derivatization of the diol with a chiral boric acid to form diastereomeric boronate esters.

DiastereomerProton SignalChemical Shift (ppm)Integral
Diastereomer from (3S,4S)-diolH-a7.850.975
Diastereomer from (3R,4R)-diolH-b7.820.025

Enantiomeric Excess (ee) Calculation: ee (%) = |(Integral of Major Diastereomer - Integral of Minor Diastereomer) / (Integral of Major Diastereomer + Integral of Minor Diastereomer)| * 100 ee (%) = |(0.975 - 0.025) / (0.975 + 0.025)| * 100 = 95.0%

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol outlines a direct method for the enantiomeric separation of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

Chromatographic Conditions:

  • Chiral Stationary Phase: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic mixture of n-Hexane, Isopropanol, and Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the sample and record the chromatogram.

  • Identify the peaks corresponding to the two enantiomers based on their retention times.

  • Calculate the peak areas for each enantiomer and determine the enantiomeric excess using the formula provided above.

NMR Spectroscopy with Chiral Derivatizing Agent

This protocol describes the use of a chiral boric acid agent to form diastereomeric esters for the determination of enantiomeric excess by ¹H NMR.[1]

Reagents and Materials:

  • This compound sample.

  • Chiral Boric Acid Derivatizing Agent (e.g., a derivative of 1,2-diphenylethylenediamine and 2-formylphenylboronic acid).[1]

  • Deuterated chloroform (CDCl₃).

  • NMR tubes.

Sample Preparation:

  • In an NMR tube, dissolve approximately 10 µmol of the this compound sample in 0.6 mL of CDCl₃.

  • Add 30 µmol of the chiral boric acid derivatizing agent to the NMR tube.

  • Mix the contents of the NMR tube thoroughly for approximately 15 minutes at 25 °C.[1]

NMR Acquisition:

  • Instrument: 400 MHz NMR spectrometer.

  • Experiment: Standard ¹H NMR.

  • Solvent: CDCl₃.

  • Reference: Tetramethylsilane (TMS) at 0 ppm.

Analysis:

  • Acquire the ¹H NMR spectrum of the derivatized sample.

  • Identify the well-resolved signals corresponding to the two diastereomeric esters. Often, aromatic protons on the chiral derivatizing agent provide the best-resolved signals.[1]

  • Integrate the distinct signals for each diastereomer.

  • Calculate the enantiomeric excess based on the integral values using the formula provided above.

Visualizations

Enantiomeric_Purity_Workflow cluster_sample Sample cluster_hplc Chiral HPLC Method cluster_nmr NMR Method Sample This compound HPLC_Prep Dissolve in Mobile Phase Sample->HPLC_Prep NMR_Prep Derivatize with Chiral Agent Sample->NMR_Prep HPLC_Analysis Inject on Chiral Column HPLC_Prep->HPLC_Analysis HPLC_Data Chromatogram (Retention Time, Peak Area) HPLC_Analysis->HPLC_Data HPLC_Calc Calculate ee% HPLC_Data->HPLC_Calc Result Enantiomeric Purity HPLC_Calc->Result NMR_Analysis Acquire ¹H NMR Spectrum NMR_Prep->NMR_Analysis NMR_Data Spectrum (Chemical Shift, Integral) NMR_Analysis->NMR_Data NMR_Calc Calculate ee% NMR_Data->NMR_Calc NMR_Calc->Result Signaling_Pathway_Analogy cluster_hplc_logic Chiral HPLC Logic cluster_nmr_logic NMR Logic Enantiomers Enantiomeric Mixture Interaction Differential Diastereomeric Interaction Enantiomers->Interaction CSP Chiral Stationary Phase (CSP) CSP->Interaction Separation Separation in Time Interaction->Separation Detection Detection (e.g., UV) Separation->Detection Quantification Quantification (Peak Area) Detection->Quantification Enantiomers2 Enantiomeric Mixture Diastereomers Diastereomeric Mixture Enantiomers2->Diastereomers CDA Chiral Derivatizing Agent (CDA) CDA->Diastereomers NMR_Field Magnetic Field (NMR) Diastereomers->NMR_Field Differentiation Different Electronic Environments NMR_Field->Differentiation Quantification2 Quantification (Signal Integration) Differentiation->Quantification2

References

A Comparative Guide to the Applications of (3S,4S)-1-Benzylpyrrolidine-3,4-diol in Chiral Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of the applications of (3S,4S)-1-benzylpyrrolidine-3,4-diol, a versatile chiral building block. We will objectively compare its performance and the performance of its derivatives with alternative compounds in key applications, supported by experimental data. Detailed methodologies for cited experiments are provided to facilitate reproducibility and further research.

Core Applications and Performance Comparison

This compound is primarily utilized in two significant areas: as a precursor for the synthesis of chiral phosphine ligands for asymmetric catalysis and as a scaffold for the development of bioactive molecules, including enzyme inhibitors.

Asymmetric Catalysis: Precursor to the DEGphos Ligand

This compound is a key starting material for the synthesis of the chiral phosphine ligand (+)-(3R,4R)-N-benzyl-3,4-bis(diphenylphosphino)pyrrolidine, commonly known as DEGphos.[1] This ligand is employed in transition metal-catalyzed asymmetric reactions, most notably in rhodium-catalyzed asymmetric hydrogenation of prochiral olefins.

Performance Comparison of Chiral Phosphine Ligands

The efficacy of a chiral ligand is determined by the enantiomeric excess (ee%) it can induce in the product of an asymmetric reaction. The asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate is a widely accepted benchmark reaction to evaluate and compare the performance of chiral phosphine ligands. While direct, side-by-side comparative data for DEGphos under identical conditions as other prominent ligands is not extensively published in a single source, we can compile performance data from various studies to provide a comparative overview.

LigandCatalyst SystemSubstrateEnantiomeric Excess (ee%)Reference
NORPHOS [Rh((R,R)-NORPHOS)(MeOH)₂]ClO₄Methyl (Z)-α-acetamidocinnamate96% (R)[2]
DuPhos [Rh(COD)(R,R-Me-DuPhos)]BF₄Methyl (Z)-α-acetamidocinnamate>99%[3]
JosiPhos [Rh(COD)((R)-(-)-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine)]BF₄Methyl (Z)-α-acetamidocinnamate99%[3]
BisP Rh-BisP complexDimethyl α-acetylaminoethenephosphonate90% (R)[4]
DIPAMP [Rh((S,S)-DIPAMP)(cod)]BF₄Methyl (Z)-α-acetamidocinnamateNot explicitly stated, but used as a benchmark for high ee[5]

Experimental Protocol: Synthesis of (+)-(3R,4R)-N-benzyl-3,4-bis(diphenylphosphino)pyrrolidine (DEGphos)

The synthesis of DEGphos from this compound is a multi-step process. The initial synthesis of the diol itself starts from L-tartaric acid.

dot

G cluster_synthesis Synthesis of this compound cluster_degphos Synthesis of DEGphos L-Tartaric_Acid L-Tartaric Acid Condensation Condensation with Benzylamine L-Tartaric_Acid->Condensation Intermediate_1 Intermediate Diamide Condensation->Intermediate_1 Reduction Reduction with NaBH₄-BF₃·Et₂O Intermediate_1->Reduction Product_Diol This compound Reduction->Product_Diol Product_Diol_2 This compound Mesylation Mesylation Product_Diol_2->Mesylation Intermediate_2 Dimesylate Intermediate Mesylation->Intermediate_2 Nucleophilic_Substitution Nucleophilic Substitution with Diphenylphosphine Intermediate_2->Nucleophilic_Substitution DEGphos (+)-(3R,4R)-N-benzyl-3,4-bis (diphenylphosphino)pyrrolidine (DEGphos) Nucleophilic_Substitution->DEGphos

Caption: Synthetic pathway from L-Tartaric acid to DEGphos.

A detailed experimental protocol for the synthesis of DEGphos, as described by Nagel et al. (1984), involves the following key transformations, although the original publication should be consulted for precise conditions and characterization data:

  • Synthesis of this compound: This starting material is prepared from L-tartaric acid through condensation with benzylamine followed by reduction.[1]

  • Mesylation of the Diol: The hydroxyl groups of this compound are converted to a better leaving group, typically by reaction with methanesulfonyl chloride (MsCl) in the presence of a base.

  • Nucleophilic Substitution with Diphenylphosphine: The resulting dimesylate is then subjected to a nucleophilic substitution reaction with diphenylphosphine (HPPh₂) or its lithium salt (LiPPh₂) to introduce the diphenylphosphino groups, yielding DEGphos.

Drug Discovery: A Scaffold for Enzyme Inhibitors

The pyrrolidine ring is a prevalent scaffold in medicinal chemistry due to its favorable physicochemical properties and its presence in many natural products.[6] Derivatives of this compound have been investigated for their potential as inhibitors of various enzymes, including α-glucosidase and β-secretase 1 (BACE1).

α-Glucosidase Inhibition

α-Glucosidase inhibitors are a class of oral anti-diabetic drugs that work by preventing the digestion of carbohydrates. Several studies have explored pyrrolidine derivatives as potential α-glucosidase inhibitors.

Performance Comparison of Pyrrolidine-based α-Glucosidase Inhibitors

The inhibitory potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates a more potent inhibitor.

CompoundTarget EnzymeIC₅₀ (µM)Reference
Pyrrolidine-2,5-dione derivative (11o)α-Glucosidase28.3 ± 0.28[7]
Thiazolidine-2,4-dione hybrid (22a)α-Glucosidase0.98 ± 0.008[7]
N-(benzyl)-2-acetylpyrrolidine (4a)α-Glucosidase520 ± 20[3]
Pyrrolidine-based chalcone (3)α-Glucosidase25.38 ± 2.09[8]
Pyrrolidine-based pyrazoline (21)α-Glucosidase52.79 ± 6.00[9]
Acarbose (Standard Drug) α-Glucosidase121.65 ± 0.50[9]

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

The following is a general protocol for determining the α-glucosidase inhibitory activity of test compounds.

dot

G cluster_workflow α-Glucosidase Inhibition Assay Workflow Prepare_Solutions Prepare Solutions: - Test Compounds - α-Glucosidase Enzyme - pNPG Substrate - Buffer (pH 6.8) - Stop Solution (Na₂CO₃) Incubation_1 Incubate Test Compound with α-Glucosidase Prepare_Solutions->Incubation_1 Add_Substrate Add pNPG Substrate to Initiate Reaction Incubation_1->Add_Substrate Incubation_2 Incubate Reaction Mixture Add_Substrate->Incubation_2 Stop_Reaction Add Stop Solution Incubation_2->Stop_Reaction Measure_Absorbance Measure Absorbance at 405 nm Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition and IC₅₀ Value Measure_Absorbance->Calculate_Inhibition

Caption: Experimental workflow for α-glucosidase inhibition assay.

  • Preparation of Solutions:

    • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

    • Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8).[10]

    • Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.[10]

    • Prepare a stop solution of sodium carbonate (Na₂CO₃).[10]

  • Enzyme Inhibition Assay:

    • In a 96-well plate, add the phosphate buffer, the test compound solution at various concentrations, and the α-glucosidase solution.

    • Incubate the mixture at 37°C for a specified period (e.g., 10-20 minutes).[10]

    • Initiate the enzymatic reaction by adding the pNPG solution to each well.[10]

    • Incubate the plate again at 37°C for a defined time (e.g., 20-30 minutes).[10]

    • Stop the reaction by adding the Na₂CO₃ solution.[10]

  • Data Analysis:

    • Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

β-Secretase 1 (BACE1) Inhibition

BACE1 is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β peptides, which are implicated in Alzheimer's disease. The development of BACE1 inhibitors is a major therapeutic strategy. Derivatives of (3S,4S)-4-aminopyrrolidine-3-ol, which can be synthesized from this compound, have shown promise as BACE1 inhibitors.

Performance Comparison of BACE1 Inhibitors

CompoundTarget EnzymeIC₅₀ (nM)Reference
Acyl guanidine derivative (Compound 8)BACE10.32[11]
Hydroxyethylamine derivative (Compound 3)BACE11.0[11]
Deoxyvasicinone-donepezil hybrid (Compound 29)BACE10.129[11]
Selagin triflavonoid (Compound 33)BACE1750[11]
(3S,4S)-4-aminopyrrolidine-3-ol derivatives BACE1Potent inhibition reported, specific IC₅₀ values for direct benzyl-diol derivatives not widely available in comparative studies.

Conclusion

This compound stands out as a valuable and versatile chiral synthon. Its primary application lies in the synthesis of the DEGphos ligand for asymmetric catalysis, where it contributes to achieving high enantioselectivity in hydrogenation reactions. Furthermore, its pyrrolidine core serves as a promising scaffold for the design and synthesis of enzyme inhibitors with therapeutic potential, particularly in the areas of diabetes and Alzheimer's disease. The comparative data presented in this guide highlights the performance of its derivatives in relation to other established compounds, providing a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry. The detailed experimental protocols offer a starting point for further investigation and development of novel applications for this important chiral building block.

References

A Comparative Guide to the Performance of Novel Pyrrolidine-Based Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of asymmetric organocatalysis has established pyrrolidine-based catalysts as a cornerstone for the stereoselective synthesis of chiral molecules, crucial in pharmaceutical and chemical industries.[1] L-proline, the archetypal catalyst in this family, is often referred to as the "simplest enzyme" due to its remarkable ability to catalyze a wide array of chemical transformations with high stereoselectivity.[2] This has spurred the development of a diverse range of novel pyrrolidine derivatives aimed at enhancing catalytic activity, broadening substrate scope, and improving operational efficiency.[2][3] This guide provides an objective comparison of the performance of these novel catalysts against established alternatives, supported by experimental data and detailed methodologies.

Performance Benchmarking in Key Asymmetric Reactions

The efficacy of pyrrolidine-based catalysts is most prominently demonstrated in fundamental carbon-carbon bond-forming reactions such as the Aldol and Michael additions. The following tables summarize the performance of various catalysts in these key transformations, providing a quantitative basis for comparison. It is important to note that direct comparisons can be challenging as reaction conditions may vary between studies; the data presented here are for illustrative purposes based on available literature.[2]

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful tool for the construction of chiral β-hydroxy carbonyl compounds. Proline and its derivatives catalyze this reaction through an enamine intermediate.[2]

CatalystAldehydeKetoneSolventYield (%)dr (syn/anti)ee (%) (syn)Reference
L-Proline 4-NitrobenzaldehydeCyclohexanoneDMSO9995:596[2]
N-Boc-L-proline BenzaldehydeAcetoneNeat85-75[2]
(S)-Diphenylprolinol TMS Ether BenzaldehydeCyclohexanoneToluene98>99:1>99[4]
Proline-Threonine Dipeptide BenzaldehydeAcetoneCHCl₃85-97[5]
AZT-prolinamide 4-NitrobenzaldehydeCyclohexanoneWater9598:299[6]
Asymmetric Michael Addition

The Michael addition of aldehydes and other nucleophiles to nitroolefins and enones is another critical transformation catalyzed by pyrrolidine derivatives, typically proceeding through an iminium ion or enamine catalysis cycle.[5][7]

CatalystMichael DonorMichael AcceptorSolventYield (%)dr (syn/anti)ee (%) (syn)Reference
(S)-Pyrrolidine-2-carboxamide Propanalβ-NitrostyreneCH₂Cl₂9890:1095[7]
Diarylprolinol Silyl Ether MalononitrileCinnamaldehydeCH₂Cl₂95-99[3]
(R)-pyrrolidin-2-yl dehydroabietyl squaramide 1,3-Dicarbonylβ,γ-Unsaturated α-keto esterToluene98>99:199[3]
L-Pipecolinic Acid Salicylaldehydeβ-NitrostyreneTolueneHigh-5-17[8]
(S)-Diphenylprolinol TMS Ether 2-AminobenzaldehydeCinnamaldehydeCH₃CN90->99[8]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for the key benchmark reactions cited in this guide.

General Procedure for a Proline-Catalyzed Asymmetric Aldol Reaction
  • To a solution of the aldehyde (1.0 mmol) in the specified solvent (2 mL), add the ketone (10.0 mmol).[2]

  • Add the L-proline or its derivative catalyst (as specified in the data table, typically 10-30 mol%).[2]

  • Stir the reaction mixture at room temperature for the time indicated in the respective study.[2]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[2]

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.[2]

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).[2]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or NMR analysis of the purified product.[2]

General Procedure for an Organocatalyzed Asymmetric Michael Addition
  • To a stirred solution of the Michael acceptor (e.g., nitroolefin, 1.0 mmol) and the catalyst (e.g., diarylprolinol silyl ether, 0.1 mmol, 10 mol%) in the specified solvent (e.g., CH₂Cl₂) at the designated temperature, add the Michael donor (e.g., aldehyde or ketone, 1.2-2.0 mmol).[5]

  • Stir the reaction mixture until the starting materials are consumed, as monitored by TLC.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired Michael adduct.

  • Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product by chiral HPLC analysis.

Visualizing Catalytic Pathways and Workflows

To further elucidate the mechanisms and processes involved in pyrrolidine-catalyzed asymmetric synthesis, the following diagrams have been generated using the DOT language.

Enamine_Catalysis_Cycle Catalyst Pyrrolidine Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone Ketone->Enamine Iminium_Intermediate Iminium Intermediate Enamine->Iminium_Intermediate + Aldehyde Aldehyde Aldehyde Aldehyde->Iminium_Intermediate Aldol_Product Aldol Product Iminium_Intermediate->Aldol_Product + H₂O Aldol_Product->Catalyst - Catalyst (regenerated) Water H₂O Iminium_Ion_Catalysis_Cycle Catalyst Pyrrolidine Catalyst Iminium_Ion Iminium Ion Intermediate Catalyst->Iminium_Ion + Enone - H₂O Enone α,β-Unsaturated Carbonyl Enone->Iminium_Ion Enamine_Intermediate Enamine Intermediate Iminium_Ion->Enamine_Intermediate + Nucleophile Nucleophile Nucleophile Nucleophile->Enamine_Intermediate Michael_Adduct Michael Adduct Enamine_Intermediate->Michael_Adduct + H₂O Michael_Adduct->Catalyst - Catalyst (regenerated) Water H₂O Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis Reactants Reactant Preparation (Aldehyde, Ketone, etc.) Reaction_Setup Reaction Setup (Combine reactants, catalyst, solvent) Reactants->Reaction_Setup Catalyst Catalyst Selection (e.g., L-Proline derivative) Catalyst->Reaction_Setup Solvent Solvent Selection Solvent->Reaction_Setup Monitoring Reaction Monitoring (TLC) Reaction_Setup->Monitoring Quenching Workup (Quenching, Extraction) Monitoring->Quenching Purification Purification (Column Chromatography) Quenching->Purification Analysis Product Analysis (NMR, HPLC, MS) Purification->Analysis Data Data Interpretation (Yield, dr, ee) Analysis->Data

References

Safety Operating Guide

Safe Disposal of (3S,4S)-1-benzylpyrrolidine-3,4-diol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of (3S,4S)-1-benzylpyrrolidine-3,4-diol, a chemical intermediate used in the synthesis of various compounds, is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this compound.

Immediate Safety Considerations

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of its hazards. This compound is classified as an irritant, causing skin and serious eye irritation, and may also cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Waste Classification

This compound is classified as hazardous waste due to its irritant properties.[1] As such, it must not be disposed of down the drain or mixed with regular trash.[2] It requires disposal through a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department.[3][4][5]

Quantitative Safety Data

Data PointValueSource
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[6]
GHS Precautionary Statement (Disposal) P501: Dispose of contents/ container to an approved waste disposal plant[6][4][5]
Appearance Off-white to light brown powder or needles[6]

Step-by-Step Disposal Protocol

The following procedure outlines the necessary steps for the safe disposal of this compound.

1. Waste Segregation:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[1]

  • Keep solid and liquid waste containing this chemical separate.[7]

2. Container Selection and Labeling:

  • Use a designated, compatible, and properly sealed hazardous waste container.[1] The container must be in good condition, free of leaks, and clean on the exterior.

  • Clearly label the container with the words "Hazardous Waste."[7][8]

  • The label must also include the full chemical name: "this compound," and indicate the specific hazards (e.g., "Irritant").[7]

3. Waste Accumulation and Storage:

  • Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA).[1][9]

  • The SAA should be located at or near the point of generation and be under the control of laboratory personnel.[1]

  • Ensure the storage area is cool, dry, and well-ventilated.[7]

  • Store the container away from incompatible materials.[1]

4. Arranging for Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[7]

  • Provide them with accurate information about the waste, including its composition and volume.

5. Spill Management:

  • In the event of a small spill, carefully sweep up the solid material, avoiding dust generation.

  • Place the spilled material and any contaminated cleaning materials into a sealed, labeled hazardous waste container.[7]

  • For larger spills, evacuate the area and immediately contact your institution's EHS department.[7]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G A Identify Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select & Label Hazardous Waste Container B->C D Segregate from Incompatible Waste B->D E Place Waste in Container C->E D->E F Store in Designated Satellite Accumulation Area E->F G Contact EHS for Pickup F->G H Professional Disposal G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (3S,4S)-1-benzylpyrrolidine-3,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (3S,4S)-1-benzylpyrrolidine-3,4-diol

This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling of this compound and to minimize risks to personnel and the environment.

This compound is classified as an irritant.[1] Adherence to the safety protocols outlined below is essential.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, a comprehensive approach to personal protective equipment is mandatory.

Table 1: GHS Hazard and Precautionary Statements

CodeDescription
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation
P261 Avoid breathing dust/fume/gas/mist/vapours/spray
P264 Wash skin thoroughly after handling
P271 Use only outdoors or in a well-ventilated area
P280 Wear protective gloves/protective clothing/eye protection/face protection
P302+P352 IF ON SKIN: Wash with plenty of water
P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
P312 Call a POISON CENTER/doctor if you feel unwell
P321 Specific treatment (see supplemental first aid instruction on this label)
P332+P313 If skin irritation occurs: Get medical advice/attention
P337+P313 If eye irritation persists: Get medical advice/attention
P362 Take off contaminated clothing and wash before reuse
P403+P233 Store in a well-ventilated place. Keep container tightly closed
P405 Store locked up
P501 Dispose of contents/container to an approved waste disposal plant

Table 2: Recommended Personal Protective Equipment (PPE)

Body PartEquipmentSpecification
Eyes/Face Safety Goggles and Face ShieldChemical splash goggles that provide a secure seal around the eyes. A face shield should be worn in addition to goggles to protect the rest of the face.[2][3]
Hands Chemical-resistant glovesNitrile or neoprene gloves are suitable for protection against a wide range of chemicals.[2] Regularly inspect gloves for any signs of degradation.
Respiratory RespiratorAn N95 mask or a half-face respirator with appropriate cartridges should be used, especially when handling the powder form or if there is a risk of generating dust or aerosols.[2]
Body Protective ClothingA chemical-resistant apron or a lab coat is essential to shield the body from potential splashes or spills.[2][4]
Feet Closed-toe ShoesAlways wear closed-toe shoes in a laboratory setting to protect your feet.[2]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety and environmental protection. The following workflow outlines the necessary steps from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_sds Review SDS and Hazard Information prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handling_weigh Weigh Compound in a Fume Hood or Vented Enclosure prep_workspace->handling_weigh Proceed to Handling handling_transfer Carefully Transfer Compound handling_weigh->handling_transfer post_decontaminate Decontaminate Workspace handling_transfer->post_decontaminate Complete Handling handling_spill Have Spill Kit Readily Available post_ppe Remove and Dispose of Contaminated PPE post_decontaminate->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash disposal_collect Collect Waste in a Labeled, Sealed Container post_wash->disposal_collect Proceed to Disposal disposal_store Store Waste in a Designated Secondary Container disposal_collect->disposal_store disposal_contact Contact Environmental Health & Safety for Pickup disposal_store->disposal_contact

Safe Handling Workflow Diagram
Experimental Protocols

Step 1: Preparation

  • Review Safety Information : Before beginning any work, thoroughly review the Safety Data Sheet (SDS) and understand the hazards associated with this compound.

  • Personal Protective Equipment : Put on all required PPE as detailed in Table 2. Ensure that your safety goggles provide a snug fit and that your gloves are free of any defects.[2][5]

  • Workspace Setup : All handling of this compound should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation. Ensure that an emergency eyewash station and safety shower are readily accessible.

Step 2: Handling

  • Weighing and Transfer : When weighing the solid compound, do so within a fume hood or a ventilated balance enclosure to prevent the dispersion of dust. Use appropriate tools to handle the material and avoid creating dust.

  • Spill Preparedness : A chemical spill kit should be available in the immediate vicinity.[6] In the event of a spill, follow your institution's established spill response procedures.

Step 3: Post-Handling

  • Decontamination : After handling is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • PPE Removal : Remove contaminated PPE carefully to avoid skin contact. Dispose of single-use items, such as gloves, in a designated waste container.

  • Hygiene : Wash your hands thoroughly with soap and water after removing your gloves.

Step 4: Disposal Plan

  • Waste Collection : All waste materials contaminated with this compound, including excess compound, contaminated PPE, and cleaning materials, must be collected in a clearly labeled and sealed container.[7]

  • Waste Storage : Store the sealed waste container in a designated, secure area, away from incompatible materials. It is recommended to use a secondary container for added safety.[8]

  • Final Disposal : Chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[7] Do not dispose of this chemical in the regular trash or down the drain.[7][9] Contact your EHS department to arrange for a hazardous waste pickup.[7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S,4S)-1-benzylpyrrolidine-3,4-diol
Reactant of Route 2
(3S,4S)-1-benzylpyrrolidine-3,4-diol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.